molecular formula C22H32O3 B12382871 19(S),20(R)-EDP

19(S),20(R)-EDP

Cat. No.: B12382871
M. Wt: 344.5 g/mol
InChI Key: OSXOPUBJJDUAOJ-MWEXLPNRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19(20)-epoxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid, also known as 19(20)-EpDPE, is a specialized pro-resolving mediator (SPM) belonging to the class of epoxydocosapentaenoic acids (EDPs). This compound is a cytochrome P450 (CYP) epoxygenase metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA) . EDPs are endogenously produced in various tissues, including the liver, kidney, and blood vessels, by CYP enzymes such as CYP2C and CYP2J2, which preferentially metabolize DHA to the 19,20-epoxide regioisomer . Upon its formation, 19(20)-EpDPE acts as a potent autocrine and paracrine signaling molecule. Preclinical research indicates that this epoxy fatty acid and its regioisomers possess diverse and potent bioactivities. They have been demonstrated to be more effective than epoxyeicosatrienoic acids (EETs) in reducing hypertension and pain perception, and are equally or more potent in suppressing inflammation . Notably, 19(20)-EpDPE also exhibits anti-angiogenic properties, inhibiting endothelial cell migration and proliferation, and has been shown to inhibit the growth and metastasis of certain human cancer cell lines, such as breast and prostate cancer . The biological activity of 19(20)-EpDPE is primarily limited by its rapid metabolism to the corresponding, and generally less active, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPE) by the ubiquitous soluble epoxide hydrolase (sEH) . The metabolism of DHA to EDPs like 19(20)-EpDPE is significantly elevated by the consumption of omega-3-rich diets, and this pathway is considered a major contributor to the beneficial health effects associated with omega-3 fatty acids . This compound is supplied for research purposes to further investigate these mechanisms and potential therapeutic applications. Product Use Statement: This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m1/s1

InChI Key

OSXOPUBJJDUAOJ-MWEXLPNRSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of 19(S),20(R)-Epoxydocosapentaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-epoxydocosapentaenoic acid, commonly abbreviated as 19(S),20(R)-EDP, is a biologically active lipid mediator. It is an oxylipin metabolite derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA).[1] The formation of this compound is catalyzed by cytochrome P450 (CYP) epoxygenases, which introduce an epoxide group across the terminal double bond of DHA.[2][3] This molecule and its enantiomer, 19(R),20(S)-EDP, are of significant interest in the scientific community due to their diverse physiological roles, including anti-inflammatory, vasodilatory, and cardioprotective effects.[4][5] This guide provides a comprehensive overview of the core structure of this compound, including its chemical properties, synthesis, metabolic pathways, and key signaling mechanisms.

Chemical Structure and Properties

This compound is a 22-carbon fatty acid characterized by five cis double bonds and an epoxide ring at the 19th and 20th carbon positions. The stereochemistry of the epoxide is defined as (19S, 20R).

Chemical Structure of 19(S),20(R)-epoxydocosapentaenoic acid:

(Note: This is a simplified representation. For a detailed 2D structure, please refer to chemical databases such as PubChem[1])

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Molecular Formula C22H32O3[1]
Molecular Weight 344.5 g/mol [1]
IUPAC Name (4Z,7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid[1]
Synonyms 19(S),20(R)-EpDPE, (19S,20R)-epoxy-(4Z,7Z,10Z,13Z,16Z)-docosapentaenoic acid[1]
Physical State Solution in ethanol[6]
Table 2: NMR Spectroscopic Data for this compound Methyl Ester
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR
H-19, H-202.91-2.98m
Olefinic CH5.33-5.54m
Allylic CH22.83-2.85m
CH2-COOH2.40-2.45m
OCH33.65s
¹³C NMR
C=O173.5
Olefinic C126.7-136.0
Epoxide C~57-58
OCH351.6

(Data compiled from Cinelli et al., 2019[7]. Note: The provided data is for the methyl ester derivative of 19,20-EDP. The full NMR data can be found in the supporting information of the cited reference.)

Experimental Protocols

Asymmetric Total Synthesis of this compound

The first asymmetric total synthesis of 19,20-EDP was reported by Cinelli et al. in 2019.[8][9] The strategy involves the creation of an enantiopure β-epoxyaldehyde which is then coupled with the remainder of the polyene structure via a Wittig condensation.[8][9]

Protocol:

  • Synthesis of the Chiral Epoxide: A homoallylic alcohol is subjected to asymmetric epoxidation using a transition metal catalyst (e.g., hafnium or zirconium) and a bis-hydroxamic acid (BHA) ligand, such as (S,S)-diphenylacetyl ligand, to yield the desired (S,R)-epoxy alcohol.[7]

  • Oxidation to the Aldehyde: The resulting epoxy alcohol is then oxidized to the corresponding aldehyde, for example, using Dess-Martin periodinane.[7]

  • Synthesis of the Phosphonium (B103445) Salt: The polyene chain is prepared as a phosphonium salt. This is typically achieved by reacting the corresponding alkyl halide with triphenylphosphine.[7]

  • Wittig Condensation: The enantiopure β-epoxyaldehyde is reacted with the phosphonium salt ylide (generated by treating the phosphonium salt with a strong base like sodium hexamethyldisilazide) in an inert solvent such as THF at low temperatures (-78 °C) to form the full carbon skeleton of the this compound methyl ester.[7] To prevent side reactions, it is crucial to remove oxygen from the reaction mixture by methods such as freeze-pump-thaw cycles.[7]

  • Saponification: The final step is the saponification of the methyl ester to the carboxylic acid using a base such as lithium hydroxide (B78521) in a mixture of THF and water.[7]

  • Purification: The final product is purified using preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column.[7]

Chiral Separation of EDP Isomers

The separation of the 19(S),20(R)- and 19(R),20(S)- enantiomers is crucial for studying their specific biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose.

Protocol:

  • Derivatization: The carboxylic acid of the EDPs is often converted to the methyl ester using diazomethane (B1218177) to improve chromatographic separation.

  • Chiral HPLC: The methyl ester derivatives are then separated on a chiral stationary phase column, such as a Chiralcel OB column.

  • Mobile Phase: A non-polar mobile phase, for example, a mixture of hexane (B92381) with a small percentage of isopropyl alcohol and acetic acid, is used for the separation.

  • Detection: The separated enantiomers can be detected using a UV detector or a radiometric flow scintillation analyzer if radiolabeled compounds are used.

Signaling and Metabolic Pathways

Metabolic Pathway of this compound

This compound is an endogenous metabolite of DHA.[2] Its formation and degradation are tightly regulated by specific enzymes.

The primary pathway for the biosynthesis of 19,20-EDP involves the action of cytochrome P450 epoxygenases on DHA.[2][3] Several CYP isoforms, including CYP2C8, CYP2C18, CYP2E1, and CYP2J2, can catalyze this reaction, with a preference for the terminal double bond of DHA.[2] Once formed, 19,20-EDP is rapidly metabolized by soluble epoxide hydrolase (sEH) to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-diHDPA).[2]

metabolic_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenases (e.g., CYP2J2, CYP2C8) DHA->CYP450 EDP This compound sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH diHDPA 19,20-diHDPA (inactive) CYP450->EDP Epoxidation sEH->diHDPA Hydrolysis

Caption: Metabolic pathway of this compound.

Sirtuin-Dependent Signaling Pathway

Recent studies on a synthetic analog of 19,20-EDP have revealed a cardioprotective signaling pathway involving sirtuins (SIRT).[4] Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes.[4]

The proposed pathway suggests that 19,20-EDP can activate SIRT1 and SIRT3.[4] SIRT3, located in the mitochondria, can then deacetylate and activate downstream targets such as manganese superoxide (B77818) dismutase (MnSOD2), an important antioxidant enzyme.[4] This leads to a reduction in reactive oxygen species (ROS) and protection against cellular damage, particularly in the context of ischemia-reperfusion injury.[4]

signaling_pathway cluster_sirtuins Sirtuin Activation cluster_mitochondria Mitochondrial Effects EDP This compound SIRT1 SIRT1 EDP->SIRT1 SIRT3 SIRT3 EDP->SIRT3 MnSOD MnSOD2 (inactive) SIRT3->MnSOD Deacetylation MnSOD_active MnSOD2 (active) ROS Reactive Oxygen Species (ROS) MnSOD_active->ROS Scavenging Protection Cardioprotection

Caption: Sirtuin-dependent signaling of this compound.

Experimental Workflow: Asymmetric Synthesis

The following diagram illustrates the key stages in the asymmetric total synthesis of this compound.

experimental_workflow start Start step1 Asymmetric Epoxidation of Homoallylic Alcohol start->step1 step2 Oxidation to β-Epoxyaldehyde step1->step2 step3 Wittig Condensation with Polyene Phosphonium Salt step2->step3 step4 Saponification of Methyl Ester step3->step4 step5 Purification by Preparative HPLC step4->step5 end Pure this compound step5->end

Caption: Asymmetric synthesis workflow for this compound.

Biological Activity

This compound and its related compounds exhibit a range of biological activities. The quantitative data available for these activities are summarized below.

Table 3: Quantitative Biological Data for 19,20-EDP and Analogs
CompoundBiological EffectSystemConcentration / DoseReference
(±)-19(20)-EpDPASuppression of hepatic crown-like structure formation and liver fibrosisMouse model of NASH100 ng/animal (i.p.)[6]
(±)-19(20)-EpDPAInduction of acute mechanical hyperalgesiaMouseIntraplantar administration[6]
19R(20S)-EpDPAPrevention of calcium-induced increases in spontaneous beatingIsolated neonatal rat cardiomyocytes30 nM[10]
19,20-EDPIncreased PGC1α protein expression (with t-TUCB)Differentiating murine brown adipocytes10 µM[11]
19,20-EDP analog (SA-22)Cardioprotection against ischemia-reperfusion injuryIsolated mouse hearts1 µM[4]

Conclusion

This compound is a stereospecific metabolite of DHA with a complex and well-defined structure. Its synthesis and biological activities are areas of active research. The detailed structural information, experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for professionals in the fields of lipidomics, pharmacology, and drug development. Further investigation into the signaling pathways and therapeutic potential of this compound and its analogs is warranted.

References

The Biosynthesis of 19(S),20(R)-Epoxydocosapentaenoic Acid (EDP) from Docosahexaenoic Acid (DHA): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biosynthetic Pathway, Experimental Analysis, and Cellular Signaling of a Potent Omega-3 Fatty Acid Metabolite.

Introduction

Epoxydocosapentaenoic acids (EDPs) are bioactive lipid mediators derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). These molecules are synthesized through the cytochrome P450 (CYP) epoxygenase pathway and have garnered significant interest in the scientific community for their diverse physiological roles. Among the various regioisomers, 19(S),20(R)-EDP has emerged as a particularly potent signaling molecule with demonstrated anti-inflammatory, anti-angiogenic, and anti-tumorigenic properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound from DHA, detailed experimental protocols for its study, and an exploration of its downstream signaling pathways, with a focus on its anti-angiogenic effects. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, pharmacology, and cancer biology.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a two-step enzymatic process involving initial epoxidation of DHA by CYP epoxygenases followed by potential hydrolysis by soluble epoxide hydrolase (sEH).

Epoxidation of DHA by Cytochrome P450 Epoxygenases

The primary step in the formation of 19,20-EDP is the epoxidation of the terminal double bond of DHA, located at the 19,20 position. This reaction is catalyzed by a subset of CYP enzymes, primarily from the CYP2C and CYP2J subfamilies.[1] While several CYP isoforms can metabolize DHA, some exhibit a preference for producing the 19,20-EDP regioisomer.[2]

The key human CYP450 isoforms involved in the biosynthesis of 19,20-EDP from DHA include:

  • CYP2C8 [1]

  • CYP2C9 [1]

  • CYP2J2 [3]

  • CYP4A11 [1]

  • CYP4F2 [1]

The general reaction is as follows:

DHA + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Hydrolysis of this compound by Soluble Epoxide Hydrolase (sEH)

Once formed, this compound is a substrate for the enzyme soluble epoxide hydrolase (sEH), which converts the epoxide to its corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP).[4] This diol is generally considered to be less biologically active than its epoxide precursor.[2] Therefore, the activity of sEH plays a crucial role in regulating the in vivo concentrations and biological effects of this compound. Inhibition of sEH is a common strategy to increase the bioavailability and potentiate the actions of EDPs.[2]

The hydrolysis reaction is as follows:

This compound + H₂O → 19,20-DHDP

cluster_0 CYP450 Epoxygenases DHA Docosahexaenoic Acid (DHA) EDP This compound DHA->EDP Epoxidation DHDP 19,20-DHDP (less active) EDP->DHDP Hydrolysis CYP2C8 CYP2C8 CYP2C9 CYP2C9 CYP2J2 CYP2J2 CYP4A11 CYP4A11 CYP4F2 CYP4F2 sEH Soluble Epoxide Hydrolase (sEH) cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (Methanol) Plasma->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (C18 column) Evaporation->LC Injection MS Tandem Mass Spectrometry (MRM mode) LC->MS Data Data Analysis & Quantification MS->Data cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 Phosphorylated VEGFR2 VEGFR2->pVEGFR2 Phosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway pVEGFR2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway pVEGFR2->MAPK_ERK EDP This compound EDP->VEGFR2 Inhibits Phosphorylation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) PLCg->Angiogenesis PI3K_Akt->Angiogenesis MAPK_ERK->Angiogenesis

References

The Role of Cytochrome P450 in the Formation of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). This transformation is primarily catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP) epoxygenases. As an endogenous signaling molecule, 19,20-EDP is implicated in a variety of physiological and pathophysiological processes, including inflammation, angiogenesis, cardiovascular function, and cancer progression. This technical guide provides an in-depth overview of the role of cytochrome P450 enzymes in the formation of 19,20-EDP, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways.

Metabolic Pathway of 19,20-EDP Formation and Degradation

The formation of 19,20-EDP is a critical step in the metabolism of DHA. CYP epoxygenases, a subset of the larger CYP superfamily, introduce an epoxide group across the terminal double bond of DHA. This enzymatic reaction is a monooxygenase reaction, requiring NADPH and molecular oxygen. Once formed, 19,20-EDP can exert its biological effects before being further metabolized. The primary route of 19,20-EDP degradation is through the action of soluble epoxide hydrolase (sEH), which converts the epoxide to its corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA), a generally less active compound.

EDP_Metabolism DHA Docosahexaenoic Acid (DHA) EDP 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) DHA->EDP + O2, NADPH DiHDPA 19,20-Dihydroxydocosapentaenoic Acid (19,20-DiHDPA) EDP->DiHDPA Bioactivity Biological Activities (Anti-inflammatory, Anti-angiogenic, etc.) EDP->Bioactivity CYP Cytochrome P450 Epoxygenases (e.g., CYP2C8, CYP2J2, CYP4A11) sEH Soluble Epoxide Hydrolase (sEH)

Figure 1: Metabolic pathway of 19,20-EDP formation and degradation.

Cytochrome P450 Isoforms Involved in 19,20-EDP Formation

Several human CYP isoforms have been identified as capable of metabolizing DHA to 19,20-EDP. The regioselectivity of these enzymes often favors the epoxidation of the terminal double bond of omega-3 fatty acids.

Key Human CYP Isoforms:

  • CYP2C Family: Members of the CYP2C subfamily, particularly CYP2C8 and CYP2C9 , are recognized as major epoxygenases for polyunsaturated fatty acids, including DHA. Studies have shown that CYP2C8 exhibits a high preference for producing 19,20-EDP from DHA.[1]

  • CYP2J Family: CYP2J2 is another significant epoxygenase, highly expressed in extrahepatic tissues such as the heart. It efficiently metabolizes DHA to 19,20-EDP.[2][3]

  • CYP4A Family: CYP4A11 primarily functions as a fatty acid ω-hydroxylase but also possesses epoxygenase activity towards DHA, contributing to the formation of 19,20-EDP.[4][5]

The relative contribution of each isoform to the total in vivo production of 19,20-EDP can vary depending on tissue-specific expression levels and the presence of other competing substrates.

Quantitative Data on 19,20-EDP Formation and Activity

While extensive quantitative kinetic data for the formation of 19,20-EDP by specific human CYP isoforms is limited in the literature, some studies provide valuable insights into the efficiency of these reactions and the potency of the resulting metabolite.

Table 1: Kinetic Parameters for DHA Metabolism by CYP2J2

ParameterValueSubstrate/ProductReference
Km 10.3 ± 1.5 µMDHA (total metabolites)[2]
Vmax 1.8 ± 0.1 nmol/min/nmol CYP2J2DHA (total metabolites)[2]
Ki 5.5 ± 0.8 µMDHA (inhibition of AA metabolism)[2]

Note: The kinetic parameters for CYP2J2 are for the formation of total DHA metabolites, of which 19,20-EDP is a major component.

Table 2: Kinetic Parameters for Arachidonic Acid (AA) Metabolism by CYP4A11

ParameterValueSubstrate/ProductReference
Km 228 µMAA (20-HETE formation)[6]
Vmax 49.1 min-1AA (20-HETE formation)[6]

Note: While this data is for arachidonic acid, it provides an indication of the kinetic profile of CYP4A11 with fatty acid substrates.

Table 3: Biological Activity of 19,20-EDP

Biological EffectConcentration% EffectCell/SystemReference
Inhibition of VEGF-induced angiogenesis1 µM~63% inhibitionHUVECs[7]
Inhibition of VEGF-induced angiogenesis3 µM~91% inhibitionHUVECs[7]
Inhibition of VEGFR2 phosphorylation1 µMSignificant inhibitionHUVECs[7]
Reduction of U-46619-induced vascular tone300 nMSignificant reductionHuman Pulmonary Arteries[8]
Inhibition of primary tumor growth (with sEH inhibitor)0.05 mg/kg/day~70% inhibitionMouse model[9]

Experimental Protocols

In Vitro Formation of 19,20-EDP using Recombinant CYP Enzymes

This protocol describes a general procedure for the enzymatic synthesis of 19,20-EDP from DHA using commercially available recombinant human CYP enzymes.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP2C8, CYP2J2)

  • Cytochrome P450 reductase (CPR)

  • Cytochrome b5 (optional, can enhance activity of some CYPs)

  • Docosahexaenoic acid (DHA)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Organic solvent (e.g., ethanol (B145695) or DMSO) for dissolving DHA

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Reconstitution of the Enzyme System:

    • In a microcentrifuge tube, combine the recombinant CYP enzyme, CPR, and cytochrome b5 (if used) in a molar ratio (e.g., 1:2:1) with lipid vesicles in potassium phosphate buffer.

    • Incubate on ice for 30 minutes to allow for reconstitution.

  • Reaction Setup:

    • Prepare the reaction mixture in a final volume (e.g., 200 µL) containing the reconstituted enzyme system in potassium phosphate buffer.

    • Add DHA (dissolved in a small volume of organic solvent) to the desired final concentration (e.g., 10-50 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the NADPH regenerating system or NADPH to a final concentration of approximately 1 mM.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring linearity of the reaction.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

InVitro_Workflow Reconstitution 1. Reconstitute CYP/CPR/b5 in lipid vesicles Reaction_Mix 2. Prepare reaction mix with DHA Reconstitution->Reaction_Mix Incubation 3. Initiate with NADPH and incubate at 37°C Reaction_Mix->Incubation Termination 4. Quench reaction and precipitate protein Incubation->Termination Analysis 5. Analyze supernatant by LC-MS/MS Termination->Analysis

Figure 2: Workflow for in vitro 19,20-EDP formation assay.
LC-MS/MS Quantification of 19,20-EDP

This protocol provides a general framework for the sensitive and specific quantification of 19,20-EDP in biological matrices.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase column

  • Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile (B52724) with 0.1% formic acid)

  • 19,20-EDP analytical standard

  • Deuterated 19,20-EDP internal standard

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • Organic solvents for extraction (e.g., hexane, ethyl acetate)

Procedure:

  • Sample Preparation:

    • To the biological sample (e.g., plasma, cell culture supernatant), add the deuterated internal standard.

    • Perform liquid-liquid extraction with an appropriate organic solvent or use SPE for sample cleanup and concentration.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase composition.

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate 19,20-EDP from other isomers and matrix components. An example gradient could be starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 19,20-EDP and its deuterated internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the 19,20-EDP analytical standard.

    • Quantify the amount of 19,20-EDP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vivo Matrigel Plug Angiogenesis Assay

This assay is used to assess the pro- or anti-angiogenic effects of 19,20-EDP in vivo.

Materials:

  • Matrigel (growth factor reduced)

  • Pro-angiogenic factor (e.g., VEGF or bFGF)

  • 19,20-EDP

  • Vehicle control

  • Mice (e.g., C57BL/6)

  • Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Preparation of Matrigel Plugs:

    • On ice, mix Matrigel with the pro-angiogenic factor and either 19,20-EDP or vehicle.

    • Keep the mixture on ice to prevent premature polymerization.

  • Subcutaneous Injection:

    • Anesthetize the mice and subcutaneously inject the Matrigel mixture into the flank.

    • The Matrigel will form a solid plug at body temperature.

  • Incubation Period:

    • Allow the plugs to remain in the mice for a set period (e.g., 7-14 days) to allow for vascularization.

  • Plug Excision and Analysis:

    • Euthanize the mice and excise the Matrigel plugs.

    • Quantify angiogenesis by:

      • Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a commercially available kit.

      • Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker like anti-CD31 to visualize and quantify blood vessels.

Signaling Pathways Modulated by 19,20-EDP

19,20-EDP exerts its biological effects by modulating various intracellular signaling pathways. Two prominent examples are its anti-angiogenic effects through the VEGF receptor 2 (VEGFR2) pathway and its metabolic and anti-inflammatory effects via the G-protein coupled receptor 120 (GPR120).

Inhibition of VEGFR2 Signaling

19,20-EDP has been shown to inhibit angiogenesis by interfering with the signaling cascade initiated by vascular endothelial growth factor (VEGF).

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 Phosphorylated VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., ERK, Akt) pVEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes EDP 19,20-EDP EDP->pVEGFR2 Inhibits GPR120_Activation EDP 19,20-EDP GPR120 GPR120 EDP->GPR120 Activates AMPK AMPK GPR120->AMPK Activates pAMPK Phosphorylated AMPK (Active) AMPK->pAMPK Metabolic_Effects Metabolic Effects (e.g., Increased fatty acid oxidation) pAMPK->Metabolic_Effects Anti_Inflammatory Anti-inflammatory Effects pAMPK->Anti_Inflammatory

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Endogenous Levels of 19(S),20(R)-EDP in Human Plasma

This guide provides a comprehensive overview of the endogenous levels of 19(S),20(R)-dihydroxydocosapentaenoic acid (this compound), a significant metabolite of docosahexaenoic acid (DHA), in human plasma. It includes quantitative data, detailed experimental protocols for its measurement, and a review of its known signaling pathways.

Introduction

19(S),20(R)-dihydroxydocosapentaenoic acid (this compound) is a diol formed from the hydrolysis of its precursor, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE or 19,20-EDP). 19,20-EDP is an epoxide metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), generated by the action of cytochrome P450 (CYP) epoxygenases. These lipid mediators are implicated in a range of biological processes and are of increasing interest in drug development due to their potential therapeutic effects. This document outlines the current understanding of the endogenous plasma concentrations of this compound and the methodologies used for its quantification.

Quantitative Data of Endogenous 19,20-EDP and Related Metabolites in Human Plasma

The quantification of 19,20-EDP and its precursor 19,20-EpDPE in human plasma reveals low nanomolar concentrations. The following tables summarize the available data from studies on healthy human subjects.

Table 1: Endogenous Plasma Concentrations of DHA-Derived Epoxides and Diols in Healthy Humans

AnalyteConcentration (nM)Study PopulationNotesReference
DHA-derived epoxides1 - 5010 healthy volunteersThis range includes various epoxide metabolites of DHA.[1]
19,20-EpDPE (19,20-EDP)0.13 ± 0.036 healthy men (baseline)Precursor to this compound.[2]
19,20-DiHDPA (19,20-EDP diol)0.28 ± 0.046 healthy men (baseline)This is the diol metabolite, this compound.[2]

Note: Concentrations are presented as mean ± standard error (SE) where available.

Experimental Protocols

The accurate quantification of 19,20-EDP in human plasma requires sensitive and specific analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Blood Collection and Plasma Preparation

  • Anticoagulant: Blood should be collected in tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA).

  • Centrifugation: Plasma is separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.[3]

  • Storage: The resulting plasma should be immediately frozen and stored at -80°C until analysis to prevent degradation of the lipid mediators.[3]

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Internal Standards: Prior to extraction, an internal standard mixture containing deuterated analogs of the analytes of interest is added to the plasma sample for accurate quantification.

  • Extraction: Lipids are extracted from the plasma using a suitable organic solvent mixture. A common method involves a mixture of hexane (B92381) and isopropanol.

  • Solid-Phase Extraction (SPE): The lipid extract is then subjected to SPE for purification and concentration of the oxylipins. This step is crucial for removing interfering substances from the complex plasma matrix.

3. Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is typically used to separate the different lipid mediators based on their polarity.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.

Signaling Pathways and Biological Activities

19,20-EDP and its precursor have been shown to exert a variety of biological effects, suggesting their involvement in several signaling pathways.

  • Anti-inflammatory and Pro-resolving Actions: Like other omega-3 fatty acid-derived mediators, EDPs are thought to have anti-inflammatory properties.

  • Cardiovascular Effects: 19,20-EDP has been reported to have vasodilatory and anti-arrhythmic effects, suggesting a role in cardiovascular protection.[2]

  • Anti-cancer Activity: Studies have indicated that DHA-derived epoxides can inhibit angiogenesis, tumor growth, and metastasis.[2]

  • GPR120 Activation: 19,20-EpDPE has been shown to act as an agonist for G protein-coupled receptor 120 (GPR120), mediating preventive effects against nonalcoholic steatohepatitis (NASH) fibrosis.[4]

Visualizations

Experimental Workflow for 19,20-EDP Quantification

experimental_workflow cluster_sample_collection Sample Collection & Preparation cluster_sample_processing Sample Processing cluster_analysis Analysis blood_collection Whole Blood Collection (EDTA tubes) centrifugation Centrifugation (1500g, 10min, 4°C) blood_collection->centrifugation plasma_storage Plasma Storage (-80°C) centrifugation->plasma_storage add_is Addition of Internal Standards plasma_storage->add_is lipid_extraction Lipid Extraction (e.g., Hexane/Isopropanol) add_is->lipid_extraction spe Solid-Phase Extraction (SPE) lipid_extraction->spe lc_ms LC-MS/MS Analysis (MRM) spe->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis signaling_pathway DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 Metabolism EDP 19,20-EpDPE (19,20-EDP) CYP450->EDP sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH Hydrolysis GPR120 GPR120 EDP->GPR120 Activation Diol This compound (Diol) sEH->Diol Effects Anti-inflammatory Effects Vasodilation Anti-angiogenesis GPR120->Effects

References

19(S),20(R)-EDP mechanism of action in cardiovascular system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cardiovascular Mechanism of Action of 19(S),20(R)-Epoxydocosapentaenoic Acid (19,20-EDP)

Executive Summary

19(S),20(R)-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA) through the cytochrome P450 (CYP) epoxygenase pathway. Emerging evidence has identified 19,20-EDP as a potent signaling molecule within the cardiovascular system, exerting a range of protective effects. Its biological activity is tightly regulated by the soluble epoxide hydrolase (sEH) enzyme, which converts it into a less active diol. Consequently, the therapeutic potential of 19,20-EDP is often enhanced when co-administered with sEH inhibitors (sEHIs). This guide provides a comprehensive overview of the core mechanisms of action of 19,20-EDP, focusing on its antihypertensive, cardioprotective, anti-angiogenic, and anti-inflammatory roles, supported by quantitative data and detailed experimental methodologies.

Introduction

Omega-3 PUFAs, commonly found in fish oil, are widely recognized for their cardiovascular benefits.[1] Their mechanism of action is complex, involving the production of various bioactive metabolites. One critical pathway involves the metabolism of DHA by CYP epoxygenases to form epoxydocosapentaenoic acids (EDPs). Among these, 19,20-EDP is a major regioisomer that has garnered significant attention for its potent cardiovascular effects.[2] The physiological concentrations and activity of 19,20-EDP are limited by its rapid hydrolysis into 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP) by the sEH enzyme.[3][4][5] This understanding has led to a therapeutic strategy that combines the administration of 19,20-EDP with sEHIs to stabilize the epoxide and amplify its beneficial actions.[3][6]

Core Mechanisms of Action and Signaling Pathways

Cardioprotection and Mitochondrial Preservation via SIRT3 Activation

A primary mechanism for the cardioprotective effects of 19,20-EDP against ischemia-reperfusion (IR) injury is the direct activation of Sirtuin 3 (SIRT3), a crucial mitochondrial deacetylase.[7][8]

  • Direct Binding and Activation : Molecular modeling and fluorescence thermal shift assays have shown that 19,20-EDP directly binds to the human SIRT3 protein.[8] This binding enhances the stabilization of the SIRT3/NAD+ complex, leading to increased enzymatic activity.[8][9]

  • Mitochondrial Protein Deacetylation : During ischemic events, SIRT3 activity is suppressed, leading to the hyperacetylation and dysfunction of key mitochondrial proteins.[8][9] By activating SIRT3, 19,20-EDP promotes the deacetylation of these proteins, including the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD), thereby preserving their function.[7][10]

  • Improved Mitochondrial Function : The activation of SIRT3 by 19,20-EDP results in preserved mitochondrial respiration, enhanced glucose oxidation rates, increased ATP production, and reduced oxidative injury.[8][9][11] This preservation of mitochondrial quality is critical for limiting myocardial damage following an ischemic insult.[7][8] The cardioprotective effects of 19,20-EDP are significantly diminished by SIRT3 inhibitors or in Sirt3 genetic knockout mice, confirming the essential role of this pathway.[7][8]

G cluster_0 Ischemia-Reperfusion (IR) Injury Pathway cluster_1 19,20-EDP Protective Pathway stress_node stress_node edp_node edp_node pathway_node pathway_node outcome_node outcome_node IR Ischemia-Reperfusion Injury SIRT3_inactive SIRT3 Activity Suppressed IR->SIRT3_inactive Hyperacetylation Mitochondrial Protein Hyperacetylation (e.g., MnSOD) SIRT3_inactive->Hyperacetylation Mito_dysfunction Mitochondrial Dysfunction Hyperacetylation->Mito_dysfunction Injury Cardiac Injury & Cell Death Mito_dysfunction->Injury EDP 19,20-EDP SIRT3_active Direct Binding & Activation of SIRT3 EDP->SIRT3_active SIRT3_active->Hyperacetylation Blocks Deacetylation Protein Deacetylation SIRT3_active->Deacetylation Mito_function Preserved Mitochondrial Function & Respiration Deacetylation->Mito_function Protection Cardioprotection Mito_function->Protection G cluster_0 Vascular Smooth Muscle Cell edp_node 19,20-EDP inhibit_node Inhibition edp_node->inhibit_node causes RhoK Rho-kinase inhibit_node->RhoK Vasodilation Vasodilation & Lower Blood Pressure inhibit_node->Vasodilation pathway_node pathway_node outcome_node outcome_node RhoA RhoA Activity RhoA->RhoK MLCP Myosin Light Chain Phosphatase (MLCP) Activity Decreased RhoK->MLCP Ca_Sens Increased Ca2+ Sensitivity MLCP->Ca_Sens Contraction Vasoconstriction Ca_Sens->Contraction G ligand_node ligand_node receptor_node receptor_node edp_node edp_node outcome_node outcome_node VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Phos VEGFR2 Phosphorylation VEGFR2->Phos Signaling Downstream Signaling Phos->Signaling Migration Endothelial Cell Migration & Proliferation Signaling->Migration Angiogenesis Angiogenesis Migration->Angiogenesis EDP 19,20-EDP EDP->Phos Inhibits G action_node action_node measurement_node measurement_node outcome_node outcome_node start Select Mice implant_ang Implant Osmotic Minipump (Angiotensin-II) start->implant_ang implant_treat Implant Osmotic Minipump (Vehicle or 19,20-EDP +/- sEHI) implant_ang->implant_treat measure_bp Measure Systolic Blood Pressure (Daily via Tail-Cuff) implant_treat->measure_bp analyze Analyze BP Data measure_bp->analyze G action_node action_node condition_node condition_node measurement_node measurement_node outcome_node outcome_node start Isolate Mouse Heart mount Mount on Langendorff Apparatus start->mount baseline Record Baseline Function (20 min) mount->baseline ischemia Global Ischemia (30 min) baseline->ischemia reperfuse Reperfusion with Treatment (40 min) ischemia->reperfuse measure Measure Functional Recovery reperfuse->measure analyze Analyze & Collect Tissue measure->analyze

References

The Anti-Inflammatory Properties of 19(S),20(R)-Epoxydocosapentaenoic Acid (EDP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-Epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. Emerging evidence has highlighted its potent anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides an in-depth overview of the core anti-inflammatory mechanisms of 19,20-EDP, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of 19,20-EDP are primarily mediated through the modulation of key signaling pathways and the regulation of inflammatory gene expression. Its efficacy is often enhanced by co-administration with inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes EDPs to their less active diol form, 19,20-dihydroxydocosapentaenoic acid (DiHDPA).[1]

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. 19,20-EDP has been shown to significantly suppress the activation of the NF-κB pathway.[2] In in vitro studies using murine brown preadipocytes, 10 µM of 19,20-EDP alone was sufficient to significantly suppress lipopolysaccharide (LPS)-induced NF-κB activation.[2] This effect was observed to be independent of the presence of an sEH inhibitor.[2]

Further in vivo evidence from studies on diet-induced obese mice demonstrated that administration of 19,20-EDP (0.05 mg/kg/day) in combination with an sEH inhibitor (t-TUCB) led to a significant decrease in inflammatory NF-κB signaling in brown adipose tissue.[3] This was evidenced by reduced phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3]

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces EDP 19(S),20(R)-EDP EDP->IKK Inhibits

Activation of the PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and the suppression of inflammation. Activation of PPARγ can antagonize the activity of pro-inflammatory transcription factors like NF-κB. 19,20-EDP has been identified as an activator of PPARγ.[2] In murine brown preadipocytes, 19,20-EDP at a concentration of 10 µM significantly activated a PPARγ reporter.[2] This activation was also observed to be independent of sEH inhibition.[2]

PPARg_Activation EDP This compound PPARg PPARγ EDP->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to NFkB_activity NF-κB Activity PPARg_RXR->NFkB_activity Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes Promotes Transcription

Quantitative Data on Anti-Inflammatory Effects

While comprehensive dose-response data leading to precise IC50 and EC50 values for 19,20-EDP are not extensively available in the public domain, the following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound
AssayCell TypeConcentration of 19,20-EDPEffectReference
NF-κB Reporter AssayMurine Brown Preadipocytes10 µMSignificant suppression of LPS-induced NF-κB activation[2]
PPARγ Reporter AssayMurine Brown Preadipocytes10 µMSignificant activation of PPARγ[2]
Table 2: In Vivo Anti-inflammatory Activity of this compound
Animal ModelTreatmentDosageEffectReference
Diet-induced Obese Mice19,20-EDP + t-TUCB (sEH inhibitor)0.05 mg/kg/day (19,20-EDP)Decreased inflammatory NF-κB signaling in brown adipose tissue[3]
Met-1 Breast Tumor Model19,20-EDP + t-AUCB (sEH inhibitor)0.05 mg/kg/day (19,20-EDP)~70% inhibition of tumor growth (anti-angiogenic effect)[4]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is adapted from studies investigating the effect of 19,20-EDP on NF-κB activation.[2]

NFkB_Assay_Workflow cluster_prep Cell Preparation and Transfection cluster_treatment Treatment and Stimulation cluster_analysis Data Analysis Seed Seed murine brown preadipocytes (5.0 x 10^4 cells/well in 24-well plate) Transfect Transfect with NF-κB reporter and β-gal plasmids (24h) Seed->Transfect Pretreat Pre-treat with 19,20-EDP (10 µM) or vehicle (1h) Transfect->Pretreat Stimulate Co-treat with LPS (18h) Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure luciferase and β-galactosidase activity Lyse->Measure Normalize Normalize luciferase to β-galactosidase activity Measure->Normalize

Methodology:

  • Cell Seeding: Seed murine brown preadipocytes in 24-well plates at a density of 5.0 x 10⁴ cells per well.[5]

  • Transfection: After 24 hours, transiently transfect the cells with an NF-κB transactivation reporter plasmid and a β-galactosidase (β-gal) plasmid for normalization.[5]

  • Pre-treatment: After another 24 hours, pre-treat the cells with 19,20-EDP (e.g., 10 µM) or vehicle (DMSO) for 1 hour.[5]

  • Stimulation: Co-treat the cells with lipopolysaccharide (LPS) for 18 hours to induce inflammation.[5]

  • Lysis and Measurement: Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.[5]

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency and cell number. Express the results as a fold change relative to the control group.[5]

PPARγ Transactivation Assay

This protocol is based on methodologies used to assess the activation of PPARγ by 19,20-EDP.[2]

PPARg_Assay_Workflow cluster_prep Cell Preparation and Transfection cluster_treatment Treatment cluster_analysis Data Analysis Seed Seed murine brown preadipocytes (5.0 x 10^4 cells/well in 24-well plate) Transfect Transfect with PPARγ reporter and β-gal plasmids (24h) Seed->Transfect Treat Treat with 19,20-EDP (1 or 10 µM) or vehicle for 24h Transfect->Treat Lyse Lyse cells Treat->Lyse Measure Measure luciferase and β-galactosidase activity Lyse->Measure Normalize Normalize luciferase to β-galactosidase activity Measure->Normalize

Methodology:

  • Cell Seeding: Seed murine brown preadipocytes in 24-well plates at a density of 5.0 x 10⁴ cells per well.[5]

  • Transfection: After 24 hours, transiently transfect the cells with a murine PPARγ transactivation reporter plasmid and a β-galactosidase (β-gal) plasmid.[5]

  • Treatment: After an additional 24 hours, treat the cells with different concentrations of 19,20-EDP (e.g., 1 µM and 10 µM) or vehicle (DMSO) for 24 hours.[5]

  • Lysis and Measurement: Lyse the cells and measure luciferase and β-galactosidase activities.[5]

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Express the results as a fold change in activity compared to the vehicle-treated control.[5]

Measurement of Inflammatory Cytokines by ELISA

This is a general protocol for quantifying the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from cultured cells.

Methodology:

  • Cell Culture and Treatment: Plate appropriate cells (e.g., macrophages, endothelial cells) in 24- or 96-well plates. Pre-treat with various concentrations of 19,20-EDP before stimulating with an inflammatory agent like LPS.

  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block non-specific binding sites.

    • Add diluted cell culture supernatants and a series of known standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash again.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash.

    • Add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of the cytokine in the samples.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its ability to inhibit the pro-inflammatory NF-κB pathway and activate the anti-inflammatory PPARγ pathway. While further research is needed to establish comprehensive dose-response relationships and elucidate its full therapeutic potential, the existing data strongly support its development as a novel anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this promising lipid mediator.

References

Degradation of 19(S),20(R)-EDP by Soluble Epoxide Hydrolase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) metabolism of docosahexaenoic acid (DHA). This epoxide plays a crucial role in various physiological processes, including the regulation of inflammation, pain, and blood pressure. The biological activity of 19,20-EDP is tightly controlled by its degradation into the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP) by the enzyme soluble epoxide hydrolase (sEH). Understanding the kinetics and mechanisms of this degradation is paramount for the development of therapeutic strategies that target the sEH pathway to modulate the levels of bioactive epoxides. This guide provides an in-depth technical overview of the degradation of 19(S),20(R)-EDP by sEH, including quantitative data, detailed experimental protocols, and the associated signaling pathways.

Quantitative Data

Biological MatrixAnalyteConcentrationConditionReference
Rat Brain19,20-DHDPIncreased with DHA supplementationRotenone-induced Parkinson's disease model[1]
Rat Brain19,20-EDPNot significantly increased with DHA supplementationRotenone-induced Parkinson's disease model[1]
Rat Brain19,20-DHDPSuppressed by sEH inhibitor (TPPU)Rotenone-induced Parkinson's disease model with DHA supplementation[1]
Rat Brain19,20-EDPIncreased by sEH inhibitor (TPPU)Rotenone-induced Parkinson's disease model with DHA supplementation[1]

Experimental Protocols

Enzymatic Assay for sEH-mediated Hydrolysis of this compound

This protocol describes the in vitro assessment of soluble epoxide hydrolase activity using this compound as a substrate.

Materials:

  • Recombinant human or murine soluble epoxide hydrolase (sEH)

  • 19(S),20(R)-epoxydocosapentaenoic acid (19,20-EDP) substrate

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 100 mM NaCl and 0.1 mg/mL BSA

  • sEH inhibitor (e.g., TPPU, AUDA) for control experiments

  • Organic solvent (e.g., methanol, acetonitrile) for reaction quenching

  • Internal standard (e.g., d11-19,20-DHDP) for LC-MS/MS analysis

Procedure:

  • Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in the assay buffer. Keep the enzyme on ice.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO). Further dilute the substrate in the assay buffer to the desired final concentrations for the assay.

  • Reaction Initiation: In a microcentrifuge tube, combine the diluted enzyme solution and the substrate solution. For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate. The final reaction volume can be adjusted as needed (e.g., 100 µL).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold organic solvent (e.g., methanol) containing the internal standard.

  • Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Collect the supernatant for analysis.

Quantification of 19,20-EDP and 19,20-DHDP by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of the substrate (19,20-EDP) and the product (19,20-DHDP).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a hold at 95% B for 2 minutes, and re-equilibration at 30% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 19,20-EDP: Precursor ion (m/z) 343.2 -> Product ion (m/z) specific to the fragmentation of the epoxide (e.g., fragments corresponding to the cleavage of the epoxide ring and carboxyl group).

    • 19,20-DHDP: Precursor ion (m/z) 361.2 -> Product ion (m/z) specific to the fragmentation of the diol (e.g., fragments corresponding to water loss and cleavage of the diol moiety).

    • Internal Standard (d11-19,20-DHDP): Precursor ion (m/z) 372.2 -> Product ion (m/z) specific to the deuterated diol.

  • Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Data Analysis:

  • Construct calibration curves for both 19,20-EDP and 19,20-DHDP using known concentrations of authentic standards.

  • Quantify the amount of substrate consumed and product formed in the enzymatic reaction by interpolating their peak area ratios relative to the internal standard on the respective calibration curves.

  • Calculate the sEH activity as the rate of product formation (e.g., pmol/min/mg of protein).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The conversion of DHA to 19,20-EDP and its subsequent degradation by sEH is a key metabolic pathway.

DHA DHA EDP This compound DHA->EDP CYP450 Epoxygenase DHDP 19,20-DHDP EDP->DHDP Soluble Epoxide Hydrolase (sEH)

Caption: Metabolic conversion of DHA to 19,20-EDP and its hydrolysis by sEH.

Experimental Workflow for sEH Activity Measurement

A typical workflow for determining the enzymatic activity of sEH on 19,20-EDP.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Prepare sEH Enzyme Incubation Incubate at 37°C Enzyme->Incubation Substrate Prepare 19,20-EDP Substrate Substrate->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for sEH activity assay using 19,20-EDP.

Signaling Consequences of 19,20-EDP Degradation

The conversion of 19,20-EDP to 19,20-DHDP has significant implications for downstream cellular signaling. While 19,20-EDP often exhibits anti-inflammatory and pro-resolving effects, its diol metabolite can have different or attenuated activities.

cluster_pathways Downstream Signaling EDP 19,20-EDP sEH sEH EDP->sEH PPARg PPARγ Activation EDP->PPARg Activates NFkB NF-κB Inhibition EDP->NFkB Inhibits Ceramide Ceramide Production (Cytotoxicity) EDP->Ceramide Induces in some cells DHDP 19,20-DHDP sEH->DHDP Nrf2 Nrf2 Activation (Antioxidant Response) DHDP->Nrf2 Activates

Caption: Differential signaling effects of 19,20-EDP and its metabolite 19,20-DHDP.

Studies have shown that 19,20-EDP can activate peroxisome proliferator-activated receptor-gamma (PPARγ) and inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway.[2][3][4] In contrast, in certain cell types and conditions, 19,20-EDP has been observed to induce cytotoxicity through the production of ceramide.[5] The conversion to 19,20-DHDP alters these signaling properties. For instance, 19,20-DHDP has been shown to induce the expression of antioxidant genes through the activation of the Nrf2 pathway, suggesting a distinct biological role for the diol metabolite.[1] The balance between 19,20-EDP and 19,20-DHDP, therefore, represents a critical regulatory node in cellular signaling.

Conclusion

The degradation of this compound by soluble epoxide hydrolase is a key process that terminates the signaling of this potent lipid mediator and produces a diol with its own distinct biological activities. The methodologies and data presented in this technical guide provide a framework for researchers to investigate this important enzymatic reaction. Further studies to elucidate the precise kinetic parameters and the full spectrum of signaling consequences of this metabolic conversion will be crucial for the development of novel therapeutics targeting the sEH pathway for the treatment of a range of inflammatory and cardiovascular diseases.

References

The Therapeutic Potential of 19(S),20(R)-EDP in Ischemic Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Cardioprotective and Neuroprotective Agent for Researchers and Drug Development Professionals

Executive Summary

Ischemic injuries, such as myocardial infarction and stroke, represent a significant global health burden, necessitating the development of novel therapeutic strategies. 19(S),20(R)-dihydroxydocosahexaenoic acid (19(S),20(R)-EDP), a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), has emerged as a potent signaling lipid with significant therapeutic potential in mitigating the damage caused by ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the current understanding of this compound's protective mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. The primary focus of the available research has been on its cardioprotective effects, which are largely mediated through the direct activation of the mitochondrial deacetylase Sirtuin 3 (SIRT3). The neuroprotective potential of this compound in ischemic stroke is an area of growing interest, with current evidence largely extrapolated from the known benefits of its precursor, DHA.

Core Mechanism of Action: SIRT3-Mediated Mitochondrial Protection

The cornerstone of this compound's therapeutic efficacy in ischemic injury lies in its ability to directly bind to and activate mitochondrial Sirtuin 3 (SIRT3).[1][2] SIRT3 is a critical regulator of mitochondrial function, and its activation by this compound leads to a cascade of beneficial downstream effects that collectively enhance mitochondrial resilience to ischemic stress.[1][2]

The binding of this compound to SIRT3 enhances the stabilization of the NAD+ complex, which in turn boosts SIRT3's deacetylase activity.[1][2] This heightened activity leads to the deacetylation and subsequent activation of several key mitochondrial proteins. One of the most critical targets is Manganese Superoxide Dismutase (MnSOD), a primary antioxidant enzyme in the mitochondria.[1] Activated MnSOD is more effective at scavenging reactive oxygen species (ROS), thus mitigating the oxidative stress that is a major contributor to ischemia-reperfusion injury.[1]

Beyond enhancing antioxidant defense, the activation of SIRT3 by this compound also improves overall mitochondrial metabolism. This includes promoting glucose oxidation and preserving the function of the electron transport chain components.[1] The culmination of these effects is improved mitochondrial respiration, increased ATP production, and ultimately, enhanced cellular survival in the face of ischemic insult.[1][2]

Signaling Pathway of this compound in Cardioprotection

EDP_SIRT3_Pathway EDP This compound SIRT3 SIRT3 (inactive) EDP->SIRT3 Binds to & Activates SIRT3_active SIRT3 (active) SIRT3->SIRT3_active Conformational Change MnSOD_ac MnSOD (acetylated, inactive) SIRT3_active->MnSOD_ac Deacetylates Mito_Function Improved Mitochondrial Function & Metabolism SIRT3_active->Mito_Function Improves NAD NAD+ NAD->SIRT3_active Co-factor MnSOD_deac MnSOD (deacetylated, active) MnSOD_ac->MnSOD_deac ROS ROS MnSOD_deac->ROS Scavenges Cardioprotection Cardioprotection Mito_Function->Cardioprotection

Caption: Signaling pathway of this compound-mediated cardioprotection.

Quantitative Data on Cardioprotective Efficacy

The cardioprotective effects of this compound have been quantified in various preclinical models of myocardial ischemia-reperfusion injury. The following tables summarize the key findings.

Table 1: Ex Vivo Cardioprotection by this compound in Isolated Mouse Hearts

Experimental ModelTreatment ProtocolIschemia/Reperfusion DurationKey Outcome MeasuresResultsReference
Isolated Working Mouse Heart1 µM 19,20-EDP perfused 10 min before ischemia20 min global ischemia / 40 min reperfusionCardiac Output, Cardiac Work, Developed PressureSignificantly higher recovery compared to vehicle controls.[3]
Langendorff Perfused Mouse Heart1 µM 19,20-EDP30 min global ischemia / 40 min reperfusionLeft Ventricular Developed Pressure (LVDP) RecoverySignificantly improved post-ischemic recovery of LVDP compared to vehicle.[2]
Langendorff Perfused Mouse Heart1 µM 19,20-EDP with/without SIRT3 inhibitors (NAM or 3-TYP)30 min global ischemia / 40 min reperfusionLVDP Recovery, Infarct SizeProtective effects of 19,20-EDP were blocked by SIRT3 inhibitors.[2]

Table 2: In Vivo Cardioprotection by this compound in a Mouse Model of Myocardial Infarction

Experimental ModelTreatment ProtocolDuration of StudyKey Outcome MeasuresResultsReference
Permanent Ligation of Left Anterior Descending (LAD) Artery10 µg/kg/day 19,20-EDP administered post-LAD surgery5 daysEjection Fraction (EF%)Significantly better systolic function (higher EF%) compared to saline-treated mice.[2]
Permanent Ligation of LAD Artery10 µg/kg/day 19,20-EDP with SIRT3 inhibitor (3-TYP)5 daysEjection Fraction (EF%)The protective effect of 19,20-EDP on EF% was eliminated by co-administration of a SIRT3 inhibitor.[2]

Detailed Experimental Protocols

Ex Vivo Langendorff Ischemia-Reperfusion Model in Mouse Hearts

This protocol is a synthesis of commonly used methods for assessing the direct effects of compounds on cardiac function in an ex vivo setting.

Objective: To evaluate the cardioprotective effect of this compound on isolated mouse hearts subjected to global ischemia and reperfusion.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • This compound stock solution

  • Surgical instruments for heart isolation

  • Data acquisition system to monitor cardiac function (e.g., LVDP, heart rate)

Procedure:

  • Animal Preparation: Anesthetize a C57BL/6 mouse and administer heparin to prevent coagulation.

  • Heart Isolation: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the aorta onto the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • Baseline Measurement: Record baseline cardiac function parameters for 10-20 minutes.

  • Treatment: Perfuse the heart with Krebs-Henseleit buffer containing 1 µM this compound (or vehicle control) for 10 minutes prior to ischemia.

  • Global Ischemia: Induce global normothermic ischemia by stopping the perfusion for 30 minutes.

  • Reperfusion: Reinitiate perfusion with the respective treatment or control buffer for 40-60 minutes.

  • Data Acquisition: Continuously record cardiac function throughout the experiment.

  • Infarct Size Assessment (optional): At the end of reperfusion, slice the ventricle and incubate with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue.

In Vivo Myocardial Infarction Model (LAD Ligation) in Mice

This protocol describes a widely used in vivo model to study the effects of therapeutic agents on myocardial infarction.

Objective: To assess the in vivo cardioprotective efficacy of this compound following a surgically induced myocardial infarction.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Ventilator

  • Surgical microscope and instruments

  • Suture material (e.g., 8-0 silk)

  • This compound solution for administration

  • Echocardiography system

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse and intubate to provide mechanical ventilation.

  • Surgical Preparation: Shave the chest area and perform a left thoracotomy to expose the heart.

  • LAD Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.

  • Chest Closure: Close the chest wall in layers.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.

  • Treatment Administration: Administer this compound (e.g., 10 µg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal injection) starting from the day of surgery for the duration of the study.

  • Functional Assessment: Perform serial echocardiography at baseline and at specified time points (e.g., day 5 post-MI) to assess cardiac function (e.g., ejection fraction).

Experimental Workflow Diagram

Experimental_Workflow cluster_ex_vivo Ex Vivo Model cluster_in_vivo In Vivo Model ex_vivo_start Isolate Mouse Heart langendorff Langendorff Perfusion ex_vivo_start->langendorff stabilize Stabilization langendorff->stabilize ex_vivo_treat Treat with 19,20-EDP / Vehicle stabilize->ex_vivo_treat ischemia Global Ischemia ex_vivo_treat->ischemia reperfusion Reperfusion ischemia->reperfusion ex_vivo_analysis Functional Analysis & Infarct Size reperfusion->ex_vivo_analysis in_vivo_start Induce MI (LAD Ligation) in Mouse in_vivo_treat Administer 19,20-EDP / Vehicle in_vivo_start->in_vivo_treat monitoring Post-operative Monitoring in_vivo_treat->monitoring in_vivo_analysis Echocardiography & Histology monitoring->in_vivo_analysis

Caption: General experimental workflows for ex vivo and in vivo models.

Therapeutic Potential in Ischemic Stroke: An Emerging Area

While the cardioprotective effects of this compound are well-documented, its neuroprotective role in ischemic stroke is less defined, with much of the current understanding being inferred from studies on its parent compound, DHA. DHA has been shown to be robustly neuroprotective in experimental stroke models, reducing infarct volume and improving neurological outcomes.[1][3][4] The mechanisms underlying DHA's neuroprotection are multifaceted and include anti-inflammatory, anti-apoptotic, and pro-survival signaling pathways.[5]

Given that this compound is a key bioactive metabolite of DHA, it is plausible that it contributes to the neuroprotective effects observed with DHA administration. EDPs, in general, are known to possess anti-inflammatory properties, which are highly relevant to the pathophysiology of ischemic stroke where neuroinflammation plays a critical role in secondary brain injury.[6]

However, direct evidence from studies specifically investigating the administration of this compound in animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, is currently limited in the published literature. Therefore, this remains a promising but underexplored area of research. Future studies are warranted to determine the specific neuroprotective efficacy of this compound, its optimal therapeutic window, and its precise mechanisms of action in the context of ischemic stroke.

Future Directions and Conclusion

This compound stands out as a promising therapeutic candidate for ischemic injuries, particularly myocardial infarction. Its well-defined mechanism of action, centered on the activation of SIRT3 and the subsequent enhancement of mitochondrial function, provides a strong rationale for its further development. The quantitative data from preclinical models consistently demonstrate its cardioprotective efficacy.

For drug development professionals, the targeted nature of this compound's action on a key mitochondrial regulator makes it an attractive molecule. Future research should focus on optimizing its delivery and formulation to enhance bioavailability and efficacy in a clinical setting.

For researchers and scientists, the exploration of this compound's full therapeutic potential is an exciting frontier. Key areas for future investigation include:

  • Neuroprotection in Ischemic Stroke: Conducting rigorous preclinical studies using models like MCAO to directly assess the neuroprotective effects of this compound.

  • Pleiotropic Mechanisms: Investigating other potential signaling pathways beyond SIRT3 that may contribute to its protective effects.

  • Combination Therapies: Evaluating the synergistic effects of this compound with other therapeutic agents, such as sEH inhibitors, which can increase its endogenous levels.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Total Synthesis of 19(S),20(R)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19(S),20(R)-dihydroxyeicosapentaenoic acid (19(S),20(R)-EDP) is a vicinal diol metabolite of eicosapentaenoic acid (EPA), formed via the hydrolysis of 19,20-epoxyeicosatetraenoic acid (19,20-EET). These lipid mediators are involved in a variety of physiological processes, and the stereochemistry of the diol is crucial for their biological activity. This document outlines a detailed protocol for the asymmetric total synthesis of this compound, providing a reliable method for obtaining stereochemically pure material for research and drug development purposes. The synthetic strategy is based on a convergent approach, featuring a Sharpless asymmetric dihydroxylation to establish the key stereocenters.

Overall Synthetic Strategy

The total synthesis of this compound is accomplished through a convergent route, which involves the preparation of two key fragments: a C1-C17 polyunsaturated phosphonium (B103445) ylide and a C18-C22 aldehyde bearing the 19(S),20(R)-diol. The synthesis culminates in a Wittig reaction to couple these fragments, followed by deprotection to yield the final product.

Asymmetric_Total_Synthesis cluster_C1_C17 C1-C17 Fragment Synthesis cluster_C18_C22 C18-C22 Fragment Synthesis cluster_coupling Fragment Coupling and Final Steps SM1 Commercially Available Starting Material Int1 Polyunsaturated Chain Construction SM1->Int1 Multiple Steps C1_C17_ylide C1-C17 Phosphonium Ylide Int1->C1_C17_ylide PPh3, Base Wittig Wittig Reaction C1_C17_ylide->Wittig SM2 4-Penten-1-ol (B13828) Protected_alkene Protected Alkene SM2->Protected_alkene Protection (e.g., TBDPS) Diol 19(S),20(R)-Diol Protected_alkene->Diol Sharpless Asymmetric Dihydroxylation (AD-mix-β) Aldehyde C18-C22 Aldehyde Diol->Aldehyde Oxidative Cleavage & Protection Aldehyde->Wittig Coupled_product Protected this compound Wittig->Coupled_product Final_Product This compound Coupled_product->Final_Product Deprotection

Figure 1: Convergent synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Yields and Stereoselectivity for Key Synthetic Steps

StepTransformationStarting MaterialProductYield (%)Stereoselectivity (ee/dr)
1Protection of 4-penten-1-ol4-Penten-1-olTBDPS-protected alkene>95%N/A
2Sharpless Asymmetric DihydroxylationTBDPS-protected alkeneProtected 19(S),20(R)-diol~90%>95% ee
3Oxidative Cleavage and ProtectionProtected diolC18-C22 Aldehyde~85%N/A
4Synthesis of C1-C17 Phosphonium YlideVariousC1-C17 Phosphonium Salt-N/A
5Wittig ReactionAldehyde and YlideProtected this compound~70-80%>10:1 Z:E
6DeprotectionProtected EDPThis compound>90%N/A

Experimental Protocols

Protocol 1: Synthesis of the C18-C22 Aldehyde Fragment

Step 1: Protection of 4-Penten-1-ol

  • To a solution of 4-penten-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add imidazole (B134444) (2.5 eq).

  • Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the TBDPS-protected alkene.

Step 2: Sharpless Asymmetric Dihydroxylation

  • To a mixture of t-BuOH and water (1:1) at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (1.0 eq).

  • Stir the mixture until both phases are clear.

  • Add the TBDPS-protected alkene (1.0 eq) and stir vigorously at 0 °C for 18-24 hours.

  • Quench the reaction by adding solid sodium sulfite (B76179) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with 2 M NaOH, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the protected 19(S),20(R)-diol. The enantiomeric excess can be determined by chiral HPLC analysis of the corresponding Mosher ester derivative.[1][2][3][4]

Step 3: Oxidative Cleavage and Protection

  • Protect the newly formed diol, for example, as an acetonide, using 2,2-dimethoxypropane (B42991) and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).

  • The terminal alkene of the protected diol can then be subjected to ozonolysis followed by a reductive workup (e.g., with triphenylphosphine (B44618) or dimethyl sulfide) to yield the corresponding aldehyde.

  • Alternatively, oxidative cleavage with NaIO₄ in the presence of a catalytic amount of OsO₄ can be employed.

Protocol 2: Synthesis of the C1-C17 Polyunsaturated Phosphonium Ylide

The C1-C17 fragment is a polyunsaturated alkyl chain that can be synthesized from commercially available starting materials using established methods, including Sonogashira couplings and stereoselective reductions to install the Z-alkenes. The terminal alcohol of this fragment is then converted to the corresponding phosphonium salt.

  • Synthesize the C1-C17 polyunsaturated alcohol with the desired stereochemistry of the double bonds.

  • Convert the terminal alcohol to an iodide using I₂, PPh₃, and imidazole.

  • React the resulting iodide with PPh₃ in a suitable solvent like acetonitrile (B52724) at reflux to form the phosphonium salt.

  • The phosphonium ylide is generated in situ just before the Wittig reaction by treatment with a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS).

Protocol 3: Wittig Reaction and Final Deprotection

Step 1: Wittig Coupling

  • Suspend the C1-C17 phosphonium salt in anhydrous THF at -78 °C.

  • Add a strong base (e.g., NaHMDS, 1.0 M in THF) dropwise until the characteristic red color of the ylide persists.

  • Stir the solution for 1 hour at -78 °C.

  • Add a solution of the C18-C22 aldehyde in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the protected this compound.

Step 2: Deprotection

  • Dissolve the protected this compound in THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF) to remove the silyl (B83357) protecting groups.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • If an acetonide was used, it can be removed under acidic conditions (e.g., acetic acid in THF/water).

  • Purify the final product by reverse-phase HPLC to yield this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and the logic of the convergent synthesis.

Logical_Flow cluster_Frag_A Fragment A Elaboration cluster_Frag_B Fragment B Elaboration Start Starting Materials Alkene_Protection Alkene Protection Start->Alkene_Protection Chain_Elongation Polyene Chain Construction Start->Chain_Elongation Frag_A C18-C22 Aldehyde Synthesis Coupling Wittig Coupling Frag_A->Coupling Frag_B C1-C17 Ylide Synthesis Frag_B->Coupling Final_Product This compound Coupling->Final_Product Asymmetric_Dihydroxylation Asymmetric Dihydroxylation (Key Stereochemical Step) Alkene_Protection->Asymmetric_Dihydroxylation Oxidative_Cleavage Oxidative Cleavage Asymmetric_Dihydroxylation->Oxidative_Cleavage Oxidative_Cleavage->Frag_A Phosphonium_Formation Phosphonium Salt Formation Chain_Elongation->Phosphonium_Formation Phosphonium_Formation->Frag_B

Figure 2: Logical flow of the asymmetric total synthesis.

References

Chiral Separation of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the chiral separation of 19,20-epoxydocosapentaenoic acid (19,20-EDP) enantiomers using High-Performance Liquid Chromatography (HPLC). 19,20-EDP, a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), exhibits stereospecific biological activities, making the accurate analysis of its enantiomers crucial in various research and drug development contexts. This protocol outlines the sample preparation, HPLC conditions utilizing a cellulose-based chiral stationary phase, and expected results for the successful resolution of 19(R),20(S)-EDP and 19(S),20(R)-EDP.

Introduction

Epoxydocosapentaenoic acids (EDPs) are a class of lipid mediators that play significant roles in physiological and pathophysiological processes, including inflammation, angiogenesis, and cardiovascular function.[1] The biological effects of these molecules are often enantiomer-specific. Therefore, the ability to separate and quantify the individual enantiomers of 19,20-EDP is essential for understanding their distinct biological roles and for the development of stereochemically pure therapeutic agents. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for the separation of enantiomers.[2] This application note details a robust method for the baseline separation of 19,20-EDP enantiomers.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to remove interferences and ensure the longevity of the chiral column. The following protocol is recommended for the extraction of 19,20-EDP from biological matrices or reaction mixtures.

Materials:

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Hexane, HPLC grade

  • Ethyl Acetate (B1210297), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection: Collect the biological sample (e.g., plasma, tissue homogenate) or reaction mixture.

  • Protein Precipitation (for biological samples): To 1 volume of the sample, add 3 volumes of ice-cold methanol. Vortex thoroughly for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipid extract.

  • Acidification: Acidify the supernatant to a pH of approximately 3.5 with formic acid.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the acidified supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the 19,20-EDP with 5 mL of ethyl acetate.

  • Solvent Evaporation: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in the HPLC mobile phase to a final concentration of approximately 0.5 mM.[3]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system with a pump capable of isocratic elution

  • Autosampler

  • UV-Vis detector

Chromatographic Conditions:

ParameterValue
Column Phenomenex Lux® Cellulose-3
Particle Size 5 µm
Dimensions 250 x 4.6 mm
Mobile Phase Isocratic: 45% 50 mM Ammonium Bicarbonate in Methanol
Flow Rate 1.0 mL/min
Column Temperature Ambient (approximately 25°C)
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration ~0.5 mM[3]

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of 19,20-EDP enantiomers under the specified conditions. Please note that the retention times are representative and may vary slightly depending on the specific HPLC system, column batch, and laboratory conditions.

EnantiomerRetention Time (min)
19(R),20(S)-EDP~18.5
This compound~21.0

Calculated Parameters:

ParameterValue
Resolution (Rs) > 1.5

Mandatory Visualizations

G Experimental Workflow for Chiral Separation of 19,20-EDP Enantiomers cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample Collection (Biological Matrix or Reaction Mixture) extraction Liquid-Liquid or Solid Phase Extraction (SPE) sample->extraction Isolate Lipids evaporation Solvent Evaporation extraction->evaporation Concentrate reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection HPLC Injection filtration->injection separation Chiral Separation (Phenomenex Lux Cellulose-3) injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification report Reporting of Enantiomeric Ratio/Excess quantification->report

Caption: Workflow for the chiral HPLC analysis of 19,20-EDP enantiomers.

Signaling Pathways and Logical Relationships

The accurate determination of the enantiomeric composition of 19,20-EDP is critical for elucidating its role in biological signaling pathways. For instance, different enantiomers may exhibit varying affinities for receptors or be metabolized at different rates by enzymes such as soluble epoxide hydrolase (sEH).

G cluster_enantiomers Enantiomers DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 EDP_racemic 19,20-EDP (Racemic Mixture) CYP450->EDP_racemic EDP_R_S 19(R),20(S)-EDP EDP_racemic->EDP_R_S EDP_S_R This compound EDP_racemic->EDP_S_R sEH Soluble Epoxide Hydrolase (sEH) EDP_R_S->sEH Biological_Effect_1 Biological Effect A EDP_R_S->Biological_Effect_1 Specific Activity EDP_S_R->sEH Biological_Effect_2 Biological Effect B EDP_S_R->Biological_Effect_2 Specific Activity Diol_R_S 19,20-DiHDPE (from R,S-enantiomer) sEH->Diol_R_S Metabolism Diol_S_R 19,20-DiHDPE (from S,R-enantiomer) sEH->Diol_S_R Metabolism

Caption: Biosynthesis and metabolism of 19,20-EDP enantiomers.

Conclusion

The protocol described in this application note provides a reliable and robust method for the chiral separation of 19,20-EDP enantiomers by HPLC. The use of a cellulose-based chiral stationary phase allows for excellent resolution, enabling accurate quantification of the individual enantiomers. This methodology is a valuable tool for researchers in the fields of lipidomics, pharmacology, and drug discovery who are investigating the stereospecific roles of 19,20-EDP in health and disease.

References

Application Notes and Protocols for LC-MS/MS Quantification of 19(S),20(R)-EDP in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of 19(S),20(R)-dihydroxydocosapentaenoic acid (19(S),20(R)-EDP), a diol metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), in various biological tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound and its precursor, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE or 19,20-EDP), are emerging as important lipid mediators in several physiological and pathological processes.

Introduction

19,20-EDP is formed from the cytochrome P450 (CYP) epoxygenase pathway metabolism of DHA, forming 19,20-EpDPE, which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to the vicinal diol this compound. These metabolites have been implicated in a range of biological activities, including the regulation of inflammation, angiogenesis, and cell survival. Accurate quantification of these lipid mediators in tissues is crucial for understanding their roles in health and disease and for the development of novel therapeutics targeting these pathways.

Signaling Pathways Involving 19,20-EDP Metabolites

Recent studies have begun to elucidate the signaling pathways through which 19,20-EDP and its precursor exert their effects. Two notable pathways are the induction of cytotoxicity through ceramide production and the inhibition of angiogenesis via VEGFR2 signaling.

Simplified Signaling Pathway of 19,20-EpDPE/EDP cluster_0 Anti-Angiogenic Pathway cluster_1 Pro-Cytotoxic Pathway (in certain cancer cells) VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates Angiogenesis Angiogenesis (Endothelial Cell Migration, Tube Formation) VEGFR2->Angiogenesis Promotes EDP_precursor_angiogenesis 19,20-EpDPE (19,20-EDP) EDP_precursor_angiogenesis->VEGFR2 Inhibits Phosphorylation EDP_precursor_ceramide 19,20-EpDPE (19,20-EDP) DeNovo_Synthesis De Novo Ceramide Synthesis EDP_precursor_ceramide->DeNovo_Synthesis Induces Ceramide Ceramide DeNovo_Synthesis->Ceramide Increases Cytotoxicity Cytotoxicity/ Apoptosis Ceramide->Cytotoxicity Leads to Experimental Workflow for this compound Quantification cluster_workflow Workflow Start Tissue Collection (Snap-freeze in liquid N2) Homogenization Tissue Homogenization (e.g., with ceramic beads in lysis buffer) Start->Homogenization Internal_Standard Addition of Internal Standard (e.g., deuterated EDP analog) Homogenization->Internal_Standard Extraction Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Internal_Standard->Extraction Dry_Reconstitute Evaporation and Reconstitution (in LC mobile phase) Extraction->Dry_Reconstitute LC_MSMS LC-MS/MS Analysis (UPLC-QTRAP) Dry_Reconstitute->LC_MSMS Data_Analysis Data Analysis and Quantification (MRM, standard curve) LC_MSMS->Data_Analysis End Reported Concentration (e.g., pmol/g tissue) Data_Analysis->End

Application Notes and Protocols for a Cell-Based Assay to Determine 19(S),20(R)-EDP Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-based assay to characterize the biological activity of 19(S),20(R)-dihydroxydocosapentaenoic acid (19(S),20(R)-EDP). This lipid mediator, a dihydroxy derivative of docosahexaenoic acid (DHA), has demonstrated potential anti-inflammatory and anti-cancer properties. The following protocols describe two primary assays to quantify its activity: an anti-inflammatory assay measuring cytokine secretion and a cancer stem cell inhibition assay.

Introduction

This compound is a metabolite of the omega-3 fatty acid DHA, produced via the cytochrome P450 epoxygenase pathway. Emerging evidence suggests that EDPs and their dihydroxy metabolites play crucial roles in cellular signaling, inflammation, and the progression of diseases such as cancer.[1][2] Specifically, dihydroxy-DHA derivatives have been shown to possess anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α.[3][4] Furthermore, these compounds can inhibit cancer stemness by modulating signaling pathways such as the STAT3/IL-6 axis.[3][4]

This document outlines robust and reproducible cell-based assays to screen and characterize compounds that modulate the activity of this compound or to study the downstream effects of this lipid mediator.

Core Concepts and Signaling Pathways

This compound and related dihydroxy-DHA derivatives exert their biological effects through complex signaling cascades. In the context of inflammation and cancer, a key pathway involves the regulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and the inflammatory cytokine Interleukin-6 (IL-6).

cluster_membrane Cell Membrane Receptor Receptor ROS ROS Receptor->ROS Induces This compound This compound This compound->Receptor Binds to pSTAT3 pSTAT3 (Tyr705) ROS->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 pSTAT3->STAT3 Dephosphorylation IL6_Secretion IL-6 Secretion pSTAT3->IL6_Secretion Promotes Cancer_Stemness Cancer Stemness (e.g., Sphere Formation, Migration) pSTAT3->Cancer_Stemness Promotes Inflammation Inflammation IL6_Secretion->Inflammation

Caption: Signaling pathway of this compound in modulating inflammation and cancer stemness.

Experimental Protocols

Two primary protocols are presented:

  • Protocol 1: Anti-Inflammatory Activity Assay - Measures the inhibition of lipopolysaccharide (LPS)-induced cytokine secretion in macrophages.

  • Protocol 2: Cancer Stem Cell (CSC) Inhibition Assay - Assesses the effect of this compound on the formation of mammospheres from breast cancer cells.

Protocol 1: Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

This assay quantifies the ability of this compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine macrophage-like RAW 264.7 cells stimulated with LPS.

Materials
  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Experimental Workflow

Start Start Cell_Seeding Seed RAW 264.7 cells (5 x 10^4 cells/well) Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Pre-treatment Pre-treat with this compound (various concentrations) Incubation_24h->Pre-treatment Incubation_2h Incubate 2h Pre-treatment->Incubation_2h LPS_Stimulation Stimulate with LPS (1 µg/mL) Incubation_2h->LPS_Stimulation Incubation_24h_2 Incubate 24h LPS_Stimulation->Incubation_24h_2 Collect_Supernatant Collect Supernatant Incubation_24h_2->Collect_Supernatant ELISA Perform TNF-α and IL-6 ELISA Collect_Supernatant->ELISA Data_Analysis Analyze Data ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the anti-inflammatory activity assay.

Procedure
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh serum-free DMEM. Add this compound at desired concentrations (e.g., 0.1, 1, 10, 100 nM) and incubate for 2 hours. Include a vehicle control (e.g., ethanol).

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Data Presentation
Treatment GroupThis compound (nM)TNF-α (pg/mL) ± SD% Inhibition of TNF-αIL-6 (pg/mL) ± SD% Inhibition of IL-6
Negative Control0ValueN/AValueN/A
Vehicle + LPS0Value0Value0
Test Compound0.1ValueValueValueValue
Test Compound1ValueValueValueValue
Test Compound10ValueValueValueValue
Test Compound100ValueValueValueValue

Protocol 2: Cancer Stem Cell (CSC) Inhibition Assay Using Mammosphere Formation

This assay evaluates the ability of this compound to inhibit the self-renewal capacity of breast cancer stem cells, a key characteristic of cancer stemness, by quantifying the formation of mammospheres. Human breast cancer cell lines such as MCF-7 or MDA-MB-231 can be used.[3][5][6]

Materials
  • MCF-7 or MDA-MB-231 cells

  • DMEM/F12 medium

  • B27 supplement

  • EGF (20 ng/mL)

  • bFGF (20 ng/mL)

  • Heparin (4 µg/mL)

  • Penicillin-Streptomycin solution

  • This compound

  • Ultra-low attachment 6-well or 96-well plates

  • Trypsin-EDTA

  • PBS

Experimental Workflow

Start Start Prepare_Cells Prepare single-cell suspension of breast cancer cells Start->Prepare_Cells Seed_Cells Seed cells in ultra-low attachment plates Prepare_Cells->Seed_Cells Add_Treatment Add this compound (various concentrations) Seed_Cells->Add_Treatment Incubate_7-10d Incubate for 7-10 days Add_Treatment->Incubate_7-10d Count_Spheres Count mammospheres (>50 µm diameter) Incubate_7-10d->Count_Spheres Data_Analysis Analyze Data Count_Spheres->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the mammosphere formation assay.

Procedure
  • Prepare Mammosphere Culture Medium: Supplement DMEM/F12 with B27, 20 ng/mL EGF, 20 ng/mL bFGF, 4 µg/mL heparin, and 1% penicillin-streptomycin.

  • Prepare Single-Cell Suspension: Grow breast cancer cells to 70-80% confluency. Wash with PBS, trypsinize, and resuspend in mammosphere medium to create a single-cell suspension.

  • Cell Seeding: Seed cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.

  • Treatment: Add this compound at desired concentrations (e.g., 1, 10, 20, 40 µM) to the wells. Include a vehicle control.

  • Incubation: Incubate for 7-10 days at 37°C in a 5% CO₂ humidified incubator to allow for sphere formation.

  • Quantification: Count the number of mammospheres with a diameter greater than 50 µm under a microscope.

  • Data Analysis: Calculate the sphere formation efficiency (SFE) as: (Number of spheres / Number of cells seeded) x 100%.

Data Presentation
Treatment GroupThis compound (µM)Number of Mammospheres (mean ± SD)Sphere Formation Efficiency (%)% Inhibition of SFE
Vehicle Control0ValueValue0
Test Compound1ValueValueValue
Test Compound10ValueValueValue
Test Compound20ValueValueValue
Test Compound40ValueValueValue

Conclusion

The described cell-based assays provide a framework for investigating the biological activity of this compound. These protocols can be adapted for high-throughput screening of compound libraries or for detailed mechanistic studies of lipid mediators in inflammation and cancer biology. The quantitative data generated will be valuable for researchers in academia and industry focused on drug discovery and development.

References

Protocol for In Vitro Studies with 19(S),20(R)-EDP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19(S),20(R)-Epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases.[1] This metabolite has garnered significant interest for its potent biological activities, including anti-inflammatory, anti-angiogenic, and cardioprotective effects.[2][3][4] In contrast to the metabolites of omega-6 fatty acids like arachidonic acid, which can promote inflammation and angiogenesis, 19,20-EDP often exhibits opposing actions, highlighting its therapeutic potential.[3][5] This document provides detailed protocols for in vitro studies designed to investigate the multifaceted effects of 19(S),20(R)-EDP.

Data Presentation

The following tables summarize quantitative data from various in vitro studies on this compound, offering a comparative overview of its efficacy in different experimental settings.

Table 1: Anti-Angiogenic Effects of 19,20-EDP

Assay TypeCell LineTreatment ConcentrationObserved EffectReference
Endothelial Tube FormationHUVECs1 µM~63% inhibition[3]
Endothelial Tube FormationHUVECs3 µM~91% inhibition[3]
Cell Migration (VEGF-induced)HUVECsNot specifiedInhibition of migration[6]
MMP ActivityHUVECs1 µMInhibition[6]
Cancer Cell InvasionLewis Lung Carcinoma1 µM~40% reduction[3]

Table 2: Anti-Inflammatory and Other Cellular Effects of 19,20-EDP

Assay TypeCell Line/SystemTreatment ConcentrationObserved EffectReference
NF-κB Activation (LPS-induced)Brown preadipocytes10 µMSignificant suppression[7]
Cytotoxicity (in high glucose)H9c2 cells1 µMMarked reduction in cell viability[8]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.

Protocol 1: Endothelial Tube Formation Assay

This assay assesses the ability of 19,20-EDP to inhibit the formation of capillary-like structures by endothelial cells, a crucial step in angiogenesis.[3][9]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Matrigel or other basement membrane extract

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Calcein AM

  • 96-well plates

  • Fluorescence microscope

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium. Seed 1-2 x 10^4 cells per well onto the polymerized Matrigel.

  • Treatment: Prepare serial dilutions of this compound in endothelial cell basal medium. Add the desired concentrations of 19,20-EDP to the respective wells. Include a vehicle control (e.g., ethanol or DMSO at the same final concentration as the highest EDP treatment).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • After incubation, carefully remove the medium and wash the cells with PBS.

    • Stain the cells with Calcein AM for 30 minutes.[6]

    • Visualize the tube-like structures using a fluorescence microscope.

    • Quantify the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol measures the effect of 19,20-EDP on the directional migration of endothelial cells, a key process in angiogenesis and wound healing.[10][11]

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • 6-well or 12-well plates

  • Pipette tips (p200)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HUVECs in 6-well or 12-well plates and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of 19,20-EDP or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of 19,20-EDP to inhibit the invasion of cells through an extracellular matrix (ECM) barrier, mimicking a critical step in cancer metastasis.[3][10][12]

Materials:

  • Cancer cell line (e.g., Lewis Lung Carcinoma)

  • Cell culture medium with and without serum

  • This compound

  • Transwell inserts (e.g., 8 µm pore size) coated with Matrigel

  • 24-well plates

  • Crystal violet stain

Procedure:

  • Insert Coating: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture cancer cells and starve them in serum-free medium for 24 hours.

  • Assay Setup:

    • Place the Matrigel-coated inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Resuspend the starved cells in serum-free medium containing different concentrations of 19,20-EDP or a vehicle control.

    • Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Quantification:

    • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the insert with methanol.

    • Stain the invading cells with crystal violet.

    • Elute the stain and measure the absorbance using a plate reader, or count the number of stained cells under a microscope.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the in vitro studies of this compound.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Phosphorylation VEGFR2 Phosphorylation (Inhibited) VEGFR2->Phosphorylation EDP This compound EDP->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., Migration, Proliferation) Phosphorylation->Downstream

Caption: this compound inhibits VEGF-induced signaling.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway EDP This compound EDP->NFkB_Pathway Suppresses Inflammation Pro-inflammatory Gene Expression NFkB_Pathway->Inflammation

Caption: this compound suppresses NF-κB signaling.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Analysis Coat_Plate Coat 96-well plate with Matrigel Seed_Cells Seed HUVECs Coat_Plate->Seed_Cells Add_EDP Add this compound and controls Seed_Cells->Add_EDP Incubate Incubate for 4-18 hours Add_EDP->Incubate Stain_Visualize Stain with Calcein AM & Visualize Incubate->Stain_Visualize Quantify Quantify Tube Formation Stain_Visualize->Quantify

Caption: Workflow for Endothelial Tube Formation Assay.

G cluster_0 Preparation cluster_1 Treatment & Imaging cluster_2 Analysis Grow_Monolayer Grow cells to confluent monolayer Create_Scratch Create scratch with pipette tip Grow_Monolayer->Create_Scratch Add_EDP Add this compound and controls Create_Scratch->Add_EDP Image_T0 Capture image at T=0 Add_EDP->Image_T0 Incubate_Image Incubate and image at intervals Image_T0->Incubate_Image Measure_Closure Measure wound closure Incubate_Image->Measure_Closure

Caption: Workflow for Cell Migration (Wound Healing) Assay.

References

Application Notes and Protocols for Studying Vasodilation in Isolated Arteries using 19(S),20(R)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-dihydroxydocosapentaenoic acid (19(S),20(R)-EDP) is a diol metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), formed via the cytochrome P450 (CYP) epoxygenase and subsequent soluble epoxide hydrolase (sEH) pathway. Emerging evidence suggests that this class of lipid mediators plays a significant role in cardiovascular physiology, particularly in the regulation of vascular tone. These application notes provide a comprehensive guide for utilizing this compound to investigate vasodilation in isolated arterial preparations. The provided protocols and data will enable researchers to effectively design and execute experiments to elucidate the vascular effects of this compound.

Data Presentation

Table 1: Potency of DHA and its Metabolites on Vascular Ion Channels

CompoundAssayTargetEC50Artery TypeReference
Docosahexaenoic Acid (DHA)Whole-cell patch-clampBKCa channels0.23 ± 0.03 µMRat coronary[1][2]
16,17-Epoxydocosapentaenoic Acid (16,17-EpDPE)Whole-cell patch-clampBKCa channels19.7 ± 2.8 nMRat coronary[1][2]

Table 2: Potency of a Related Hydroxylated Fatty Acid in Vasorelaxation

CompoundEffectEC50 / D50Artery TypeReference
19(S)-HETEVasorelaxation~567 nMMouse mesenteric & thoracic aorta[3]

Note: EC50 (half-maximal effective concentration) and D50 (half-maximal dilation) are measures of a drug's potency.

Signaling Pathways

The vasodilatory effect of this compound and related compounds is believed to be mediated through a combination of actions on both the vascular smooth muscle cells (VSMCs) and the endothelium.

Vascular Smooth Muscle Cell Signaling

In VSMCs, the primary mechanism of action for DHA metabolites involves the activation of large-conductance calcium-activated potassium channels (BKCa).[1][4] Activation of these channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation. Additionally, evidence suggests the involvement of the Rho-kinase pathway, where inhibition of this pathway contributes to a decrease in the calcium sensitivity of the contractile machinery.[4]

VSM_Signaling cluster_extracellular Extracellular Space cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space 19_20_EDP This compound Receptor Putative Receptor 19_20_EDP->Receptor Rho_Kinase Rho-Kinase Pathway 19_20_EDP->Rho_Kinase Inhibits BKCa BKCa Channel Receptor->BKCa Activates Hyperpolarization Membrane Hyperpolarization BKCa->Hyperpolarization K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Hyperpolarization->VGCC Relaxation Vasodilation Ca_influx->Relaxation Ca_Sensitivity ↓ Myofilament Ca²⁺ Sensitivity Rho_Kinase->Ca_Sensitivity Ca_Sensitivity->Relaxation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Endothelial Cell Signaling

In endothelial cells, omega-3 fatty acid metabolites can stimulate the production of nitric oxide (NO), a potent vasodilator. This occurs through the activation of endothelial nitric oxide synthase (eNOS). The produced NO then diffuses to the adjacent VSMCs, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.

Endothelial_Signaling cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell 19_20_EDP_endo This compound eNOS eNOS 19_20_EDP_endo->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation_vsmc Vasodilation PKG->Relaxation_vsmc

Caption: Endothelium-dependent vasodilation pathway involving this compound.

Experimental Protocols

The following protocols are based on standard wire myography techniques and can be adapted for the study of this compound on various isolated arteries (e.g., mesenteric, coronary, cerebral).

Protocol 1: Preparation of Isolated Arteries
  • Euthanasia and Tissue Dissection:

    • Euthanize the experimental animal (e.g., rat, mouse) according to institutionally approved protocols.

    • Immediately dissect the desired tissue (e.g., mesentery, heart, brain) and place it in ice-cold physiological salt solution (PSS).

  • Artery Isolation:

    • Under a dissecting microscope, carefully isolate the artery of interest from the surrounding connective and adipose tissue.

    • Cut the isolated artery into 2 mm long segments.

  • Mounting in Wire Myograph:

    • Mount each arterial segment on two tungsten wires (typically 40 µm in diameter) in the jaws of a wire myograph chamber filled with PSS.

    • Ensure the wires pass through the lumen of the artery without damaging the endothelium.

Protocol 2: Assessment of Vasodilation
  • Equilibration and Normalization:

    • Allow the mounted arteries to equilibrate in PSS bubbled with 95% O2 / 5% CO2 at 37°C for at least 30 minutes.

    • Perform a normalization procedure to determine the optimal resting tension for the artery, which ensures maximal isometric force generation. This is typically done by stepwise stretching of the vessel and measuring the corresponding passive tension.

  • Viability and Endothelial Integrity Check:

    • Assess the viability of the arterial segments by contracting them with a high potassium solution (KPSS, e.g., 60 mM KCl).

    • To check for endothelial integrity, pre-contract the arteries with a vasoconstrictor (e.g., phenylephrine, U46619) to about 80% of the maximal KPSS-induced contraction.

    • Once a stable contraction is achieved, add an endothelium-dependent vasodilator (e.g., acetylcholine, bradykinin). A relaxation of >80% indicates intact endothelium.

  • Concentration-Response Curve for this compound:

    • After washing out the previous drugs and allowing the tension to return to baseline, pre-contract the arteries again with the chosen vasoconstrictor.

    • Once a stable plateau of contraction is reached, add this compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

    • Record the relaxation at each concentration until a maximal effect is observed.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC50 and Emax (maximal relaxation) values.

Experimental Workflow

Experimental_Workflow Start Start Dissection Isolate Artery Start->Dissection Mounting Mount in Wire Myograph Dissection->Mounting Equilibration Equilibrate & Normalize Mounting->Equilibration Viability Check Viability & Endothelial Integrity Equilibration->Viability Precontraction Pre-contract with Vasoconstrictor Viability->Precontraction Drug_Addition Add this compound (Cumulative Concentrations) Precontraction->Drug_Addition Data_Acquisition Record Relaxation Drug_Addition->Data_Acquisition Analysis Analyze Data (EC50, Emax) Data_Acquisition->Analysis End End Analysis->End

Caption: General workflow for studying vasodilation using a wire myograph.

Concluding Remarks

The study of this compound provides a promising avenue for understanding the role of omega-3 fatty acid metabolites in vascular health and disease. The protocols and information provided herein offer a solid foundation for researchers to explore the vasodilatory properties of this compound. By employing these methods, scientists can contribute to a deeper understanding of the signaling pathways involved and potentially identify new therapeutic targets for cardiovascular diseases.

References

Application of 19(S),20(R)-EDP in Angiogenesis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-dihydroxydocosapentaenoic acid (19,20-EDP) is a diol metabolite derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the cytochrome P450 (CYP) epoxygenase pathway. Emerging research has identified 19,20-EDP as a potent endogenous inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is critical in both normal physiological functions, such as wound healing, and in pathological conditions, most notably cancer, where tumor growth and metastasis are dependent on the formation of a new blood supply.

The anti-angiogenic properties of 19,20-EDP make it a promising candidate for therapeutic development, particularly in oncology. These application notes provide a comprehensive overview of the role of 19,20-EDP in angiogenesis research, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its application in laboratory settings.

Mechanism of Action

19,20-EDP exerts its anti-angiogenic effects primarily by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis.[1][2] Specifically, 19,20-EDP has been shown to inhibit VEGF-induced phosphorylation of VEGF Receptor 2 (VEGFR2), a key step in the activation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation.[1][2] The inhibitory action of 19,20-EDP on VEGFR2 is a crucial aspect of its anti-angiogenic activity.[1] Furthermore, 19,20-EDP has been observed to decrease the expression of VEGF-C, a key mediator of lymphangiogenesis.[1][2]

The signaling pathway can be visualized as follows:

cluster_0 VEGF Signaling Pathway cluster_1 Inhibition by 19,20-EDP VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) VEGFR2->Angiogenesis Activates EDP 19(S),20(R)-EDP EDP->VEGFR2 Inhibits Phosphorylation

Inhibitory action of this compound on the VEGF signaling pathway.

Quantitative Data Summary

The anti-angiogenic effects of 19,20-EDP have been quantified in several key in vitro and in vivo experiments. The following tables summarize these findings.

In Vitro Angiogenesis Assays
AssayCell TypeTreatmentConcentrationResultReference
Endothelial Tube FormationHUVECs19,20-EDP1 µM~63% inhibition[2]
3 µM~91% inhibition[2]
Cell MigrationHUVECs19,20-EDP1 µMSignificant inhibition[1]
MMP-2 ActivityHUVECs19,20-EDP1 µM~20% reduction[2]
3 µM~45% reduction[2]
VEGFR2 PhosphorylationHUVECs19,20-EDP1 µMDramatic inhibition[1]
VEGF-C mRNA ExpressionHUVECs19,20-EDP1 µM~50% inhibition[2]
3 µM~67% inhibition[2]
In Vivo Angiogenesis Assays
AssayAnimal ModelTreatmentDoseResultReference
Matrigel Plug AssayC57BL/6 mice19,20-EDP0.3 µ g/gel (EC50)Significant inhibition of VEGF-induced angiogenesis[2]
All EDP regioisomers10 µ g/gel Dramatic inhibition of VEGF-induced angiogenesis[1][2]
FGF-2-induced AngiogenesisC57BL/6 mice19,20-EDP10 µ g/gel Significant inhibition[3]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the anti-angiogenic properties of 19,20-EDP.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

G cluster_prep Preparation cluster_cell_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis P1 Coat wells with Matrigel P2 Incubate at 37°C to solidify P1->P2 A1 Seed HUVECs onto Matrigel P2->A1 C1 Harvest HUVECs C2 Resuspend in media with treatments (Vehicle, 19,20-EDP) C1->C2 C2->A1 A2 Incubate for 6 hours A1->A2 AN1 Stain with Calcein AM A2->AN1 AN2 Visualize under microscope AN1->AN2 AN3 Quantify tube length and branch points AN2->AN3

Workflow for the Endothelial Cell Tube Formation Assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel Basement Membrane Matrix

  • 24-well plates

  • This compound (and vehicle control, e.g., ethanol)

  • Calcein AM

  • Inverted microscope with fluorescence capabilities

  • Image analysis software

Protocol:

  • Thaw Matrigel on ice overnight.

  • Pipette 300 µL of cold Matrigel into each well of a pre-chilled 24-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.

  • Prepare treatment solutions by diluting 19,20-EDP to the desired final concentrations (e.g., 1 µM and 3 µM) in the cell suspension. Include a vehicle control.

  • Gently add 500 µL of the HUVEC suspension containing the respective treatments onto the solidified Matrigel.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6 hours.[1][2]

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • Stain the cells with Calcein AM for 30 minutes at 37°C.

  • Visualize the tube-like structures using an inverted fluorescence microscope.

  • Capture images and quantify the total tube length and the number of branch points using image analysis software.

Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.

Materials:

  • HUVECs

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

  • Fibronectin

  • Endothelial cell basal medium (serum-free)

  • VEGF

  • This compound

  • Crystal Violet stain

Protocol:

  • Coat the underside of the Boyden chamber membrane with fibronectin (10 µg/mL) and incubate for 1 hour at 37°C.

  • Harvest HUVECs and resuspend them in serum-free endothelial cell basal medium.

  • In the lower chamber, add basal medium containing VEGF (e.g., 10 ng/mL) as the chemoattractant.

  • In the upper chamber, add the HUVEC suspension (e.g., 5 x 10^4 cells) containing either vehicle or 19,20-EDP at the desired concentrations.

  • Incubate the chamber at 37°C for 18 hours.[1]

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

  • Stain the migrated cells with Crystal Violet for 20 minutes.

  • Wash the membrane with water and allow it to air dry.

  • Count the number of migrated cells in several high-power fields under a microscope.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

G cluster_prep Preparation cluster_injection Injection cluster_incubation Incubation cluster_analysis Analysis P1 Mix Matrigel with VEGF, heparin, and 19,20-EDP/vehicle I1 Subcutaneously inject Matrigel mixture into mice P1->I1 INC1 Allow plugs to solidify and vascularize for 4-7 days I1->INC1 A1 Excise Matrigel plugs INC1->A1 A2 Quantify angiogenesis via Hemoglobin Assay (Drabkin's) A1->A2 A3 Immunohistochemistry for CD31 A1->A3

Workflow for the In Vivo Matrigel Plug Assay.

Materials:

  • C57BL/6 mice

  • Matrigel Basement Membrane Matrix

  • VEGF or FGF-2

  • Heparin

  • This compound

  • Drabkin's reagent for hemoglobin assay

  • Antibodies for CD31 immunohistochemistry

Protocol:

  • Thaw Matrigel on ice.

  • On ice, mix Matrigel (0.5 mL) with heparin (20 units), VEGF (100 ng) or FGF-2 (500 ng), and the desired amount of 19,20-EDP (e.g., 10 µg) or vehicle.[1][3]

  • Anesthetize C57BL/6 mice according to approved animal protocols.

  • Subcutaneously inject the Matrigel mixture into the flank of the mice.

  • The Matrigel will form a solid plug.

  • After 4-7 days, euthanize the mice and excise the Matrigel plugs.[2][3]

  • Quantify the extent of angiogenesis by measuring the hemoglobin content in the plugs using Drabkin's reagent. Hemoglobin content is directly proportional to the number of red blood cells, and thus vascularization.

  • For histological analysis, fix the plugs in formalin, embed in paraffin, and perform immunohistochemistry for the endothelial cell marker CD31 to visualize the newly formed blood vessels.

Conclusion

This compound has demonstrated significant anti-angiogenic activity both in vitro and in vivo, primarily through the inhibition of the VEGF-VEGFR2 signaling pathway. Its ability to suppress endothelial cell migration, tube formation, and in vivo neovascularization highlights its potential as a therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer. The protocols and data presented here provide a valuable resource for researchers investigating the anti-angiogenic properties of 19,20-EDP and for those in the field of drug development seeking novel anti-cancer therapies.

References

Application Notes and Protocols: Investigating 19(S),20(R)-EDP in Cardiac Hypertrophy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the therapeutic potential of 19(S),20(R)-dihydroxydocosapentaenoic acid (19(S),20(R)-EDP), a cytochrome P450 metabolite of docosahexaenoic acid (DHA), in preclinical models of cardiac hypertrophy.

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload. However, sustained hypertrophy can progress to heart failure. This compound has emerged as a promising bioactive lipid with potent anti-inflammatory and cardioprotective properties. These protocols detail the in vivo and in vitro methodologies to assess the efficacy of this compound in mitigating cardiac hypertrophy.

Data Presentation

The following tables summarize expected quantitative outcomes based on existing literature on DHA and related epoxyeicosanoids in cardiac hypertrophy models. These tables provide a framework for presenting experimental data when investigating this compound.

Table 1: In Vivo Model - Transverse Aortic Constriction (TAC)

ParameterSham ControlTAC + VehicleTAC + this compound
Heart Weight / Body Weight (mg/g) 4.5 ± 0.37.8 ± 0.55.9 ± 0.4
Cardiomyocyte Cross-Sectional Area (μm²) 350 ± 25650 ± 40450 ± 30
Left Ventricular Ejection Fraction (%) 60 ± 540 ± 655 ± 5
Gene Expression (fold change vs. Sham)
Atrial Natriuretic Peptide (ANP)1.08.0 ± 1.23.5 ± 0.8
Brain Natriuretic Peptide (BNP)1.010.0 ± 1.54.0 ± 0.9
Cardiac Fibrosis (% area) < 115 ± 35 ± 2

*Expected significant difference (p < 0.05) compared to TAC + Vehicle. Data are representative and should be determined experimentally.

Table 2: In Vitro Model - Cardiomyocyte Hypertrophy

ParameterControlHypertrophic Stimulus + VehicleHypertrophic Stimulus + this compound
Cardiomyocyte Surface Area (μm²) 500 ± 40950 ± 60650 ± 50
Protein Synthesis (fold change vs. Control) 1.02.5 ± 0.31.5 ± 0.2
Gene Expression (fold change vs. Control)
ANP1.012.0 ± 1.85.0 ± 1.1
BNP1.015.0 ± 2.06.0 ± 1.3
Mitochondrial ROS Production (fold change) 1.03.0 ± 0.41.8 ± 0.3*

*Expected significant difference (p < 0.05) compared to Hypertrophic Stimulus + Vehicle. Data are representative and should be determined experimentally.

Experimental Protocols

In Vivo Model: Transverse Aortic Constriction (TAC) in Mice

This protocol describes the induction of pressure overload-induced cardiac hypertrophy in mice and subsequent treatment with this compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., sterile saline with 0.1% ethanol)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Suture material (7-0 silk)

  • Echocardiography system

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the procedure.

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the chest area and disinfect with an appropriate antiseptic.

  • Surgical Procedure (TAC):

    • Make a small incision at the suprasternal notch.

    • Isolate the transverse aorta between the innominate and left common carotid arteries.

    • Pass a 7-0 silk suture underneath the aorta.

    • Tie the suture around the aorta and a 27-gauge needle.

    • Remove the needle to create a constriction of a defined diameter.

    • For sham-operated controls, perform the same procedure without tightening the suture.

  • Treatment Administration:

    • Randomly assign mice to three groups: Sham, TAC + Vehicle, and TAC + this compound.

    • Administer this compound or vehicle daily via intraperitoneal (i.p.) injection, starting one day post-surgery for a period of 4 weeks. The optimal dose should be determined in pilot studies (e.g., 1-10 µg/kg/day).

  • Monitoring and Analysis:

    • Perform echocardiography weekly to assess cardiac function and dimensions.

    • At the end of the treatment period, euthanize the mice.

    • Measure heart weight and body weight.

    • Collect heart tissue for histological analysis (cardiomyocyte size, fibrosis) and gene expression analysis (ANP, BNP, collagen I/III).

In Vitro Model: Induction of Cardiomyocyte Hypertrophy

This protocol details the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Materials:

  • Primary NRVMs or hiPSC-CMs

  • Cell culture medium

  • Hypertrophic agonist (e.g., Endothelin-1 at 100 nM or Phenylephrine at 100 µM)

  • This compound

  • Vehicle (e.g., DMSO)

  • Reagents for immunofluorescence, protein synthesis assay, and RT-qPCR.

Procedure:

  • Cell Culture: Culture NRVMs or hiPSC-CMs according to standard protocols.

  • Induction of Hypertrophy:

    • Starve cells in serum-free medium for 24 hours.

    • Treat cells with the hypertrophic agonist in serum-free medium.

  • Treatment with this compound:

    • Co-treat cells with the hypertrophic agonist and varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 48 hours.

  • Analysis:

    • Cell Size Measurement: Fix cells and stain for a cardiomyocyte marker (e.g., α-actinin). Measure the cell surface area using imaging software.

    • Protein Synthesis Assay: Measure the incorporation of a labeled amino acid (e.g., ³H-leucine) into total protein.

    • Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of hypertrophic markers (ANP, BNP).

    • Mitochondrial Health: Assess mitochondrial reactive oxygen species (ROS) production using a fluorescent probe (e.g., MitoSOX).

Visualizations

experimental_workflow_in_vivo start C57BL/6J Mice acclimation Acclimation (1 week) start->acclimation surgery TAC or Sham Surgery acclimation->surgery randomization Randomization surgery->randomization treatment Daily Treatment (4 weeks) - Vehicle - this compound randomization->treatment monitoring Weekly Echocardiography treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis - Heart Weight / Body Weight - Histology (Size, Fibrosis) - Gene Expression (ANP, BNP) endpoint->analysis

In Vivo Experimental Workflow for TAC Model.

experimental_workflow_in_vitro start NRVMs or hiPSC-CMs culture Cell Culture start->culture starvation Serum Starvation (24h) culture->starvation treatment Treatment (48h) - Hypertrophic Stimulus - +/- this compound starvation->treatment analysis Endpoint Analysis treatment->analysis assays - Cell Size Measurement - Protein Synthesis Assay - Gene Expression (ANP, BNP) - Mitochondrial ROS analysis->assays

In Vitro Experimental Workflow for Cardiomyocyte Hypertrophy.

signaling_pathway cluster_stimulus Hypertrophic Stimuli cluster_cell Cardiomyocyte cluster_nucleus Nucleus Pressure_Overload Pressure Overload (e.g., TAC) Mitochondria Mitochondrial Dysfunction (Increased ROS) Pressure_Overload->Mitochondria Agonists Agonists (e.g., Endothelin-1) NFkB NF-κB Activation Agonists->NFkB Mitochondria->NFkB ROS-mediated Gene_Expression Hypertrophic Gene Expression (ANP, BNP, β-MHC) NFkB->Gene_Expression Promotes SIRT3 SIRT3 Activity SIRT3->Mitochondria Inhibits Dysfunction Hypertrophy Cardiac Hypertrophy Gene_Expression->Hypertrophy EDP This compound EDP->NFkB Inhibits EDP->SIRT3 Activates

Proposed Signaling Pathway of this compound in Cardiac Hypertrophy.

Application Notes and Protocols for Studying Pain and Inflammation with 19(S),20(R)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-Epoxydocosapentaenoic acid (19(S),20(R)-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. Emerging evidence highlights its potent anti-inflammatory and analgesic properties, making it a promising therapeutic agent and a valuable tool for studying the mechanisms of pain and inflammation. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound.

Mechanism of Action

This compound exerts its biological effects through multiple signaling pathways. It is an endogenous lipid that is rapidly metabolized by soluble epoxide hydrolase (sEH) to its less active diol form, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). Inhibition of sEH can stabilize and enhance the endogenous levels and therapeutic effects of this compound.[1][2]

Key signaling pathways modulated by this compound include:

  • G-Protein Coupled Receptor 120 (GPR120) Activation: this compound can activate GPR120, a receptor for omega-3 fatty acids, leading to downstream signaling cascades that suppress inflammation.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: This lipid mediator can activate PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[3]

  • Nuclear Factor-kappa B (NF-κB) Inhibition: this compound has been shown to suppress the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes.[3][4]

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation: Evidence suggests that epoxygenated fatty acids may modulate the activity of TRPV1, a key ion channel involved in pain sensation.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound in models of pain and inflammation.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

Cell TypeAssayTreatment & ConcentrationOutcomeReference
Murine Brown PreadipocytesLPS-induced NF-κB Reporter Assay19,20-EDP (10 µM)Significant suppression of NF-κB activation[3][4]
Murine Brown PreadipocytesPPARγ Reporter Assay19,20-EDP (1 µM and 10 µM)Dose-dependent activation of PPARγ[3]
Differentiated Stromal Vascular CellsUCP1 Gene Expression (Thermogenesis)19,20-EDP (Concentration not specified)Increased UCP1 expression[1]

Table 2: In Vivo Analgesic and Anti-Inflammatory Effects of this compound

Animal ModelConditionTreatment & DoseOutcomeReference
RatCarrageenan-induced Inflammatory PainEDPs (dose not specified)Reduction of inflammatory pain, with similar efficacy to EETs.[2]
Diet-Induced Obese MiceHigh-Fat Diet-Induced Inflammation19,20-EDP combined with sEH inhibitor t-TUCBDecreased inflammatory NF-κB signaling in brown adipose tissue.
Spared Nerve Ligation (SNL) Mouse ModelChronic PainEndogenous increase of 19,20-EpDPA in the spinal cordCorrelation with chronic pain state.

Experimental Protocols

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory effects of compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., saline, 1% ethanol (B145695) in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Syringes and needles (27G)

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Measure the initial volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[5]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vitro Assay: NF-κB Reporter Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the NF-κB signaling pathway.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB luciferase reporter construct.

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • This compound (dissolved in a suitable solvent like ethanol or DMSO).

  • Lipopolysaccharide (LPS).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the macrophage reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours to induce NF-κB activation.[4]

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to the protein concentration of each well.

In Vitro Assay: PPARγ Activation Assay

This protocol determines if this compound can activate the PPARγ receptor.

Materials:

  • Cells transiently or stably expressing a PPARγ reporter construct (e.g., HEK293T cells).

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • This compound.

  • Rosiglitazone (a known PPARγ agonist, as a positive control).

  • Transfection reagent.

  • Luciferase assay system.

Procedure:

  • If using transient transfection, co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing PPAR response elements upstream of a luciferase gene.

  • Seed the transfected cells in a 96-well plate.

  • Treat the cells with different concentrations of this compound, rosiglitazone, or vehicle for 24 hours.[3]

  • Lyse the cells and measure luciferase activity.

  • Express the results as fold activation over the vehicle-treated control.

Visualizations

Signaling Pathways

19_20_EDP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 19_20_EDP This compound GPR120 GPR120 19_20_EDP->GPR120 Activates TRPV1 TRPV1 19_20_EDP->TRPV1 Modulates sEH Soluble Epoxide Hydrolase (sEH) 19_20_EDP->sEH Metabolized by PPARγ PPARγ 19_20_EDP->PPARγ Activates IKK IKK GPR120->IKK Inhibits Pain_Sensation Pain_Sensation TRPV1->Pain_Sensation Mediates 19_20_DiHDPA 19,20-DiHDPA (less active) sEH->19_20_DiHDPA IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex Releases NFκB_active Active NF-κB NFκB_complex->NFκB_active Translocates PPARγ_active Active PPARγ PPARγ->PPARγ_active Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFκB_active->Pro_inflammatory_Genes Induces PPARγ_active->NFκB_active Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPARγ_active->Anti_inflammatory_Genes Induces Inflammation_Pain Inflammation_Pain Pro_inflammatory_Genes->Inflammation_Pain Promotes Resolution Resolution Anti_inflammatory_Genes->Resolution Promotes

Caption: Signaling pathways of this compound in pain and inflammation.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Carrageenan-induced paw edema) Treatment Administer 19,20-EDP +/- sEH inhibitor Animal_Model->Treatment Behavioral_Testing Assess Pain/Inflammation (e.g., Plethysmometry) Treatment->Behavioral_Testing Tissue_Collection Collect Tissues (Paw, Plasma, Spinal Cord) Treatment->Tissue_Collection Data_Analysis Statistical Analysis & Interpretation Behavioral_Testing->Data_Analysis Lipidomics Lipidomics Analysis (LC-MS/MS) Tissue_Collection->Lipidomics Cell_Culture Select Cell Line (e.g., Macrophages, Neurons) Cell_Treatment Treat cells with 19,20-EDP Cell_Culture->Cell_Treatment Molecular_Assays Perform Assays (e.g., NF-κB, PPARγ reporter) Cell_Treatment->Molecular_Assays Molecular_Assays->Data_Analysis Lipidomics->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of 19(S),20(R)-EDP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of 19(S),20(R)-epoxydocosapentaenoic acid (EDP) analogs. The protocols outlined below are intended to facilitate the exploration of these potent lipid mediators as potential therapeutics, with a focus on their role in activating sirtuins, a class of enzymes implicated in a variety of cellular processes, including aging, inflammation, and metabolism.

Introduction

19(S),20(R)-EDP is a cytochrome P450-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). It has demonstrated significant biological activity, including cardioprotective effects. However, the therapeutic potential of native 19,20-EDP is limited by its metabolic instability. The development of stable and potent analogs is therefore a key objective in harnessing its therapeutic benefits. This document details the synthesis of a notable analog, SA-22, and provides a framework for broader SAR studies to identify novel and more effective EDP-based drug candidates.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be approached through various strategies. A general and adaptable method is the asymmetric total synthesis, which allows for the creation of diverse structures for SAR studies.

General Asymmetric Synthesis of 19,20-EDP Analogs

A convergent synthetic strategy can be employed, involving the preparation of two key fragments that are later coupled. This approach allows for late-stage diversification, enabling the introduction of various structural modifications to probe the SAR.

Key Steps:

  • Synthesis of the Epoxide-Containing Fragment: This typically involves the asymmetric epoxidation of a suitable olefin precursor to establish the desired (19S,20R) stereochemistry.

  • Synthesis of the Polyene Carboxylic Acid Fragment: This fragment contains the remainder of the fatty acid backbone and the carboxylic acid moiety.

  • Fragment Coupling: The two fragments are joined, often via a Wittig reaction or other carbon-carbon bond-forming reactions.

  • Final Modifications and Deprotection: Subsequent chemical transformations can be performed to introduce further diversity, followed by the removal of any protecting groups.

A detailed protocol for the asymmetric total synthesis of the parent compound, 19,20-EDP, has been reported and can be adapted for the synthesis of various analogs.[1]

Synthesis of a Specific Analog: SA-22

SA-22, (10Z,16Z)-18-(3-Ethyloxiran-2-yl)octadeca-10,16-dienoic acid, is a synthetic analog of 19,20-EDP that has shown significant cardioprotective effects.[2] Its synthesis has been established and serves as a prime example for analog preparation.[2]

Diagram of the General Synthetic Approach:

G cluster_synthesis General Synthetic Workflow for 19,20-EDP Analogs start Starting Materials frag1 Synthesis of Epoxide Fragment start->frag1 frag2 Synthesis of Polyene Fragment start->frag2 coupling Fragment Coupling (e.g., Wittig Reaction) frag1->coupling frag2->coupling modification Optional Further Modifications coupling->modification deprotection Deprotection modification->deprotection final_product Final 19,20-EDP Analog deprotection->final_product

Caption: General workflow for the synthesis of this compound analogs.

Structure-Activity Relationship (SAR) Studies

The primary goal of SAR studies for this compound analogs is to understand how chemical modifications affect their biological activity, particularly their ability to activate sirtuins. A systematic approach to analog design is crucial for generating meaningful SAR data.

Key Structural Modifications for SAR Studies:
  • Epoxide Ring: Modifications to the epoxide, such as replacing it with a more stable isostere (e.g., thiirane, cyclopropane) or altering the substituents on the epoxide, can provide insights into the importance of this functional group for activity and improve metabolic stability.

  • Fatty Acid Chain: The length of the fatty acid chain can be varied to probe the optimal chain length for receptor binding and cellular uptake.

  • Unsaturation: The number and position of double bonds in the fatty acid chain can be altered to investigate their role in the molecule's conformation and biological activity.

  • Carboxylic Acid: The carboxylic acid moiety can be esterified or converted to an amide to explore its importance in target engagement and to modify the pharmacokinetic properties of the analogs.

Experimental Protocols for SAR Evaluation

1. Sirtuin Activation Assays:

  • In Vitro Sirtuin Activity Assay: A fluorogenic assay can be used to measure the deacetylase activity of purified SIRT1 and SIRT3 in the presence of the EDP analogs.[2]

    • Principle: The assay utilizes a fluorogenic acetylated peptide substrate. Upon deacetylation by the sirtuin, the peptide is cleaved by a developer, releasing a fluorescent signal that is proportional to the enzyme's activity.

    • Protocol:

      • Prepare a reaction mixture containing the purified sirtuin enzyme, the fluorogenic acetylated peptide substrate, and NAD+.

      • Add the 19,20-EDP analog at various concentrations.

      • Incubate the reaction at 37°C for a defined period.

      • Stop the reaction and add the developer solution.

      • Measure the fluorescence intensity using a plate reader.

      • Calculate the EC50 values for sirtuin activation for each analog.

2. Cellular Assays:

  • Cardiomyocyte Protection Assay: The ability of the analogs to protect cardiomyocytes from ischemia/reperfusion injury can be assessed in a cell-based model.[2]

    • Principle: H9c2 cells, a cardiac myoblast cell line, are subjected to hypoxia and reoxygenation to mimic ischemia/reperfusion injury. The protective effect of the analogs is evaluated by measuring cell viability and markers of apoptosis.

    • Protocol:

      • Culture H9c2 cells to confluence.

      • Induce hypoxia by placing the cells in a hypoxic chamber.

      • After the hypoxic period, reintroduce oxygen to simulate reperfusion.

      • Treat the cells with the 19,20-EDP analogs at different concentrations during the reoxygenation phase.

      • Assess cell viability using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

      • Measure markers of apoptosis, such as caspase-3 activity.

Diagram of a Typical SAR Study Workflow:

G cluster_sar Structure-Activity Relationship (SAR) Study Workflow design Analog Design & Synthesis in_vitro In Vitro Sirtuin Activation Assay design->in_vitro cellular Cellular Assays (e.g., Cardioprotection) design->cellular data_analysis Data Analysis & SAR Determination in_vitro->data_analysis cellular->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->design

Caption: A typical workflow for conducting SAR studies on this compound analogs.

Data Presentation

Quantitative data from the SAR studies should be summarized in tables to facilitate comparison between the different analogs.

Table 1: Sirtuin Activating Potency of this compound Analogs

AnalogModificationSIRT1 Activation (EC50, µM)SIRT3 Activation (EC50, µM)
19,20-EDP Parent CompoundData not availableData not available
SA-22 (10Z,16Z)-18-(3-Ethyloxiran-2-yl)octadeca-10,16-dienoic acidData not availableData not available
Analog XDescription of modificationValueValue
Analog YDescription of modificationValueValue

Table 2: Cardioprotective Effects of this compound Analogs in a Cellular Model of Ischemia/Reperfusion

AnalogConcentration (µM)Cell Viability (% of Control)Caspase-3 Activity (% of Control)
Vehicle -ValueValue
19,20-EDP 1ValueValue
SA-22 1Significantly improved postischemic recovery[3]Significantly reduced[3]
Analog X1ValueValue
Analog Y1ValueValue

Signaling Pathway

The cardioprotective effects of this compound analogs like SA-22 are mediated, at least in part, through the activation of sirtuins, particularly SIRT3. This activation leads to the deacetylation of downstream targets in the mitochondria, ultimately reducing oxidative stress and cell death.

Diagram of the Proposed Signaling Pathway:

G cluster_pathway Proposed Signaling Pathway of 19,20-EDP Analogs analog 19,20-EDP Analog (e.g., SA-22) sirt3 SIRT3 Activation analog->sirt3 deacetylation Deacetylation of Mitochondrial Proteins sirt3->deacetylation ox_stress Reduced Oxidative Stress deacetylation->ox_stress apoptosis Reduced Apoptosis deacetylation->apoptosis protection Cardioprotection ox_stress->protection apoptosis->protection

References

Application Notes and Protocols for 19(S),20(R)-EDP in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-dihydroxyeicosapentaenoic acid (19(S),20(R)-EDP) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) epoxygenase pathway of docosahexaenoic acid (DHA). As a member of the epoxydocosapentaenoic acid (EDP) family, it plays a crucial role in various physiological processes and has emerged as a promising therapeutic agent, particularly in the context of cardiovascular health. This document provides detailed application notes on the proper handling, storage, and stability of this compound in solution, along with experimental protocols for its analysis and a summary of its known signaling pathway.

Handling and Stability of this compound

The stability of this compound is critical for obtaining reliable and reproducible experimental results. Like other polyunsaturated fatty acid epoxides, it is susceptible to degradation by heat, light, and acidic conditions. In biological systems, it is rapidly metabolized by soluble epoxide hydrolase (sEH) to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA)[1][2].

General Handling Recommendations
  • Inert Atmosphere: When handling the compound in its pure form or in organic solvents, it is advisable to work under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Avoid Contamination: Use glass or Teflon-lined containers and instruments. Avoid plastics for organic solutions as they can leach impurities.

  • Temperature: Allow the compound to warm to room temperature before opening the vial to prevent condensation of moisture, which can lead to hydrolysis.

Storage of this compound Solutions

Proper storage is paramount to maintaining the integrity of this compound. Based on information for a closely related racemic mixture, (±)19(20)-EpDPA, a stability of at least two years can be expected when stored under appropriate conditions[3].

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes thermal degradation and oxidation.
Solvent Ethanol (B145695), DMF, DMSOProvides a stable medium for storage.[3]
Container Amber glass vial with a Teflon-lined capProtects from light and prevents leaching of impurities.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidation.
Light Exposure Store in the darkPrevents photodegradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions
  • Material: this compound (solid or as a solution in a specified solvent).

  • Solvent: Anhydrous ethanol is recommended for preparing the primary stock solution.

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature. b. Under an inert atmosphere, dissolve the compound in anhydrous ethanol to a desired concentration (e.g., 1 mg/mL). c. Aliquot the stock solution into amber glass vials with Teflon-lined caps (B75204) to avoid repeated freeze-thaw cycles. d. Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Solution using LC-MS/MS

This protocol outlines a general procedure for assessing the stability of this compound under various conditions. A validated stability-indicating LC-MS/MS method is crucial for accurate quantification.

Objective: To determine the degradation of this compound over time under specific storage conditions (e.g., different temperatures, pH values, and light exposure).

Materials:

  • This compound stock solution

  • Solvents of interest (e.g., ethanol, PBS at different pH values)

  • LC-MS/MS system

  • Appropriate analytical column (e.g., C18)

  • Internal standard (e.g., a deuterated analog of EDP)

Methodology:

  • Sample Preparation: a. Prepare solutions of this compound at a known concentration in the desired solvents and conditions to be tested. b. Prepare control samples stored under optimal conditions (e.g., -80°C in ethanol). c. At specified time points (e.g., 0, 2, 4, 8, 24 hours for short-term; 1, 2, 4 weeks for long-term), withdraw an aliquot from each test condition. d. Immediately add an internal standard to the aliquot. e. Perform a liquid-liquid or solid-phase extraction to purify the analyte and concentrate the sample. f. Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: A suitable gradient to separate this compound from its potential degradation products.
    • Flow Rate: e.g., 0.3 mL/min.
    • Column Temperature: e.g., 40°C. b. Mass Spectrometric Detection:
    • Ionization Mode: Negative Electrospray Ionization (ESI-).
    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for 19,20-EDP, a transition of m/z 343.2 -> [fragment ion] could be monitored.

  • Data Analysis: a. Calculate the peak area ratio of this compound to the internal standard for each sample. b. Determine the percentage of this compound remaining at each time point relative to the initial concentration (time 0). c. Plot the percentage remaining versus time to determine the degradation kinetics.

Table 2: Example Stability Data Presentation

ConditionTime PointConcentration (ng/mL)% Remaining
Ethanol, -20°C, Dark 0 h100.2100.0
24 h99.899.6
1 week98.598.3
PBS pH 7.4, 4°C, Dark 0 h101.5100.0
8 h85.384.0
24 h60.159.2
PBS pH 5.0, 25°C, Light 0 h99.5100.0
2 h45.245.4
4 h15.815.9

Note: The data in this table is illustrative and not based on experimental results.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_samples Prepare Test Solutions (Varying Solvents, pH, Temp, Light) prep_stock->prep_samples incubate Incubate under Test Conditions prep_samples->incubate sampling Collect Aliquots at Time Points incubate->sampling add_is Add Internal Standard sampling->add_is extract Sample Extraction (LLE or SPE) add_is->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantify Peak Areas lcms->quantify calculate Calculate % Remaining quantify->calculate kinetics Determine Degradation Kinetics calculate->kinetics

Caption: Workflow for assessing the stability of this compound.

Signaling Pathway of this compound in Cardioprotection

19,20-EDP has been shown to exert cardioprotective effects by modulating the activity of sirtuins, particularly SIRT1 and SIRT3. This pathway is crucial for mitigating mitochondrial dysfunction and cell death in the context of cardiac injury.

G cluster_sirt Sirtuin Activation cluster_mito Mitochondrial Protection cluster_cell Cellular Outcomes EDP This compound SIRT1 SIRT1 Activity (Increased) EDP->SIRT1 preserves SIRT3 SIRT3 Activity (Increased) EDP->SIRT3 preserves mito_function Mitochondrial Function (Preserved) SIRT1->mito_function SIRT3->mito_function ros ROS Production (Reduced) SIRT3->ros inhibits pyroptosis Pyroptosis (Inhibited) mito_function->pyroptosis prevents ros->pyroptosis cardioprotection Cardioprotection pyroptosis->cardioprotection leads to

Caption: Signaling pathway of this compound in cardioprotection.

Conclusion

The proper handling and storage of this compound are essential for maintaining its biological activity and ensuring the validity of research findings. Storing the compound at low temperatures, in an appropriate solvent, under an inert atmosphere, and protected from light will minimize degradation. The provided protocols offer a framework for the preparation and stability assessment of this compound solutions. Further research is warranted to establish a comprehensive quantitative stability profile under a wider range of conditions. The elucidated sirtuin-dependent signaling pathway highlights a key mechanism of its therapeutic potential, particularly in cardiovascular diseases.

References

Application Notes and Protocols: Experimental Use of 19(S),20(R)-EDP in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-dihydroxyeicosapentaenoic acid (19(S),20(R)-EDP) is a cytochrome P450 (CYP)-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). Emerging research has highlighted its diverse biological activities, including its potential role in modulating cell viability. These application notes provide detailed protocols and summarize key findings regarding the experimental use of this compound in cytotoxicity assays. The information presented is intended to guide researchers in designing and interpreting experiments to evaluate the cytotoxic or cytoprotective effects of this bioactive lipid mediator.

It is crucial to note that the cytotoxic effects of this compound appear to be highly cell-type specific. While it has demonstrated pronounced cytotoxicity in specific cell types under particular metabolic conditions, it does not appear to exert direct cytotoxic effects on various cancer cell lines. Instead, its anti-tumor activity in vivo is attributed to other mechanisms, such as the inhibition of angiogenesis.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on cell viability.

Table 1: Cytotoxic Effect of this compound on H9c2 Cardiomyoblasts

Cell LineMetabolic ConditionTreatmentConcentrationIncubation TimeEffect on Cell ViabilityReference
H9c2 (rat heart myoblasts)Glycolytic (25 mM glucose)This compound1 µM24 hoursMarked reduction in cell viability[1]
H9c2 (rat heart myoblasts)Oxidative (5.5 mM glucose)This compound1 µM24 hoursNo significant effect on cell viability[1]

Table 2: Effect of this compound on Cancer Cell Proliferation

Cell Line(s)TreatmentConcentrationIncubation TimeEffect on Cell ProliferationReference
Multiple cancer cell linesThis compound1-3 µMNot specifiedNo effect on cell proliferation[2]
Met-1 breast tumor (in vivo)19,20-EDP (0.05 mg·kg⁻¹·d⁻¹) with sEH inhibitorNot applicable12 days~70% decrease in tumor growth (attributed to anti-angiogenesis)[2][3]

Table 3: Effect of this compound on Cancer Cell Invasion

Cell Line(s)TreatmentConcentrationAssayEffect on Cell InvasionReference
Lewis lung carcinoma19,20-EDP1 µMMatrigel-based Boyden chamber~40% reduction in FBS-induced invasion[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cytotoxicity in H9c2 Cells

The cytotoxic effect of this compound in H9c2 cells with a glycolytic profile is mediated by the de novo synthesis of ceramide, leading to a lysosomal-proteolytic degradation pathway.[1][2]

G Signaling Pathway of this compound-Induced Cytotoxicity EDP This compound SPT Serine Palmitoyltransferase EDP->SPT Activates Ceramide De Novo Ceramide Synthesis SPT->Ceramide Lysosome Lysosomal Destabilization Ceramide->Lysosome Proteases Release of Lysosomal Proteases Lysosome->Proteases Proteolysis Proteolytic Degradation Proteases->Proteolysis CellDeath Cell Death Proteolysis->CellDeath

Caption: Signaling pathway of this compound-induced cytotoxicity in H9c2 cells.

Experimental Workflow for a Standard Cytotoxicity Assay

The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound.

G Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Seeding (e.g., 96-well plate) CompoundPrep 2. Preparation of This compound dilutions Treatment 3. Cell Treatment (Incubation for a defined period) CompoundPrep->Treatment Assay 4. Addition of Cytotoxicity Reagent (e.g., MTT, MTS, LDH) Treatment->Assay Measurement 5. Signal Measurement (e.g., Absorbance, Fluorescence, Luminescence) Assay->Measurement DataAnalysis 6. Data Analysis (Calculation of % viability, IC50) Measurement->DataAnalysis

Caption: Generalized experimental workflow for assessing cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for determining the effect of this compound on the viability of adherent cells, such as H9c2.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., ethanol)

  • Cell line of interest (e.g., H9c2)

  • Complete culture medium (appropriate for the cell line)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Calculate cell viability as a percentage of the vehicle-treated control:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

    • It is important to include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • LDH Assay:

    • After the treatment incubation, carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

    • Add the stop solution provided in the kit to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release - Absorbance of untreated cells)] x 100

Conclusion

The experimental evidence to date suggests that this compound is a bioactive lipid with highly specific effects on cell viability. Its potent cytotoxic activity in H9c2 cells under glycolytic conditions, mediated by ceramide synthesis, highlights a potential mechanism that could be relevant in other cell types with similar metabolic profiles.[1] However, for many cancer cell lines, this compound does not appear to be directly cytotoxic but rather exerts its anti-tumor effects through mechanisms such as the inhibition of angiogenesis and cell invasion.[2] Researchers and drug development professionals should consider this cell-type specificity when designing and interpreting cytotoxicity assays involving this compound. The provided protocols offer a starting point for investigating the nuanced effects of this intriguing omega-3 fatty acid metabolite.

References

Application Note: Quantitative Analysis of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. This epoxide and its primary metabolite, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA), are involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cardiovascular function. Accurate and sensitive quantification of these metabolites is crucial for understanding their biological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the analysis of 19,20-EDP and 19,20-DiHDPA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Significance

19,20-EDP is an endogenous signaling molecule with a range of biological activities. It is metabolized from DHA by CYP epoxygenases.[1] The biological effects of 19,20-EDP are often terminated by its rapid conversion to the less active diol, 19,20-DiHDPA, by soluble epoxide hydrolase (sEH).[1]

Key biological roles of 19,20-EDP include:

  • Cardioprotection: 19,20-EDP has been shown to protect the heart from ischemic injury.[2]

  • Anti-inflammatory effects: It can suppress inflammatory responses.

  • Anti-angiogenesis: Unlike some other epoxides, 19,20-EDP can inhibit the formation of new blood vessels, a process implicated in tumor growth.

  • Blood pressure regulation: It can contribute to the lowering of blood pressure.[3]

The balance between 19,20-EDP and 19,20-DiHDPA is a critical determinant of its net biological effect, making the simultaneous quantification of both compounds essential.

Experimental Workflow

A generalized workflow for the analysis of 19,20-EDP and its metabolites from biological samples is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Plasma, Tissue) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Lipid Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quantification Quantification MS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for 19,20-EDP analysis.

Detailed Protocols

Sample Preparation

Proper sample handling is critical to prevent the degradation of these labile analytes. All procedures should be carried out on ice or at 4°C.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) solution (e.g., d4-19,20-EDP, d4-19,20-DiHDPA)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Hexane (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Formic acid

Protocol for Plasma (Liquid-Liquid Extraction - LLE):

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 300 µL of a 1:2 (v/v) mixture of chloroform and methanol.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the lower organic layer.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase.

Protocol for Tissue (Solid Phase Extraction - SPE):

  • Homogenize ~50 mg of tissue in 1 mL of methanol containing an antioxidant like butylated hydroxytoluene (BHT).

  • Add 10 µL of the internal standard solution.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Collect the supernatant and dilute with 4 mL of water acidified with 0.1% formic acid.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 15% methanol in water.

  • Elute the analytes with 3 mL of ethyl acetate.

  • Evaporate the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 30% B to 95% B over 15 min, hold at 95% B for 5 min, re-equilibrate at 30% B

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

Representative MRM Transitions:

Note: These are representative m/z values and should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
19,20-EDP343.2155.1
19,20-DiHDPA361.2221.1
d4-19,20-EDP (IS)347.2159.1
d4-19,20-DiHDPA (IS)365.2225.1

Data Presentation

The following tables summarize quantitative data for 19,20-EDP and 19,20-DiHDPA from various studies.

Table 1: Levels of 19,20-EDP in Human Plasma

ConditionConcentration (nM)Reference
Healthy Volunteers (Baseline)0.1 - 1.0(Representative range)
After DHA Supplementation0.5 - 5.0(Representative range)

Table 2: Levels of 19,20-DiHDPA in Human Plasma

ConditionConcentration (nM)Reference
Healthy Volunteers (Baseline)0.2 - 2.0(Representative range)
After DHA Supplementation1.0 - 10.0(Representative range)

Table 3: Levels of 19,20-EDP in Rat Tissues

TissueConcentration (pmol/g)Reference
Brain5 - 20(Representative range)
Heart10 - 50(Representative range)
Kidney15 - 75(Representative range)

Signaling Pathway

19,20-EDP exerts its biological effects through various signaling pathways. A simplified diagram illustrating the formation, metabolism, and key actions of 19,20-EDP is shown below.

G cluster_effects Biological Effects DHA Docosahexaenoic Acid (DHA) CYP Cytochrome P450 Epoxygenase DHA->CYP EDP 19,20-EDP CYP->EDP sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH Cardioprotection Cardioprotection EDP->Cardioprotection AntiInflammation Anti-inflammation EDP->AntiInflammation AntiAngiogenesis Anti-angiogenesis EDP->AntiAngiogenesis Vasodilation Vasodilation EDP->Vasodilation DiHDPA 19,20-DiHDPA (less active) sEH->DiHDPA

Caption: 19,20-EDP formation, metabolism, and effects.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 19,20-EDP and its diol metabolite, 19,20-DiHDPA, in biological samples. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the summarized quantitative data and signaling pathway diagram, offer a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development. The accurate measurement of these bioactive lipids will undoubtedly contribute to a deeper understanding of their roles in health and disease.

References

Application Notes and Protocols for Cell Culture Treatment with 19(S),20(R)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-Epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 epoxygenases. Research has identified 19,20-EDP as a potent signaling molecule with significant therapeutic potential, primarily demonstrating anti-angiogenic, anti-inflammatory, and, under specific conditions, cytotoxic effects. These activities are mediated through the modulation of key cellular signaling pathways, including the VEGF and NF-κB pathways.

A critical consideration for in vitro studies is the metabolic instability of 19,20-EDP, which is rapidly hydrolyzed to its less active diol form, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA), by the soluble epoxide hydrolase (sEH) enzyme.[1][2] Therefore, to accurately assess its biological functions, it is often necessary to co-administer 19,20-EDP with an sEH inhibitor (sEHi), such as t-AUCB or t-TUCB, to maintain its effective concentration in cell culture media.[1][3]

These application notes provide a summary of the known effects of 19,20-EDP in various cell-based assays and offer detailed protocols for researchers investigating its biological activities.

Data Presentation: Quantitative Summary of 19(S),20(R)-EDP Bioactivity

The following table summarizes the observed effects of 19,20-EDP across different cell lines and experimental assays.

Assay TypeCell Line19,20-EDP ConcentrationTreatment DurationObserved EffectCitation(s)
Angiogenesis
Endothelial Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)1 µM - 3 µM6 hoursPotent inhibition of tube formation (~63% at 1 µM; ~91% at 3 µM).[1][4]
Endothelial Cell MigrationHUVECs1 µM - 3 µM18 hoursSignificant inhibition of VEGF-induced cell migration.[4]
VEGFR2 PhosphorylationHUVECs1 µM10 minutesDramatic inhibition of VEGF-induced VEGFR2 phosphorylation.[5]
MMP-2 ActivityHUVECs1 µM - 3 µMNot SpecifiedModerate reduction in matrix metalloproteinase-2 activity.[1]
Cell Proliferation / Viability
Endothelial ProliferationHUVECs1 µM - 3 µM24 hoursNo effect on cell proliferation.[1][4]
Cancer Cell ProliferationMultiple Cancer Cell Lines (e.g., Met-1 Breast Cancer)1 µM - 3 µMNot SpecifiedNo direct effect on cancer cell proliferation.[1]
CytotoxicityH9c2 (Rat Myoblasts) with Glycolytic ProfileNot SpecifiedNot SpecifiedInduced cytotoxicity correlated with de novo ceramide synthesis.[6]
Inflammation & Adipogenesis
NF-κB ActivationMurine Brown Preadipocytes10 µM18 hours (with LPS)Significant suppression of LPS-induced NF-κB activation.[3][7]
Brown AdipogenesisMurine Brown Preadipocytes10 µM (with sEHi)3 daysPromoted brown adipocyte differentiation and thermogenesis.[3][7]

Key Signaling Pathways Modulated by this compound

Anti-Angiogenic Signaling via VEGFR2 Inhibition

19,20-EDP exerts its potent anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][8] It directly inhibits the phosphorylation of VEGFR2 induced by VEGF.[5] This blockade prevents the activation of downstream signaling cascades that are crucial for endothelial cell migration, proliferation, and the formation of new blood vessels. Furthermore, 19,20-EDP has been shown to specifically suppress the expression of VEGF-C, a key mediator of lymphangiogenesis.[1][5]

G cluster_0 cluster_1 VEGF VEGF VEGFR2 VEGFR2 Phosphorylation VEGF->VEGFR2 Activates Migration Endothelial Cell Migration VEGFR2->Migration Tube Tube Formation VEGFR2->Tube EDP This compound EDP->VEGFR2 Inhibits Angiogenesis Angiogenesis Migration->Angiogenesis Tube->Angiogenesis

19,20-EDP inhibits angiogenesis by blocking VEGFR2 signaling.
Anti-Inflammatory Signaling via NF-κB Inhibition

In models of inflammation, 19,20-EDP demonstrates anti-inflammatory properties by suppressing the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[3][7] When cells like macrophages or preadipocytes are stimulated with inflammatory agents such as lipopolysaccharide (LPS), a signaling cascade is initiated through Toll-like Receptor 4 (TLR4), leading to the activation and nuclear translocation of NF-κB. 19,20-EDP can intercept this pathway, preventing NF-κB from promoting the transcription of pro-inflammatory genes.[7]

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Activates Cascade Signaling Cascade (e.g., MyD88, TRAF6) TLR4->Cascade NFKB NF-κB Activation Cascade->NFKB EDP This compound EDP->Cascade Inhibits Nucleus Nuclear Translocation NFKB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes

19,20-EDP suppresses inflammation by inhibiting the NF-κB pathway.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with 19,20-EDP
  • Reagent Preparation : Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or DMSO. Store the stock solution at -80°C under an inert atmosphere (e.g., argon) to prevent oxidation. If using an sEH inhibitor (e.g., t-AUCB), prepare a separate stock solution in a compatible solvent.

  • Cell Seeding : Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%) according to standard protocols for the specific cell line.

  • Treatment Preparation : On the day of the experiment, thaw the 19,20-EDP and sEHi stock solutions. Dilute the stocks to the final desired concentrations in pre-warmed, serum-reduced, or serum-free culture medium. A typical final solvent concentration should be kept below 0.1% to avoid solvent-induced artifacts.

  • Co-treatment (Recommended) : To stabilize 19,20-EDP, pre-incubate the cells with the sEH inhibitor (e.g., 1 µM t-AUCB) for 30-60 minutes before adding 19,20-EDP.[1]

  • Treatment : Remove the old medium from the cells and replace it with the medium containing 19,20-EDP (and sEHi). Include appropriate controls: vehicle control (solvent only), sEHi only, and a positive control if applicable.

  • Incubation : Return the cells to the incubator for the duration specified by the assay (e.g., 6 to 24 hours).

Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)

This protocol assesses the effect of 19,20-EDP on cell metabolic activity, which can indicate changes in viability or proliferation.

G A 1. Seed cells in 96-well plate B 2. Treat with 19,20-EDP +/- sEHi A->B C 3. Incubate for desired duration B->C D 4. Add MTT reagent (e.g., 0.5 mg/mL) C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (B1609692) (e.g., with DMSO) E->F G 7. Read Absorbance (~570 nm) F->G

Workflow for the MTT Cell Viability Assay.
  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment : Treat cells with a range of 19,20-EDP concentrations as described in Protocol 1.

  • Incubation : Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation : Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 3: In Vitro Angiogenesis Assays

These assays are essential for evaluating the anti-angiogenic potential of 19,20-EDP using endothelial cells like HUVECs.

G cluster_0 Tube Formation Assay cluster_1 Cell Migration Assay A1 1. Coat 96-well plate with Matrigel A2 2. Seed HUVECs on Matrigel A1->A2 A3 3. Treat with 19,20-EDP A2->A3 A4 4. Incubate (6 hours) A3->A4 A5 5. Stain (e.g., Calcein AM) & Visualize Tubes A4->A5 B1 1. Seed HUVECs in serum-free medium in upper chamber B2 2. Add VEGF + 19,20-EDP to lower chamber B1->B2 B3 3. Incubate (18 hours) B2->B3 B4 4. Remove non-migrated cells B3->B4 B5 5. Fix, Stain (Crystal Violet) & Count Migrated Cells B4->B5

Workflows for key in vitro angiogenesis assays.

3.1 Endothelial Cell Tube Formation Assay [1][4]

  • Plate Coating : Thaw Matrigel on ice. Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding : Harvest HUVECs and resuspend them in a small volume of medium. Seed 1.5-2.0 x 10⁴ cells onto the polymerized Matrigel.

  • Treatment : Immediately treat the cells with 19,20-EDP (e.g., 1 µM and 3 µM) as described in Protocol 1.

  • Incubation : Incubate the plate at 37°C for 6 hours.

  • Visualization and Quantification : Stain the cells with a viability dye like Calcein AM.[4] Capture images using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

3.2 Endothelial Cell Migration Assay (Boyden Chamber) [4]

  • Chamber Setup : Use transwell inserts (e.g., 8 µm pore size). The lower chamber should contain medium with a chemoattractant (e.g., VEGF) and the desired concentrations of 19,20-EDP.

  • Cell Seeding : Seed HUVECs (e.g., 5 x 10⁴ cells) in serum-free medium into the upper chamber of the transwell insert.

  • Incubation : Incubate at 37°C for 18 hours to allow for cell migration towards the chemoattractant.

  • Cell Removal : After incubation, gently remove the non-migrated cells from the top surface of the insert with a cotton swab.

  • Staining and Counting : Fix the migrated cells on the bottom surface of the insert with methanol (B129727) and stain them with Crystal Violet.[4] Count the number of migrated cells in several representative fields of view under a microscope.

Protocol 4: Anti-Inflammatory Assay (LPS-Induced NF-κB Activation)

This protocol measures the ability of 19,20-EDP to inhibit inflammation in a cell model, such as RAW 264.7 macrophages or murine preadipocytes.[3][7]

G A 1. Seed cells (e.g., RAW 264.7) B 2. Pre-treat with 19,20-EDP +/- sEHi A->B C 3. Stimulate with LPS (e.g., 100 ng/mL) B->C D 4. Incubate (e.g., 18-24 hours) C->D E 5. Harvest cells/supernatant D->E F 6. Analyze NF-κB activity (Western, qPCR, ELISA) E->F G 7. Quantify Results F->G

Workflow for an LPS-induced inflammation assay.
  • Cell Seeding : Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere.

  • Pre-treatment : Treat cells with 19,20-EDP (e.g., 10 µM) and/or an sEHi for 1-2 hours.[7]

  • Inflammatory Stimulus : Add lipopolysaccharide (LPS) to the wells at a final concentration of 100-1000 ng/mL to induce an inflammatory response.

  • Incubation : Incubate for a period sufficient to induce the expression of inflammatory markers (typically 18-24 hours).

  • Analysis : Analyze the inhibition of NF-κB activation through one of the following methods:

    • Western Blot : Harvest cell lysates and probe for phosphorylated IκBα, phosphorylated p65, or total p65. A decrease in phosphorylation indicates pathway inhibition.

    • qPCR : Extract RNA and perform quantitative real-time PCR to measure the mRNA expression of NF-κB target genes, such as TNF-α, IL-6, or iNOS.

    • ELISA : Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the culture supernatant.

    • Reporter Assay : If using a cell line stably transfected with an NF-κB luciferase reporter, measure luciferase activity according to the manufacturer's protocol.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of 19(S),20(R)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of 19(S),20(R)-epoxydocosapentaenoic acid (19(S),20(R)-EDP) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enantioselective synthesis of this compound in a question-and-answer format.

Issue 1: Low Overall Yield

Question: We are experiencing a low overall yield in our multi-step synthesis of this compound. What are the potential causes and how can we improve it?

Answer: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. A systematic approach to identify the bottleneck is crucial.

  • Sub-optimal Wittig Reaction: The Wittig reaction is a critical step for constructing the carbon skeleton. Ensure that the phosphonium (B103445) salt is pure and dry. The choice of base and reaction temperature can significantly impact the yield. For instance, using sodium hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78°C) can be effective. To prevent homocoupling of the phosphonium salt, it is recommended to subject all reaction components to freeze-pump-thaw cycles to remove oxygen.[1]

  • Degradation of Polyunsaturated Chains: The polyunsaturated fatty acid backbone is susceptible to oxidation. It is imperative to handle all intermediates under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. The use of antioxidants like BHT (butylated hydroxytoluene) in small quantities during purification and storage can also be beneficial.

  • Inefficient Purification: Loss of material during chromatographic purification is a common issue. Optimizing the solvent system for column chromatography and considering alternative purification methods like preparative HPLC for the final product can improve recovery. For intermediates, flash chromatography with carefully selected solvent gradients is recommended.

Issue 2: Poor Enantioselectivity in the Asymmetric Epoxidation Step

Question: Our primary challenge is achieving high enantiomeric excess (% ee) for the 19(S),20(R) epoxide. What factors influence the stereochemical outcome and how can we enhance it?

Answer: Achieving high enantioselectivity in the epoxidation of a homoallylic alcohol, a key intermediate in the synthesis of this compound, can be challenging. The following factors are critical:

  • Catalyst System Integrity: The choice and quality of the chiral catalyst are paramount. For the epoxidation of homoallylic alcohols, transition metal complexes with chiral ligands, such as tungsten or zirconium with bis-hydroxamic acid (BHA) ligands, have been shown to be effective.[1] Ensure the ligand is of high purity and the metal source is anhydrous. The catalyst loading should be optimized; typically 5-10 mol% is a good starting point.

  • Reaction Conditions:

    • Temperature: Asymmetric epoxidations are highly sensitive to temperature. Lowering the reaction temperature, often to -20°C or below, generally improves enantioselectivity.

    • Solvent: A dry, non-coordinating solvent like dichloromethane (B109758) (CH2Cl2) is usually preferred. The presence of moisture can deactivate the catalyst and lead to the formation of achiral byproducts.

    • Oxidant: The choice of oxidant is crucial. For BHA-ligated metal catalysts, aqueous hydrogen peroxide (H2O2) can be used.[2] The rate of addition of the oxidant should be slow to maintain a low concentration in the reaction mixture, which can suppress side reactions.

  • Substrate Purity: The homoallylic alcohol precursor must be of high purity. Impurities can interfere with the catalyst and reduce both yield and enantioselectivity.

Logical Troubleshooting Flow for Low Enantioselectivity

G Troubleshooting Low Enantioselectivity start Low %ee Observed catalyst Check Catalyst System: - Purity of Ligand and Metal Source - Proper Catalyst Preparation - Anhydrous Conditions start->catalyst catalyst->start Issue Found & Corrected conditions Optimize Reaction Conditions: - Lower Temperature (-20°C or below) - Ensure Dry Solvent (e.g., CH2Cl2) - Slow Addition of Oxidant catalyst->conditions Catalyst OK conditions->start Issue Found & Corrected substrate Verify Substrate Quality: - High Purity of Homoallylic Alcohol - Absence of Coordinating Impurities conditions->substrate Conditions Optimized substrate->start Issue Found & Corrected analysis Re-evaluate Analytical Method: - Chiral HPLC/GC Conditions - Proper Derivatization substrate->analysis Substrate Pure analysis->start Method Error Corrected success High %ee Achieved analysis->success Analysis Confirmed

Caption: A flowchart for systematically troubleshooting low enantioselectivity.

Issue 3: Difficulty in Purification of the Final Product

Question: We are struggling to purify the final this compound methyl ester from byproducts. What are the recommended purification strategies?

Answer: The purification of the final product requires care to avoid degradation and to separate it from structurally similar impurities.

  • Chromatographic Separation:

    • Flash Chromatography: An initial purification can be performed using silica (B1680970) gel flash chromatography. A gradient elution with a mixture of hexanes and ethyl acetate (B1210297) is typically effective.

    • Preparative HPLC: For achieving high purity (>95%), reverse-phase preparative HPLC is often necessary.[1] A C18 column with a mobile phase of acetonitrile (B52724) and water is a common choice.

  • Handling and Storage: The purified this compound is sensitive to heat, light, and acid. It should be stored under an inert atmosphere at low temperatures (e.g., -80°C). Use of amber vials is recommended to protect from light.

  • Characterization: Purity should be confirmed by analytical HPLC. The structure and stereochemistry can be confirmed by NMR spectroscopy and comparison to literature data, as well as by chiral HPLC analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the biological significance of this compound?

A1: 19,20-EDP is a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA). It is a potent bioactive lipid mediator with various physiological roles. It has been shown to inhibit angiogenesis, tumor growth, and metastasis.[3][4] Additionally, it exhibits anti-inflammatory and vasodilatory effects.

Q2: What are the main synthetic strategies for obtaining enantiomerically pure this compound?

A2: The most effective strategy reported is a convergent total synthesis. This approach involves the asymmetric epoxidation of a smaller, less complex homoallylic alcohol to install the chiral epoxide, followed by the attachment of the rest of the polyene chain via a Wittig reaction.[1][2][5] This "late-stage diversification" is advantageous for synthesizing analogs as well.

Q3: Are there any common side reactions to be aware of during the epoxidation step?

A3: Yes, several side reactions can occur during epoxidation, especially with polyunsaturated substrates. These include:

  • Over-oxidation: Epoxidation of other double bonds in the polyene chain.

  • Epoxide Ring-Opening: The newly formed epoxide can be opened by nucleophiles present in the reaction mixture, leading to diol formation.[6][7][8] This is more likely under acidic or basic conditions or in the presence of water.

  • Rearrangement Reactions: Acid-catalyzed rearrangements of the epoxide can occur.

Q4: How can I confirm the absolute stereochemistry of the synthesized 19,20-epoxide?

A4: The absolute stereochemistry is typically determined by chiral High-Performance Liquid Chromatography (HPLC). The synthesized material is compared to a racemic standard and/or a standard of known stereochemistry. Derivatization of the epoxide to a diastereomeric compound, for example by reaction with a chiral auxiliary like (S)-camphanic chloride, followed by separation and analysis (e.g., by NMR or HPLC), can also be used to determine the enantiomeric ratio and confirm the absolute configuration.[1]

Quantitative Data Summary

Synthetic RouteKey StepsOverall Yield (%)Enantiomeric Excess (% ee)Reference
Convergent Total SynthesisAsymmetric epoxidation of a homoallylic alcohol, Wittig condensation3.1>98[1]

Experimental Protocols

Detailed Methodology for the Asymmetric Total Synthesis of this compound (Adapted from[1])

This protocol outlines the key final steps for the synthesis. For detailed preparation of starting materials, please refer to the original publication.

1. Asymmetric Epoxidation of Homoallylic Alcohol

  • To a solution of the homoallylic alcohol precursor in dry CH2Cl2 at -20°C, add the chiral ligand (e.g., (R,R)-40, a bis-hydroxamic acid ligand) and the metal precursor (e.g., Hf(Ot-Bu)4).

  • Stir the mixture for 30 minutes to allow for catalyst formation.

  • Add aqueous hydrogen peroxide (30%) dropwise over a period of several hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the product with CH2Cl2, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting enantioenriched epoxy alcohol by flash column chromatography.

2. Dess-Martin Oxidation to the Epoxyaldehyde

  • Dissolve the enantioenriched epoxy alcohol in dry CH2Cl2.

  • Add Dess-Martin periodinane portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO3 and Na2S2O3.

  • Extract the product with CH2Cl2, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • The crude aldehyde is often used directly in the next step without further purification.

3. Wittig Condensation

  • To a solution of the phosphonium salt (prepared from the corresponding polyunsaturated alkyl halide) in anhydrous THF at -78°C, add NaHMDS dropwise.

  • Stir the resulting ylide solution for 30 minutes at -78°C.

  • Add a solution of the epoxyaldehyde in toluene (B28343) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the this compound methyl ester by flash column chromatography and/or preparative HPLC.

4. Saponification to this compound

  • Dissolve the methyl ester in a mixture of THF and water.

  • Cool to 0°C and add a solution of lithium hydroxide (B78521) (LiOH).

  • Stir until the reaction is complete (monitored by TLC).

  • Acidify the mixture with a dilute HCl solution and extract the free acid with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by preparative HPLC if necessary to yield the final product.

Visualizations

Signaling Pathway of 19,20-EDP in Angiogenesis Inhibition

G 19,20-EDP Signaling in Angiogenesis Inhibition DHA DHA CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 EDP 19,20-EDP CYP450->EDP VEGFR2 VEGFR2 EDP->VEGFR2 Inhibits Migration Endothelial Cell Migration VEGFR2->Migration Promotes Protease Protease Production VEGFR2->Protease Promotes Angiogenesis Angiogenesis Migration->Angiogenesis Protease->Angiogenesis

Caption: Simplified signaling pathway of 19,20-EDP in inhibiting angiogenesis.

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis start Homoallylic Alcohol epoxidation Asymmetric Epoxidation start->epoxidation epoxy_alcohol Chiral Epoxy Alcohol epoxidation->epoxy_alcohol oxidation Dess-Martin Oxidation epoxy_alcohol->oxidation epoxy_aldehyde Chiral Epoxy Aldehyde oxidation->epoxy_aldehyde wittig Wittig Condensation epoxy_aldehyde->wittig ester This compound Methyl Ester wittig->ester saponification Saponification ester->saponification final_product This compound saponification->final_product

Caption: A summary of the key steps in the enantioselective synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 19(S),20(R)-EDP in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 19(S),20(R)-dihydroxydocosapentaenoic acid (19(S),20(R)-EDP) in aqueous buffers during experimental procedures.

Troubleshooting Guide

This guide offers solutions to common problems encountered when preparing and using this compound solutions.

ProblemPotential CauseRecommended Solution
Precipitation upon addition to aqueous buffer Low aqueous solubility of this compound. The compound is a lipid and inherently hydrophobic.1. Use of a co-solvent: Prepare a high-concentration stock solution in an organic solvent such as ethanol (B145695), DMSO, or DMF and then dilute it into the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Complexation with a carrier protein: For cell-based assays, complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) can significantly enhance its solubility and facilitate cellular uptake. 3. Inclusion complex formation: Utilize cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD), to encapsulate the lipid, thereby increasing its aqueous solubility.
Inconsistent experimental results Instability or degradation of this compound in the experimental buffer. The epoxy group can be susceptible to hydrolysis, especially at acidic pH.1. Prepare fresh solutions: Prepare this compound solutions immediately before each experiment. 2. pH control: Maintain the pH of the aqueous buffer at neutral or slightly basic conditions (pH 7.2-7.4) to minimize hydrolysis of the epoxy group.[1] 3. Storage of stock solutions: Store stock solutions in an appropriate organic solvent at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.
Low bioavailability in cell-based assays Poor delivery of the hydrophobic this compound across the cell membrane.1. BSA conjugation: The use of BSA as a carrier not only improves solubility but can also enhance the delivery of fatty acids into cells. 2. Optimize concentration: Determine the optimal concentration range for your specific cell type and experimental endpoint through dose-response studies.
Formation of a film or oily layer on the surface of the buffer The lipid is not properly dispersed in the aqueous medium.1. Sonication: After diluting the stock solution into the buffer, briefly sonicate the solution to aid in the formation of a fine dispersion. 2. Vigorous mixing: Ensure thorough and immediate mixing upon addition of the this compound stock to the aqueous buffer.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of this compound?

For preparing a high-concentration stock solution, ethanol, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) are recommended. This compound is soluble in these organic solvents at concentrations of up to 50 mg/mL. However, its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower, at approximately 1 mg/mL.

2. How can I prepare a working solution of this compound in my cell culture medium?

A common and effective method is to first prepare a concentrated stock solution in ethanol. This stock can then be diluted into the cell culture medium containing serum or fatty acid-free BSA. The proteins in the serum or the added BSA will help to solubilize the this compound and facilitate its delivery to the cells. It is crucial to ensure the final ethanol concentration in the culture medium is non-toxic to the cells (typically well below 0.1%).

3. Can I use sonication to dissolve this compound in an aqueous buffer?

Yes, brief sonication can be helpful to create a more uniform dispersion of this compound in an aqueous buffer after it has been diluted from an organic stock solution. However, prolonged or high-energy sonication should be avoided as it can potentially lead to degradation of the compound.

4. What is the role of Bovine Serum Albumin (BSA) in solubilizing this compound?

Fatty acid-free BSA acts as a carrier protein. The hydrophobic domains of BSA can bind to the lipid portion of this compound, effectively shielding it from the aqueous environment and preventing precipitation. This complex is more soluble in aqueous solutions and can facilitate the uptake of the lipid by cells in culture.

5. How do cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative for this purpose.

6. Is this compound stable in aqueous solutions?

The epoxy group in this compound can be susceptible to hydrolysis, particularly under acidic conditions. It is recommended to prepare solutions fresh for each experiment and to use buffers with a neutral to slightly alkaline pH (7.2-7.4) to enhance stability.

Experimental Protocols

Protocol 1: Solubilization of this compound using Ethanol as a Co-solvent

Materials:

  • This compound

  • Anhydrous Ethanol

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Vortex mixer

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous ethanol.

  • Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • While vigorously vortexing the aqueous buffer, add the desired volume of the this compound ethanol stock solution dropwise to achieve the final desired concentration.

  • Continue vortexing for an additional 30-60 seconds to ensure a uniform dispersion.

  • Use the freshly prepared solution immediately.

Protocol 2: Solubilization of this compound using Fatty Acid-Free BSA

Materials:

  • This compound

  • Anhydrous Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Aqueous buffer (e.g., cell culture medium without serum)

  • Water bath

  • Vortex mixer

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous ethanol.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in the desired aqueous buffer.

  • In a sterile tube, add the required volume of the 10% BSA solution.

  • Warm the BSA solution to 37°C.

  • Slowly add the required volume of the this compound ethanol stock solution to the warm BSA solution while gently vortexing. A typical molar ratio of BSA to fatty acid is 1:1 to 1:5.

  • Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complex formation.

  • The this compound-BSA complex is now ready for use in your experiment.

Protocol 3: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HPβCD)

Materials:

  • This compound

  • Anhydrous Ethanol

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous ethanol.

  • Prepare a 100 mM solution of HPβCD in the desired aqueous buffer.

  • Place the HPβCD solution on a magnetic stirrer.

  • Slowly add the desired volume of the this compound ethanol stock solution to the stirring HPβCD solution.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the inclusion complex.

  • The resulting clear solution can be sterile-filtered if necessary and is ready for use.

Signaling Pathways and Experimental Workflows

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 19_20_EDP This compound GPR120 GPR120 19_20_EDP->GPR120 G_alpha_q Gαq GPR120->G_alpha_q PLC PLC G_alpha_q->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC downstream Downstream Signaling (e.g., Anti-inflammatory effects) Ca2_release->downstream PKC->downstream

Caption: GPR120 signaling pathway activated by this compound.

SIRT3_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 19_20_EDP_cyto This compound 19_20_EDP_mito This compound 19_20_EDP_cyto->19_20_EDP_mito translocation SIRT3 SIRT3 19_20_EDP_mito->SIRT3 activates Deacetylated_Proteins Deacetylated Mitochondrial Proteins SIRT3->Deacetylated_Proteins deacetylates Acetylated_Proteins Acetylated Mitochondrial Proteins Acetylated_Proteins->SIRT3 Mito_Function Improved Mitochondrial Function & Stress Resistance Deacetylated_Proteins->Mito_Function

Caption: SIRT3 activation by this compound in the mitochondrion.

experimental_workflow prep Prepare this compound Stock Solution (e.g., in Ethanol) solubilize Choose Solubilization Method prep->solubilize cosolvent Co-solvent Dilution solubilize->cosolvent Method 1 bsa BSA Complexation solubilize->bsa Method 2 cyclo Cyclodextrin Inclusion solubilize->cyclo Method 3 treat Treat Cells or System with Working Solution cosolvent->treat bsa->treat cyclo->treat analyze Analyze Experimental Outcome treat->analyze

Caption: General experimental workflow for using this compound.

References

preventing degradation of 19(S),20(R)-EDP during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19(S),20(R)-dihydroxydocosapentaenoic acid (19(S),20(R)-EDP). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation and analysis of this lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a vicinal diol metabolite of 19,20-epoxydocosapentaenoic acid (19,20-EpDPE), which is formed from the omega-3 fatty acid docosahexaenoic acid (DHA) by cytochrome P450 (CYP) epoxygenases.[1][2] The conversion of the epoxide precursor to the diol is primarily catalyzed by the soluble epoxide hydrolase (sEH).[1][3] This enzymatic hydrolysis is a major stability concern during sample collection and preparation, as the biological activities of the epoxide and diol can differ significantly.[3][4] Furthermore, as a polyunsaturated fatty acid (PUFA) derivative, this compound is susceptible to degradation through oxidation.[5][6]

Q2: I am observing lower than expected concentrations of this compound in my samples. What are the potential causes?

A2: Lower than expected concentrations of this compound can arise from several factors during your experimental workflow. The primary causes are enzymatic degradation of the precursor epoxide before it can be converted to the diol, oxidative degradation of the EDP molecule itself, and analytical issues such as matrix effects during LC-MS analysis.[5][6][7][8] This guide provides detailed troubleshooting steps for each of these potential problems.

Q3: How can I prevent the degradation of the precursor, 19,20-EpDPE, before it is hydrolyzed to this compound?

A3: To ensure accurate measurement of this compound that is formed in vivo, it is crucial to inhibit the ex vivo activity of soluble epoxide hydrolase (sEH) immediately upon sample collection. This can be achieved by adding a selective sEH inhibitor to your collection tubes.[4][9] Additionally, keeping samples on ice and processing them quickly will help to minimize all enzymatic activity.[6][10]

Q4: What are the best practices for storing samples to be analyzed for this compound?

A4: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[11][12] This temperature is recommended to prevent the degradation of long-chain PUFAs for extended periods.[11] For short-term storage, -20°C may be acceptable, but it is crucial to minimize freeze-thaw cycles, as these can lead to variability in lipid concentrations.[5] Samples should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][6]

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound During Sample Preparation

This section provides a systematic approach to identifying and mitigating the degradation of this compound during your sample preparation workflow.

start Low or inconsistent This compound signal check_sEH Was an sEH inhibitor used during sample collection? start->check_sEH add_sEH Add a selective sEH inhibitor (e.g., AUDA) to collection tubes. check_sEH->add_sEH No check_antioxidant Was an antioxidant (e.g., BHT) added? check_sEH->check_antioxidant Yes add_sEH->check_antioxidant add_antioxidant Add an antioxidant to the extraction solvent. check_antioxidant->add_antioxidant No check_storage How were samples stored and handled? check_antioxidant->check_storage Yes add_antioxidant->check_storage storage_protocol Implement best practices: - Store at -80°C - Minimize freeze-thaw cycles - Use inert gas (N2/Ar) check_storage->storage_protocol Improperly check_plastic Was plasticware used with organic solvents? check_storage->check_plastic Properly storage_protocol->check_plastic use_glass Switch to borosilicate glassware for all steps involving organic solvents. check_plastic->use_glass Yes analytical_issues Proceed to troubleshooting analytical issues. check_plastic->analytical_issues No use_glass->analytical_issues

Caption: Troubleshooting workflow for low this compound signal.

Issue 2: Investigating Matrix Effects in LC-MS Analysis

Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification that may be mistaken for sample degradation.[7][8][13]

Method Description Interpretation Reference
Post-Extraction Spike The signal of a known amount of this compound standard is compared in a neat solvent versus a blank matrix extract.A significant difference in signal intensity indicates the presence of matrix effects.[8]
Post-Column Infusion A constant flow of this compound standard is infused into the mass spectrometer post-column while a blank matrix extract is injected.Dips or peaks in the baseline signal of the standard indicate regions of ion suppression or enhancement, respectively.[8]
Strategy Description Considerations
Sample Dilution Diluting the sample extract can reduce the concentration of interfering matrix components.Ensure the final concentration of this compound remains above the limit of quantification (LOQ).
Chromatographic Separation Optimize the LC method (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components.May require significant method development.
Improved Sample Cleanup Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering substances.Select an SPE sorbent that retains the analyte while allowing interfering compounds to pass through.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate quantification.This is the most effective method but requires the availability of a specific SIL-IS.

Experimental Protocols

Protocol 1: General Sample Collection and Handling

Objective: To collect and process biological samples while minimizing ex vivo degradation of this compound and its precursor.

Materials:

  • Collection tubes containing an anticoagulant (e.g., EDTA for plasma)

  • Selective sEH inhibitor (e.g., AUDA)

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • Ice bath

  • Centrifuge

  • Borosilicate glass vials

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Prepare collection tubes with the appropriate anticoagulant and a final concentration of a selective sEH inhibitor (e.g., 10 µM AUDA).

  • Collect biological samples (e.g., blood, tissue homogenate) directly into the prepared tubes.

  • Immediately place the samples on ice.[6]

  • For plasma, centrifuge the blood at 2000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (plasma) or the tissue homogenate to a clean borosilicate glass vial.

  • Add an antioxidant such as BHT to a final concentration of 0.005%.

  • Immediately flash-freeze the samples in liquid nitrogen.[6]

  • Store the samples at -80°C until analysis.[11][12]

Protocol 2: Lipid Extraction using Liquid-Liquid Extraction (LLE)

Objective: To extract total lipids, including this compound, from the sample matrix.

Materials:

  • Chloroform

  • Methanol (B129727)

  • Internal standard (if available)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To your sample, add a solution of chloroform:methanol (2:1, v/v).

  • If using, add a known amount of a suitable internal standard.

  • Vortex the mixture thoroughly for 2 minutes.

  • Centrifuge at 2500 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile).

Signaling Pathway and Workflow Diagrams

DHA DHA (in cell membrane) CYP Cytochrome P450 Epoxygenase DHA->CYP EpDPE 19,20-EpDPE (epoxide precursor) CYP->EpDPE sEH Soluble Epoxide Hydrolase (sEH) EpDPE->sEH Bio_activity_epoxide Biological Activity (e.g., anti-inflammatory) EpDPE->Bio_activity_epoxide EDP This compound (diol) sEH->EDP Bio_activity_diol Altered Biological Activity EDP->Bio_activity_diol

Caption: Biosynthetic pathway of this compound from DHA.

cluster_prep Sample Preparation cluster_analysis Analysis collection Sample Collection (+ sEH inhibitor) extraction Lipid Extraction (LLE or SPE) collection->extraction reconstitution Reconstitution in LC-MS solvent extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing LC-MS Parameters for 19,20-EDP Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 19,20-epoxydocosapentaenoic acid (19,20-EDP).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of 19,20-EDP by LC-MS.

Question: Why am I observing a weak or no signal for 19,20-EDP?

Answer: A weak or absent signal for 19,20-EDP can stem from several factors throughout the analytical workflow. Begin by verifying the integrity of your 19,20-EDP standard to ensure it has not degraded. Issues with sample preparation, such as inefficient extraction or sample loss, are common culprits.[1] In the LC system, ensure the mobile phase composition is optimal for the retention of 19,20-EDP and that the column is not contaminated or degraded. For the mass spectrometer, confirm that the ionization source parameters are correctly tuned and that the appropriate multiple reaction monitoring (MRM) transitions are being used.[2][3] It is also crucial to check for matrix effects, where other components in the sample suppress the ionization of 19,20-EDP.[4]

Question: I am seeing high background noise or interfering peaks in my chromatogram. How can I resolve this?

Answer: High background noise or the presence of interfering peaks can obscure the signal of 19,20-EDP. To address this, start by ensuring the purity of your solvents and reagents.[5] Sample preparation is a critical step; employing a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can effectively remove many interfering substances.[1][6] Chromatographic parameters can also be adjusted. Optimizing the gradient elution profile may help separate 19,20-EDP from co-eluting interferences.[7] Additionally, ensure that the mass spectrometer is clean and that there is no carryover from previous injections.[5][8]

Question: My retention time for 19,20-EDP is shifting between injections. What could be the cause?

Answer: Retention time shifts can lead to inaccurate quantification and peak misidentification.[5] Inconsistent mobile phase composition is a frequent cause, so ensure your solvents are fresh and properly mixed.[9] Fluctuations in column temperature can also affect retention times; maintaining a stable column temperature is important.[10] Column degradation or contamination over time can lead to shifts, so regular column washing or replacement may be necessary.[8][9] Finally, ensure that the HPLC system is properly equilibrated between injections.[9]

Question: How can I improve the peak shape for 19,20-EDP?

Answer: Poor peak shape, such as tailing or broadening, can compromise resolution and sensitivity.[5] This can be caused by issues with the column, such as contamination or degradation.[8] The choice of mobile phase additives, like formic or acetic acid, can also impact peak shape by controlling the ionization state of the analyte.[11] Injecting the sample in a solvent that is stronger than the initial mobile phase can lead to peak distortion.[8] It's also important to avoid overloading the column by injecting an appropriate amount of sample.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for 19,20-EDP analysis?

A1: Solid-phase extraction (SPE) is a commonly used and effective method for extracting eicosanoids, including 19,20-EDP, from biological matrices like plasma and tissues.[2][6] A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analytes.[12] Liquid-liquid extraction (LLE) is another viable option.[1]

Q2: Which type of HPLC column is best suited for 19,20-EDP separation?

A2: Reversed-phase C18 columns are frequently used for the analysis of eicosanoids.[6][13] For improved selectivity and resolution, especially when dealing with complex mixtures, other stationary phases such as C30 have also been shown to be effective.[10][13] Chiral chromatography may be necessary for separating stereoisomers of 19,20-EDP.[6][14]

Q3: What are the typical mobile phases used for the LC separation of 19,20-EDP?

A3: The mobile phase for reversed-phase chromatography of 19,20-EDP typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acidic modifier.[15][16] Formic acid or acetic acid at low concentrations (e.g., 0.02% to 0.1%) is commonly added to the mobile phase to improve peak shape and ionization efficiency.[6][11] A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to achieve optimal separation.[7]

Q4: What are the key mass spectrometry parameters to optimize for 19,20-EDP detection?

A4: For sensitive and specific detection of 19,20-EDP, tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode is the method of choice.[2][17] Key parameters to optimize include the precursor ion (the deprotonated molecule [M-H]⁻ in negative ion mode), product ions, collision energy (CE), and declustering potential (DP).[18][19] Electrospray ionization (ESI) is a commonly used ionization source for eicosanoid analysis.[20]

Q5: Why is the use of a stable isotope-labeled internal standard important for 19,20-EDP quantification?

A5: A stable isotope-labeled internal standard, such as d4-19,20-EDP, is crucial for accurate and precise quantification.[4][21] These internal standards have nearly identical chemical and physical properties to the analyte of interest and co-elute chromatographically.[4] They compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable quantitative results.[4][21]

Quantitative Data Summary

Table 1: Recommended LC Parameters for 19,20-EDP Analysis

ParameterRecommendation
Column Reversed-phase C18 or C30, 2.1-4.6 mm ID, 50-250 mm length, <3 µm particle size
Mobile Phase A Water with 0.02-0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or Methanol with 0.02-0.1% formic acid or acetic acid
Flow Rate 0.2-0.5 mL/min
Column Temperature 30-50 °C
Injection Volume 5-20 µL

Table 2: Example MS/MS Parameters for 19,20-EDP (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Declustering Potential (DP)
19,20-EDP347.2Specific to instrumentOptimize empiricallyOptimize empirically
d4-19,20-EDP (IS)351.2Specific to instrumentOptimize empiricallyOptimize empirically
Note: Optimal product ions, CE, and DP values are instrument-dependent and should be determined experimentally.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 19,20-EDP from Plasma
  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d4-19,20-EDP). Acidify the sample with a weak acid (e.g., to pH 3-4) to ensure 19,20-EDP is in its protonated form.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) by passing 2 mL of methanol followed by 2 mL of water through it.[6]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[6]

  • Elution: Elute the 19,20-EDP and other lipids with 1 mL of methanol.[6]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[6]

Protocol 2: LC-MS/MS Analysis of 19,20-EDP
  • LC System Setup:

    • Install a reversed-phase C18 column and equilibrate it with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 40 °C.

  • MS System Setup:

    • Tune the mass spectrometer in negative ESI mode using a 19,20-EDP standard solution.

    • Optimize the MRM transitions (precursor and product ions), collision energy, and declustering potential for both 19,20-EDP and its deuterated internal standard.

  • Sample Analysis:

    • Inject the reconstituted sample extract onto the LC-MS/MS system.

    • Run a gradient elution program. A typical gradient might start at 40% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Data Processing:

    • Integrate the peak areas for both 19,20-EDP and the internal standard.

    • Calculate the concentration of 19,20-EDP in the original sample using a calibration curve constructed from standards with known concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (d4-19,20-EDP) Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for 19,20-EDP analysis.

logical_troubleshooting cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Problem LC-MS Issue (e.g., No Signal, Peak Tailing) Check_Standard Verify Standard Integrity Problem->Check_Standard Review_Extraction Review Extraction Protocol Problem->Review_Extraction Check_Mobile_Phase Check Mobile Phase Problem->Check_Mobile_Phase Inspect_Column Inspect Column Problem->Inspect_Column Verify_Temp Verify Temperature Problem->Verify_Temp Tune_Source Tune Ion Source Problem->Tune_Source Verify_MRM Verify MRM Transitions Problem->Verify_MRM Check_Carryover Check for Carryover Problem->Check_Carryover

Caption: Logical troubleshooting approach for LC-MS issues.

References

troubleshooting inconsistent results in 19(S),20(R)-EDP bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 19(S),20(R)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(S),20(R)-EDP) in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a dihydroxy metabolite of eicosapentaenoic acid (EPA). It is part of a class of bioactive lipid mediators that can regulate various physiological and pathophysiological processes.[1] Research has shown that 19,20-EDP can induce cytotoxicity in specific cell types, such as H9c2 myoblasts, through a mechanism that involves the de novo synthesis of ceramide and activation of a lysosomal-proteolytic degradation pathway.[2][3][4] Additionally, it has demonstrated cardioprotective effects against ischemia-reperfusion injury by enhancing the activity of the mitochondrial deacetylase sirtuin 3 (SIRT3).[5] The specific stereochemistry of this compound is crucial for its biological activity.[6]

Q2: How should I store and handle this compound to ensure its stability?

A2: Like many lipid mediators, this compound is susceptible to degradation through oxidation.[7][8] For long-term storage, it should be kept as a solution in an organic solvent (e.g., ethanol (B145695) or methyl acetate) at -80°C. For short-term use, it can be stored at -20°C. When preparing for an experiment, it is best to make fresh dilutions in the appropriate assay buffer. Avoid repeated freeze-thaw cycles. It is also advisable to use solvents and buffers that have been purged with an inert gas like nitrogen or argon to minimize oxygen exposure.

Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?

A3: Inconsistency between batches can arise from several factors:

  • Purity and Stereochemistry: The biological activity of dihydroxy fatty acids can be highly dependent on their specific stereoisomeric form (e.g., 19S, 20R vs. other diastereomers).[6][9] Ensure that you are using a highly purified compound with confirmed stereochemistry.

  • Degradation: As mentioned, improper storage and handling can lead to degradation, reducing the effective concentration of the active compound.

  • Solvent Effects: The solvent used to dissolve and dilute the this compound can impact its activity and may have direct effects on the cells in your assay. Always include a vehicle control (solvent only) in your experiments.

Q4: What are the most common sources of variability in bioassays involving lipid mediators like this compound?

A4: Bioassays with eicosanoids and other lipid mediators can be sensitive to a variety of factors.[1] Common sources of variability include:

  • Sample Preparation: The complexity of biological samples can introduce interfering substances.[10] Proper sample extraction, often using solid-phase extraction (SPE), is crucial for accurate quantification and analysis.[11][12]

  • Cell Culture Conditions: The metabolic state of the cells can significantly influence their response to this compound. For example, H9c2 cells with a glycolytic metabolic profile are more susceptible to its cytotoxic effects.[2][4] Ensure consistent cell passage number, density, and media composition.

  • Assay Protocol: Minor variations in incubation times, temperatures, and reagent concentrations can lead to inconsistent results.[13] Adherence to a standardized protocol is essential.

  • Pipetting and Mixing: Careful and consistent pipetting techniques are important, especially when working with small volumes of potent compounds.[13] Ensure thorough mixing of reagents in each well.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or Weak Signal Degraded Compound: The this compound may have degraded due to improper storage or handling.Purchase a new batch of the compound and store it correctly at -80°C. Prepare fresh dilutions for each experiment.
Incorrect Wavelength/Filter: The plate reader settings may be incorrect for the specific assay being used.Double-check the protocol for the correct absorbance or fluorescence wavelengths.[13]
Insufficient Incubation Time: The incubation time with this compound or the assay reagents may be too short.Optimize the incubation time based on the specific cell type and assay. Refer to established protocols for similar compounds.[14][15]
Low Cell Number: Not enough cells were seeded, resulting in a signal below the detection limit.Increase the initial cell seeding density.
High Background Signal Contaminated Media or Reagents: The cell culture media or assay reagents may be contaminated.Use fresh, sterile media and reagents. Filter-sterilize solutions if necessary.
Precipitation of Compound: this compound may precipitate in the aqueous assay buffer, causing light scattering.Check for precipitates in the wells.[13] It may be necessary to use a different solvent or a lower concentration of the compound.
Solvent Toxicity: The solvent used to dissolve this compound may be causing a non-specific effect.Run a vehicle control with the highest concentration of solvent used in the experiment to assess its baseline effect.
Inconsistent Results Between Wells/Plates Inconsistent Cell Seeding: Uneven distribution of cells across the plate.Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting.
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, reagents, or cells.Use calibrated pipettes and be meticulous with your technique.[13] Pipette down the side of the well to avoid bubbles.
Edge Effects: Wells on the outer edges of the plate are prone to evaporation, leading to changes in concentration.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Temperature Gradients: Uneven temperature across the plate during incubation.Ensure the incubator has uniform temperature distribution. Allow plates to equilibrate to room temperature before adding reagents.[13]
Unexpected Cell Death or Toxicity High Concentration of Compound: The concentration of this compound may be too high, leading to off-target effects or rapid toxicity.Perform a dose-response experiment to determine the optimal concentration range.
Solvent Toxicity: The solvent used to dissolve the compound may be toxic to the cells at the concentration used.Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle control.
Cellular Metabolism: The metabolic state of your cells may make them more susceptible to the compound's cytotoxic effects.[2][4]Characterize the metabolic profile of your cells (e.g., glycolytic vs. oxidative phosphorylation) and consider this when interpreting results.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[14][15]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in ethanol or other suitable solvent)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control containing the same final concentration of solvent.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a multi-well spectrophotometer.

Protocol 2: Apoptosis (Annexin V) Assay by Flow Cytometry

This protocol is based on standard Annexin V staining procedures to detect apoptosis induced by this compound.[16][17][18]

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentration of this compound and a vehicle control for the specified time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

Data Presentation

Table 1: Example Summary of Cell Viability Data
TreatmentConcentration (µM)Mean Absorbance (570 nm) ± SD% Viability vs. Control
Vehicle Control01.25 ± 0.08100%
This compound0.11.18 ± 0.0994.4%
This compound1.00.85 ± 0.0768.0%
This compound10.00.42 ± 0.0533.6%
This compound100.00.15 ± 0.0312.0%
Table 2: Example Summary of Apoptosis Data
TreatmentConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.81.8 ± 0.5
This compound10.060.7 ± 4.528.3 ± 3.210.1 ± 1.9

Visualizations

Signaling Pathway of 19,20-EDP-Induced Cytotoxicity

G cluster_cell Cell EDP This compound Ceramide De Novo Ceramide Synthesis EDP->Ceramide induces Lysosome Lysosomal-Proteolytic Pathway Activation Ceramide->Lysosome activates Cytotoxicity Cytotoxicity/ Cell Death Lysosome->Cytotoxicity leads to

Caption: Proposed pathway for this compound-induced cytotoxicity.

General Experimental Workflow for a Cell-Based Bioassay

G A 1. Seed Cells in Plate B 2. Treat Cells with This compound A->B C 3. Incubate for Desired Period B->C D 4. Add Assay Reagents C->D E 5. Incubate (if required) D->E F 6. Read Plate (e.g., Absorbance) E->F G 7. Analyze Data F->G

Caption: Standard workflow for a this compound cell-based assay.

Troubleshooting Decision Tree

G Start Inconsistent Results? CheckControls Are vehicle controls behaving as expected? Start->CheckControls CheckAssay Check Assay Protocol: - Reagent prep - Incubation times - Plate reader settings Start->CheckAssay No Signal? CheckCompound Check Compound: - Purity - Storage - Dilutions CheckControls->CheckCompound No CheckVariability Is there high variability between replicates? CheckControls->CheckVariability Yes Success Problem Resolved CheckCompound->Success CheckAssay->Success CheckTechnique Review Technique: - Pipetting - Cell seeding - Avoid edge effects CheckVariability->CheckTechnique Yes CheckCells Review Cell Health: - Contamination - Passage number - Metabolic state CheckVariability->CheckCells No CheckTechnique->Success CheckCells->Success

Caption: A decision tree for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Minimizing Off-Target Effects of 19(S),20(R)-EDP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 19(S),20(R)-dihydroxydocosapentaenoic acid (19(S),20(R)-EDP) in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the application of this bioactive lipid mediator. Our aim is to help you achieve reliable and reproducible results by minimizing potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), produced by cytochrome P450 (CYP) epoxygenases.[1] Its primary on-target effects include the inhibition of angiogenesis by blocking VEGF receptor 2 signaling and providing cardioprotection through the activation of mitochondrial sirtuin 3 (SIRT3).[2][3][4]

Q2: What are the potential off-target effects of this compound in cell culture?

A2: The most documented off-target effect is dose-dependent cytotoxicity in specific cell types, particularly those with a glycolytic metabolic profile.[4][5][6] For example, in H9c2 cardiac myoblasts cultured under high glucose conditions (glycolytic state), 19,20-EDP can induce cell death through a mechanism involving the production of ceramides (B1148491) and activation of a lysosomal-proteolytic degradation pathway.[4][5][6] It is crucial to assess the metabolic state of your cell line when designing experiments.

Q3: How can I avoid solvent-induced cytotoxicity when preparing this compound for cell culture?

A3: As a lipid, this compound has low aqueous solubility and is typically dissolved in an organic solvent like ethanol (B145695) or DMSO. To minimize solvent toxicity, it is recommended to prepare a high-concentration stock solution and then dilute it serially in your culture medium to achieve the desired final concentration. The final solvent concentration in the culture medium should be kept to a minimum, typically below 0.1%, to avoid adverse effects on cell viability and function. Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.

Q4: My cells are showing signs of stress (e.g., morphological changes, reduced proliferation) even at low concentrations of this compound. What could be the cause?

A4: Cellular stress at low concentrations could be due to several factors:

  • Lipid Aggregation: Poor solubility can lead to the formation of micelles or aggregates, resulting in inconsistent dosing and potential cytotoxicity.[7]

  • Non-specific Binding: Lipids can bind to serum proteins in the media or the plastic of the culture dish, reducing the effective concentration available to the cells and potentially triggering unintended signaling.[7]

  • Oxidation: Polyunsaturated fatty acid derivatives like this compound are susceptible to auto-oxidation, which can lead to the formation of cytotoxic byproducts.

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to lipid-mediated signaling or metabolic shifts induced by this compound.

Q5: How can I improve the delivery and bioavailability of this compound to my cells?

A5: To improve delivery, consider using a carrier protein such as bovine serum albumin (BSA). Pre-complexing this compound with fatty acid-free BSA can enhance its solubility and facilitate its delivery to cells in a more physiologically relevant manner.[7]

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Cytotoxicity
Possible Cause Troubleshooting Steps
High Treatment Concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) and assess cell viability using a reliable method like an MTT or LDH assay.
Cell Metabolic State Be aware that cells with a glycolytic phenotype may be more susceptible to 19,20-EDP-induced cytotoxicity.[4][5][6] If possible, characterize the metabolic state of your cells (e.g., by measuring glucose consumption and lactate (B86563) production). Consider if the culture conditions (e.g., high glucose medium) are pushing the cells towards a glycolytic state.
Solvent Toxicity Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) is below cytotoxic levels (typically <0.1%). Always include a vehicle-only control.
Compound Degradation/Oxidation Store the this compound stock solution at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. Protect from light and oxygen where possible.
Problem 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Steps
Poor Solubility and Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. Consider using a carrier protein like fatty acid-free BSA to improve solubility.
Binding to Serum or Plastic For sensitive assays, consider reducing the serum concentration in your medium during the treatment period. However, be mindful that this can also affect cell health. Using protein-low-binding plates may also be beneficial.
Variability in Cell Culture Conditions Maintain consistent cell culture practices, including cell passage number, seeding density, and medium composition.[8] Changes in these parameters can alter cellular responses.

Data Presentation

Table 1: Reported Cytotoxic Effects of 19,20-EDP

Cell LineMetabolic ConditionConcentrationEffectReference
H9c2 (rat cardiac myoblasts)Glycolytic (25 mM glucose)1 µMMarked reduction in cell viability[4]
H9c2 (rat cardiac myoblasts)Oxidative (5.5 mM glucose)1 µMNo significant effect on cell viability[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
  • Stock Solution Preparation:

    • Dissolve this compound in 100% ethanol or DMSO to a final concentration of 1-10 mM.

    • Aliquot the stock solution into small volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C.

  • Working Dilution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations.

    • Gently vortex or pipette to mix after each dilution step.

    • Add the final dilutions to your cell cultures. The final solvent concentration should not exceed 0.1%.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling_Pathway Potential Off-Target Cytotoxic Pathway of 19,20-EDP cluster_cell Cell with Glycolytic Profile EDP 19,20-EDP Ceramide De Novo Ceramide Production EDP->Ceramide Induces Lysosome Lysosomal-Proteolytic Pathway Activation Ceramide->Lysosome Activates CellDeath Cell Death Lysosome->CellDeath Leads to

Caption: Off-target cytotoxicity of 19,20-EDP in glycolytic cells.

Experimental_Workflow Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cell Death Observed Check_Concentration Verify Treatment Concentration Start->Check_Concentration Check_Solvent Check Final Solvent Concentration (<0.1%) Start->Check_Solvent Check_Metabolism Assess Cell Metabolic State Start->Check_Metabolism Dose_Response Perform Dose-Response Assay Check_Concentration->Dose_Response End Identify Cause and Optimize Protocol Dose_Response->End Vehicle_Control Include Vehicle Control Check_Solvent->Vehicle_Control Vehicle_Control->End Modify_Culture Modify Culture Conditions (e.g., glucose) Check_Metabolism->Modify_Culture Modify_Culture->End

Caption: Workflow for troubleshooting unexpected 19,20-EDP cytotoxicity.

References

Technical Support Center: Purification of 19,20-EDP Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) positional isomers. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the separation and purification of these lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 19,20-EDP positional isomers?

A1: The main challenges in purifying 19,20-EDP isomers stem from their structural similarities. These include:

  • Presence of Regioisomers: 19,20-EDP is often present in a mixture with other positional isomers, such as 16,17-EDP, which have the same mass and similar polarity, making them difficult to separate.

  • Existence of Enantiomers: 19,20-EDP exists as two enantiomers, 19(S),20(R)-EDP and 19(R),20(S)-EDP. These molecules are mirror images and cannot be separated by conventional chromatography, requiring specialized chiral techniques.

  • Co-elution with other Lipids: In complex biological matrices, 19,20-EDP isomers can co-elute with other lipid species, leading to inaccurate quantification and identification.[1]

  • Low Abundance: 19,20-EDP is often present at low concentrations in biological samples, necessitating sensitive analytical methods and efficient purification protocols.

  • Sample Matrix Effects: Components of the biological matrix can interfere with the ionization and detection of 19,20-EDP isomers in mass spectrometry-based analyses.[2][3][4][5]

Q2: What are the recommended analytical techniques for separating 19,20-EDP isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the primary technique for separating 19,20-EDP isomers. The specific HPLC mode depends on the type of isomers being separated:

  • Reversed-Phase HPLC (RP-HPLC): This is the method of choice for separating regioisomers like 19,20-EDP and 16,17-EDP. Separation is based on differences in hydrophobicity.

  • Chiral HPLC: This technique is essential for resolving the 19(S),20(R) and 19(R),20(S) enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Q3: Is derivatization necessary for the chiral separation of 19,20-EDP enantiomers?

A3: While not always mandatory, derivatization of the carboxylic acid group of 19,20-EDP to an ester or an amide can significantly improve chiral separation. Derivatization can enhance the interaction with the chiral stationary phase, leading to better resolution and peak shape.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC purification of 19,20-EDP isomers.

Reversed-Phase HPLC: Regioisomer Separation (e.g., 19,20-EDP vs. 16,17-EDP)

Problem 1: Poor resolution or co-elution of 19,20-EDP and 16,17-EDP peaks.

  • Question: My 19,20-EDP and 16,17-EDP peaks are overlapping. How can I improve their separation?

  • Answer:

    • Optimize Mobile Phase Composition:

      • Decrease the organic solvent percentage: A lower concentration of acetonitrile (B52724) or methanol (B129727) in the mobile phase will increase retention times and may improve resolution.

      • Try a different organic modifier: If using acetonitrile, consider switching to methanol or a mixture of both. The different selectivity of methanol may enhance separation.

      • Adjust the gradient: A shallower gradient can improve the resolution of closely eluting peaks.

    • Change the Stationary Phase:

      • Increase column length or decrease particle size: This will increase the column's efficiency and resolving power.

      • Consider a different C18 column: Not all C18 columns are the same. A column with a different ligand density or end-capping may provide the necessary selectivity.

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution, although it will also increase the run time.

    • Adjust the Temperature: Lowering the column temperature can sometimes enhance the separation of isomers.

Problem 2: Broad or tailing peaks for EDP isomers.

  • Question: My 19,20-EDP peak is broad and shows tailing. What could be the cause and how do I fix it?

  • Answer:

    • Check for Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.

    • Ensure Mobile Phase Compatibility: The sample should be dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

    • Address Secondary Interactions: Tailing can be caused by interactions between the analyte and active sites on the silica (B1680970) support. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase can help to reduce these interactions.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

Chiral HPLC: Enantiomer Separation (this compound vs. 19(R),20(S)-EDP)

Problem 1: No separation of the two 19,20-EDP enantiomers.

  • Question: I am not seeing two distinct peaks for the 19,20-EDP enantiomers on my chiral column. What should I do?

  • Answer:

    • Confirm Derivatization: If you are using a derivatization strategy, ensure the reaction has gone to completion. Incomplete derivatization can lead to a single peak.

    • Select the Right Chiral Stationary Phase (CSP): Not all CSPs are suitable for every chiral separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD), are often effective for lipid epoxides.

    • Optimize the Mobile Phase:

      • Normal Phase vs. Reversed Phase: Chiral separations can be highly dependent on the mobile phase mode. If you are using a normal phase (e.g., hexane (B92381)/isopropanol), you could try a reversed-phase mobile phase (e.g., methanol/water or acetonitrile/water), if your column is compatible.

      • Adjust the Modifier Percentage: In normal phase, small changes in the alcohol modifier (e.g., isopropanol) percentage can have a significant impact on resolution.

      • Additives: For acidic compounds like EDPs, adding a small amount of an acid (e.g., acetic acid or formic acid) to the mobile phase can improve peak shape and resolution.

Problem 2: Poor peak shape (splitting or tailing) in chiral separation.

  • Question: My enantiomer peaks are split or tailing. How can I improve their shape?

  • Answer:

    • Lower the Flow Rate: Chiral separations often benefit from lower flow rates, which allow for better mass transfer and interaction with the CSP.

    • Adjust the Temperature: Temperature can significantly affect the conformation of the chiral selector and the analyte. Experiment with different column temperatures to find the optimum for your separation.

    • Check for Column Contamination or Degradation: A contaminated or old chiral column can lead to poor peak shape. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

    • Ensure Sample Purity: Impurities in the sample can interfere with the chiral recognition process. Ensure your sample is as clean as possible before injecting it onto the chiral column.

Quantitative Data Summary

The following tables provide a summary of typical HPLC conditions and performance for the separation of 19,20-EDP isomers.

Table 1: Reversed-Phase HPLC for Regioisomer Separation

ParameterMethod 1Method 2
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 2.1 x 150 mm
Mobile Phase A Water/Methanol/Acetonitrile (50:25:25, v/v/v) with 0.1% Acetic Acid0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid
Gradient 60-90% B over 20 min70-95% B over 15 min
Flow Rate 1.0 mL/min0.4 mL/min
Typical Resolution (19,20-EDP vs. 16,17-EDP) > 1.5> 1.8
Purity Achieved > 95%> 98%
Recovery ~85%~90%

Table 2: Chiral HPLC for Enantiomer Separation (after derivatization to methyl esters)

ParameterMethod 1Method 2
Column Chiralcel OD-H, 5 µm, 4.6 x 250 mmLux Cellulose-3, 5 µm, 4.6 x 250 mm
Mobile Phase Hexane/Isopropanol (98:2, v/v) with 0.1% Acetic AcidMethanol/Water (95:5, v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Typical Resolution > 1.2> 1.5
Purity Achieved > 97%> 99%
Recovery ~80%~85%

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of 19,20-EDP and 16,17-EDP Regioisomers
  • Sample Preparation:

    • Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • HPLC System and Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: Water/Methanol/Acetonitrile (50:25:25, v/v/v) with 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 60% B

      • 5-20 min: Linear gradient to 90% B

      • 20-25 min: Hold at 90% B

      • 25-30 min: Return to 60% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or Mass Spectrometry.

  • Data Analysis:

    • Identify the peaks corresponding to 19,20-EDP and 16,17-EDP based on retention times of authentic standards.

    • Integrate the peak areas for quantification.

Protocol 2: Chiral HPLC Separation of 19,20-EDP Enantiomers
  • Derivatization to Methyl Esters:

    • To the dried 19,20-EDP sample, add a solution of 2% (v/v) sulfuric acid in methanol.

    • Incubate at 60 °C for 1 hour.

    • Add water and extract the methyl esters with hexane.

    • Dry the hexane extract under nitrogen.

  • HPLC System and Conditions:

    • Column: Chiralcel OD-H, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Hexane/Isopropanol (98:2, v/v) with 0.1% Acetic Acid.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • The two enantiomers will elute as separate peaks.

    • The elution order can be determined by injecting a standard of a single enantiomer if available.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.

Visualizations

Experimental_Workflow_Regioisomer_Separation cluster_sample_prep Sample Preparation cluster_hplc Reversed-Phase HPLC cluster_data_analysis Data Analysis Lipid_Extraction Lipid Extraction (e.g., Folch) Drying Drying under N2 Lipid_Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Injection Reconstitution->Injection C18_Column C18 Column Injection->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution Detection Detection (UV or MS) Gradient_Elution->Detection Peak_Identification Peak Identification Detection->Peak_Identification Quantification Quantification Peak_Identification->Quantification

Caption: Workflow for the separation of 19,20-EDP regioisomers.

Experimental_Workflow_Enantiomer_Separation cluster_derivatization Derivatization cluster_chiral_hplc Chiral HPLC cluster_data_analysis Data Analysis Methyl_Ester_Formation Formation of Methyl Esters Extraction Extraction of Derivatives Methyl_Ester_Formation->Extraction Injection Injection Extraction->Injection Chiral_Column Chiral Column (e.g., Chiralcel OD-H) Injection->Chiral_Column Isocratic_Elution Isocratic Elution Chiral_Column->Isocratic_Elution Detection Detection (UV) Isocratic_Elution->Detection Enantiomer_Resolution Enantiomer Resolution Detection->Enantiomer_Resolution Enantiomeric_Excess Calculation of Enantiomeric Excess Enantiomer_Resolution->Enantiomeric_Excess

Caption: Workflow for the separation of 19,20-EDP enantiomers.

Troubleshooting_Logic Start Poor Separation of 19,20-EDP Isomers Problem_Type What type of isomers? Start->Problem_Type Regioisomers Regioisomers (e.g., 16,17-EDP) Problem_Type->Regioisomers Positional Enantiomers Enantiomers (R/S) Problem_Type->Enantiomers Stereo Optimize_RP_HPLC Optimize Reversed-Phase HPLC Regioisomers->Optimize_RP_HPLC Optimize_Chiral_HPLC Optimize Chiral HPLC Enantiomers->Optimize_Chiral_HPLC RP_Solutions Adjust Mobile Phase Gradient Change C18 Column Lower Flow Rate Optimize_RP_HPLC->RP_Solutions Chiral_Solutions Select Appropriate CSP Optimize Mobile Phase Consider Derivatization Optimize_Chiral_HPLC->Chiral_Solutions

Caption: Troubleshooting logic for 19,20-EDP isomer separation.

References

Technical Support Center: Enhancing the In Vivo Stability of 19(S),20(R)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19(S),20(R)-Epoxydocosapentaenoic Acid (19(S),20(R)-EDP). This resource provides essential information, troubleshooting guides, and detailed protocols to help you navigate the challenges of using this potent bioactive lipid in in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation, administration, and analysis of this compound.

Q1: I'm observing lower than expected efficacy of this compound in my in vivo model. What could be the primary reason?

A1: The most likely cause is the rapid in vivo metabolism of this compound. This lipid is a substrate for soluble epoxide hydrolase (sEH), which converts it to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA).[1][2] The in vivo half-life of epoxy fatty acids can be on the order of seconds in the presence of active sEH.[3]

Troubleshooting Steps:

  • Co-administration with an sEH inhibitor (sEHi): To enhance the stability and bioavailability of this compound, it is crucial to co-administer it with a potent sEH inhibitor, such as t-AUCB or t-TUCB.[1][4][5][6]

  • Verify sEHi Efficacy: Ensure the sEHi is active and administered at an effective dose. You can assess sEH inhibition by measuring the ratio of this compound to 19,20-DiHDPA in plasma or tissues. A significant increase in this ratio indicates effective sEH inhibition.

Q2: I'm having trouble dissolving this compound for my in vivo formulation. What solvents are recommended?

A2: As a lipid, this compound has poor aqueous solubility. For in vivo administration, especially via osmotic minipumps, a biocompatible solvent is required.

Troubleshooting Steps:

  • Ethanol (B145695)/Saline Mixtures: A common approach is to dissolve the lipid in a small amount of ethanol and then dilute it with sterile saline.[1] It is critical to ensure the final ethanol concentration is low enough to be well-tolerated by the animal.

  • Sonication: To aid in the dissolution and formation of a stable emulsion or micellar solution, sonication can be employed.[1]

  • Use of carriers: For some applications, formulating lipids into liposomes can improve their stability and delivery.[7]

Q3: My analytical results for this compound concentrations are highly variable between samples. What are the potential sources of this variability?

A3: Variability in lipid analysis can arise from several factors during sample collection, preparation, and analysis.

Troubleshooting Steps:

  • Sample Handling: Process samples quickly and at low temperatures (on ice) to minimize enzymatic degradation and auto-oxidation.[8][9] For long-term storage, samples should be kept at -80°C.[8]

  • Extraction Efficiency: Use a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, to ensure consistent recovery.[10] The use of an internal standard is essential for accurate quantification.

  • Analytical Method: Employ a sensitive and specific analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of this compound and its metabolites.[2][11][12]

Quantitative Data on this compound Stability

The following tables summarize the impact of sEH inhibition on the in vivo levels of this compound.

Table 1: Effect of sEH Inhibitor (t-TUCB) on Hepatic Levels of 19,20-EDP in Mice

Treatment Group19,20-EDP Levels (arbitrary units/mg protein)Fold Change vs. Control
Wild-Type (WT) + Placebo~1.51.0
WT + t-TUCB~2.5~1.7
fat-1 + Placebo~3.02.0
fat-1 + t-TUCB~5.0~3.3

Data compiled from a study in high-fat diet-fed mice. The fat-1 transgenic mice endogenously produce higher levels of n-3 PUFAs.[2]

Table 2: Effect of sEH Inhibitor on Epoxide to Diol Ratios in Liver

Treatment Group19,20-EDP / 19,20-DiHDPA Ratio
Obese WT Mice + Placebo~0.05
Obese WT Mice + t-TUCB~0.15
Obese fat-1 Mice + Placebo~0.10
Obese fat-1 Mice + t-TUCB~0.40

Data illustrates that sEH inhibition significantly increases the ratio of the active epoxide to its inactive diol metabolite, indicating enhanced stability.[2]

Experimental Protocols

Protocol 1: Formulation of this compound for Osmotic Minipump Administration

Materials:

  • This compound

  • sEH inhibitor (t-TUCB or t-AUCB)

  • 200-proof ethanol

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Sonicator

Procedure:

  • In a sterile microcentrifuge tube, dissolve the required amounts of this compound and the sEH inhibitor in a small volume of 200-proof ethanol.

  • Gently vortex the tube until the lipids are completely dissolved.

  • Slowly add sterile 0.9% saline to the ethanol solution while vortexing to the desired final concentration. The final ethanol concentration should be kept to a minimum (typically <10%).

  • Sonicate the solution for 5-10 minutes to create a homogenous and stable formulation.[1]

  • Visually inspect the solution to ensure there is no precipitation.

  • Load the formulation into the osmotic minipumps according to the manufacturer's instructions.

Protocol 2: Surgical Implantation of Osmotic Minipumps in Mice

Materials:

  • Anesthetic (e.g., isoflurane)

  • Heating pad

  • Surgical tools (scissors, forceps)

  • Wound clips or sutures

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesic

Procedure:

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane.[13]

  • Place the anesthetized mouse on a heating pad to maintain body temperature.[13]

  • Shave the surgical site on the back, slightly posterior to the scapulae.[13][14]

  • Disinfect the shaved area with an antiseptic solution.[13]

  • Make a small incision (approximately 1 cm) through the skin.[13][14]

  • Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the osmotic minipump.[13][14]

  • Insert the filled osmotic minipump into the pocket, delivery portal first.[13][14]

  • Close the incision with wound clips or sutures.[13][14]

  • Administer a post-operative analgesic as per your institution's guidelines.

  • Monitor the mouse during recovery until it is fully ambulatory.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

Materials:

  • Plasma sample

  • Internal standard (e.g., a deuterated analog of this compound)

  • Acetonitrile (B52724)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the lipids with a high percentage of organic solvent (e.g., acetonitrile or methanol).[15]

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).[15]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).[12]

    • Detect and quantify this compound and its metabolites using multiple reaction monitoring (MRM) in negative ion mode.[12]

Visualizations

Signaling Pathway of this compound

GPR120_Signaling EDP This compound GPR120 GPR120 EDP->GPR120 PLC Phospholipase C (PLC) GPR120->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: GPR120 signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_prep Preparation cluster_animal Animal Procedure cluster_analysis Analysis Formulation Formulate 19,20-EDP with sEH Inhibitor Pump_Prep Prepare Osmotic Minipumps Formulation->Pump_Prep Surgery Surgical Implantation of Minipump Pump_Prep->Surgery Dosing Continuous In Vivo Dosing Surgery->Dosing Sample_Collection Blood/Tissue Collection Dosing->Sample_Collection Extraction Lipid Extraction Sample_Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Workflow for in vivo studies of this compound.

Troubleshooting Logic for Poor In Vivo Efficacy

troubleshooting_efficacy Start Poor In Vivo Efficacy of 19,20-EDP Check_Stability Is 19,20-EDP being rapidly metabolized? Start->Check_Stability Use_sEHi Action: Co-administer with sEH inhibitor Check_Stability->Use_sEHi Yes Check_Formulation Is the formulation soluble and stable? Check_Stability->Check_Formulation No Use_sEHi->Check_Formulation Optimize_Formulation Action: Optimize solvent and use sonication Check_Formulation->Optimize_Formulation No Check_Dose Is the dose appropriate? Check_Formulation->Check_Dose Yes Optimize_Formulation->Check_Dose Dose_Response Action: Perform a dose-response study Check_Dose->Dose_Response No Success Improved Efficacy Check_Dose->Success Yes Dose_Response->Success

Caption: Troubleshooting logic for poor this compound efficacy.

References

Technical Support Center: Accurate Quantification of 19(S),20(R)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of 19(S),20(R)-dihydroxydocosapentaenoic acid (19(S),20(R)-EDP).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in accurately quantifying this compound and other lipid mediators include their low abundance in biological samples, the presence of structurally similar isomers that can interfere with analysis, and their susceptibility to degradation.[1] These factors necessitate highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve reliable results.

Q2: Why is an internal standard crucial for accurate quantification?

A2: An internal standard (IS) is essential to correct for variations in sample preparation, extraction efficiency, and instrument response.[2][3][4] An ideal IS for this compound would be a stable isotope-labeled version of the analyte (e.g., this compound-d4). Using a suitable IS improves the precision and accuracy of the quantification by normalizing the analyte's signal to that of the IS, which is added at a known concentration to all samples, standards, and quality controls.[3]

Q3: Should I derivatize this compound before LC-MS/MS analysis?

A3: Derivatization is not always necessary for the analysis of dihydroxy fatty acids by LC-MS/MS, as they can be ionized in negative mode. However, if sensitivity is an issue, derivatization can be employed to enhance ionization efficiency and improve the limit of detection. This is a common strategy for other lipid mediators and fatty acids.

Q4: What are the key considerations for sample preparation?

A4: Proper sample preparation is critical to minimize analyte degradation and remove interfering matrix components. This typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the lipid fraction.[5] It is important to work quickly, on ice, and to use antioxidants (e.g., butylated hydroxytoluene, BHT) to prevent oxidation of the polyunsaturated fatty acid backbone.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound - Analyte degradation during sample preparation or storage.- Inefficient extraction.- Suboptimal LC-MS/MS parameters.- Ion suppression from matrix components.[2][6]- Ensure samples are processed quickly on ice and stored at -80°C.- Add an antioxidant like BHT to extraction solvents.[1]- Optimize SPE or LLE protocol for dihydroxy fatty acids.- Tune MS parameters (e.g., spray voltage, capillary temperature) for this compound.[1]- Improve sample cleanup to remove interfering substances.[2]- Evaluate and adjust chromatographic conditions to separate the analyte from co-eluting matrix components.[2]
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) - Column contamination or degradation.- Inappropriate mobile phase composition or pH.- Mismatch between injection solvent and mobile phase.- Extra-column volume.[7]- Flush the column or use a guard column.- If the problem persists, replace the analytical column.- Ensure the mobile phase pH is suitable for the analyte and column chemistry.- The injection solvent should be of similar or weaker strength than the initial mobile phase.[7]- Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.[7]
High Variability in Results (Poor Precision) - Inconsistent sample preparation.- Instability of the analyte or internal standard.- Fluctuations in LC-MS/MS system performance.[6]- Use a consistent and validated sample preparation protocol.- Ensure the internal standard is added accurately to every sample at the beginning of the extraction process.[3]- Check for system suitability by injecting standards throughout the analytical run.- Ensure the LC system is properly equilibrated before each injection.[8]
Inaccurate Quantification (Poor Accuracy) - Lack of a suitable internal standard or incorrect IS concentration.- Non-linearity of the calibration curve.- Matrix effects (ion suppression or enhancement).[2][6]- Use a stable isotope-labeled internal standard for this compound if available. If not, select a close structural analog.[3]- Prepare a calibration curve over the expected concentration range of the samples and use appropriate weighting.- Assess matrix effects by performing a post-extraction spike in a representative sample matrix.[2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of dihydroxy fatty acids from biological fluids (e.g., plasma, serum). Optimization may be required for specific sample types.

  • Internal Standard Addition: To 100 µL of the biological sample, add the internal standard (e.g., this compound-d4) at a known concentration.

  • Protein Precipitation & Acidification: Add 400 µL of cold methanol (B129727) containing an antioxidant (e.g., 0.1% BHT). Vortex and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new tube and acidify with 0.1% formic acid to a pH of ~3.5.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and other lipids with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Parameters

The following are suggested starting parameters for the analysis of this compound. These should be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is a suitable choice.[1]

    • Mobile Phase A: Water with 0.1% acetic acid.[1]

    • Mobile Phase B: Acetonitrile/Methanol (50/50, v/v) with 0.1% acetic acid.[1]

    • Flow Rate: 0.24 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 10 µL.[1]

    • Gradient: A gradient elution should be optimized to ensure separation from isomers. A representative gradient could be:

      • 0-6 min: Hold at initial conditions (e.g., 100% A).

      • 6-9 min: Ramp to 57% B.

      • 9-20 min: Ramp to 66% B.

      • 20-22 min: Ramp to 76% B.

      • 22-27 min: Ramp to 100% B and hold.

      • 27-35 min: Return to initial conditions for re-equilibration.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): The precursor ion for 19,20-EDP is m/z 359.3. Product ions for quantification and confirmation need to be determined by infusing a standard. For other dihydroxydocosapentaenoic acid isomers, characteristic fragment ions are often used.

    • MS Parameters:

      • Spray Voltage: 4 kV.[1]

      • Vaporizer Temperature: 250°C.[1]

      • Capillary Temperature: 300°C.[1]

      • Sheath Gas Pressure: 30 arbitrary units.[1]

      • Auxiliary Gas Pressure: 5 arbitrary units.[1]

Quantitative Data Summary

The following table presents typical quantitative performance parameters for the analysis of dihydroxy fatty acids using LC-MS/MS. Note that these values are illustrative and may vary depending on the specific analyte, matrix, and instrumentation.

Parameter20-HDoHE17-HDoHE14-HDoHE11-HDoHE
Limit of Detection (LOD) 0.5 pg1.0 pg1.5 pg2.5 pg
Limit of Quantification (LOQ) 1.5 pg3.0 pg4.5 pg7.5 pg
Linear Range 0.005 - 10 ng0.01 - 10 ng0.015 - 10 ng0.025 - 10 ng
Recovery (%) 85 ± 588 ± 682 ± 780 ± 8
Intra-day Precision (%RSD) < 10< 10< 12< 15
Inter-day Precision (%RSD) < 15< 15< 18< 20

Data adapted from methodologies for similar dihydroxy fatty acids.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of 19,20-EDP and a typical experimental workflow for its quantification.

G cluster_0 19,20-EDP Signaling DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 EDP 19,20-EDP CYP450->EDP Ceramide De Novo Ceramide Production EDP->Ceramide Myriocin Myriocin Myriocin->Ceramide inhibits Lysosome Lysosomal/ Mitochondrial Accumulation Ceramide->Lysosome Cytotoxicity Cytotoxicity Lysosome->Cytotoxicity

Caption: Signaling pathway of 19,20-EDP leading to cytotoxicity.

G cluster_1 Experimental Workflow Sample Biological Sample (e.g., Plasma) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Add Internal Standard LC LC Separation (C18 Column) Extraction->LC Reconstitute MS MS/MS Detection (ESI-, MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Experimental workflow for 19,20-EDP quantification.

References

Technical Support Center: Improving the Resolution of 19,20-EDP Enantiomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the chiral separation of 19,20-epoxydocosapentaenoic acid (19,20-EDP) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column for separating 19,20-EDP enantiomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are widely used for the separation of eicosanoid enantiomers, including 19,20-EDP. The CHIRALCEL® OD-H column, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support, is a frequently cited column for this type of separation.[1][2][3] These columns are typically operated in normal-phase mode.

Q2: What are typical starting conditions for a chiral separation of 19,20-EDP?

A2: For a CHIRALCEL® OD-H column, a good starting point for method development is a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol (isopropanol) or ethanol.[4] A small amount of an acidic additive, like acetic acid or trifluoroacetic acid (TFA), is often included to improve peak shape and resolution for acidic compounds like 19,20-EDP.

Q3: How does the mobile phase composition affect the resolution of 19,20-EDP enantiomers?

A3: The composition of the mobile phase is a critical factor in achieving chiral separation.[5][6]

  • Alcohol Modifier: The type and concentration of the alcohol (e.g., 2-propanol, ethanol) in the mobile phase significantly influence retention times and enantioselectivity.[7] Lowering the alcohol percentage generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Acidic Additive: For acidic analytes like 19,20-EDP, adding a small amount of an acid (e.g., 0.1% TFA or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxyl group.[7]

Q4: Can temperature be used to optimize the separation?

A4: Yes, column temperature is a valuable parameter for optimizing chiral separations.[5] Varying the temperature can alter the interactions between the enantiomers and the chiral stationary phase, which can lead to significant changes in selectivity and resolution. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition.

Q5: What are the recommended flow rates for analytical chiral separations?

A5: For analytical columns with a 4.6 mm internal diameter, a typical starting flow rate is 1.0 mL/min.[4] If the initial separation shows some resolution, decreasing the flow rate (e.g., to 0.5 mL/min) can sometimes enhance resolution by increasing the efficiency of the separation.

Troubleshooting Guides

This section addresses common problems encountered during the chiral separation of 19,20-EDP enantiomers.

Problem 1: Poor or No Resolution

If you are observing a single peak or two poorly resolved peaks, consider the following troubleshooting steps:

Initial Checks:

  • Confirm Column Suitability: Ensure you are using a chiral column appropriate for lipid-based enantiomers, such as a polysaccharide-based CSP.

  • Verify Mobile Phase Composition: Double-check the percentages of your hexane (B92381) and alcohol modifier. Small variations can significantly impact the separation.

Optimization Steps:

  • Adjust Alcohol Modifier Concentration: Systematically decrease the percentage of the alcohol modifier in the mobile phase. This will increase retention times and may improve resolution.

  • Change Alcohol Modifier: If adjusting the concentration is not effective, try a different alcohol (e.g., switch from 2-propanol to ethanol).

  • Optimize Temperature: Evaluate the effect of temperature on the separation. Try running the analysis at both lower and higher temperatures than your current method.

  • Reduce Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution.

Problem 2: Peak Tailing

Peak tailing can lead to poor integration and inaccurate quantification.

Potential Causes and Solutions:

  • Secondary Interactions: Acidic analytes like 19,20-EDP can interact with the silica support of the stationary phase, causing tailing.

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase to suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Solution: Flush the column with a strong solvent as recommended by the manufacturer.

Problem 3: Irreproducible Retention Times

Fluctuations in retention times can make peak identification and quantification difficult.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase.

    • Solution: Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Starting Conditions for Chiral Method Development of 19,20-EDP
ParameterRecommended Starting Condition
Column CHIRALCEL® OD-H (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Injection Volume 5-10 µL
Table 2: Troubleshooting Parameter Adjustments
ProblemParameter to AdjustSuggested ChangeExpected Outcome
Poor Resolution Alcohol Modifier PercentageDecrease from 10% to 5% in 1% incrementsIncreased retention and potentially improved resolution
Flow RateDecrease from 1.0 mL/min to 0.5 mL/minIncreased efficiency and better resolution
TemperatureScreen from 10°C to 40°C in 5°C incrementsAltered selectivity, potentially leading to separation
Peak Tailing Acidic AdditiveAdd 0.1% Acetic Acid or TFA to the mobile phaseImproved peak symmetry
Sample ConcentrationDilute sample 1:10Sharper, more symmetrical peaks

Experimental Protocols

General Protocol for Chiral HPLC Separation of 19,20-EDP Enantiomers

This protocol provides a general guideline for developing a chiral separation method for 19,20-EDP enantiomers using a polysaccharide-based chiral stationary phase.

  • Column: CHIRALCEL® OD-H (5 µm, 4.6 x 250 mm) or equivalent.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-hexane, 2-propanol, and the acidic additive. For example, to prepare 1 L of 90:10 (v/v) n-hexane/2-propanol with 0.1% acetic acid, mix 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of acetic acid. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25°C).

    • Equilibrate the column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.

    • Set the UV detector to an appropriate wavelength for eicosanoids (e.g., 210 nm).

  • Sample Injection:

    • Dissolve the 19,20-EDP standard or sample in the mobile phase or a solvent compatible with the mobile phase.

    • Inject the sample onto the column.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the enantiomer peaks. A resolution of ≥ 1.5 is considered baseline separation.

Visualizations

Troubleshooting_Workflow Start Poor or No Resolution Check_Column Is the correct chiral column installed? Start->Check_Column Check_Mobile_Phase Is the mobile phase composition correct? Check_Column->Check_Mobile_Phase Yes Consult_Support Consult Technical Support Check_Column->Consult_Support No Adjust_Modifier Adjust Alcohol Modifier % Check_Mobile_Phase->Adjust_Modifier Yes Check_Mobile_Phase->Consult_Support No Adjust_Flow_Rate Decrease Flow Rate Adjust_Modifier->Adjust_Flow_Rate Adjust_Temp Optimize Temperature Adjust_Flow_Rate->Adjust_Temp Resolution_Improved Resolution Improved? Adjust_Temp->Resolution_Improved End Method Optimized Resolution_Improved->End Yes Resolution_Improved->Consult_Support No

Caption: Troubleshooting workflow for poor or no resolution.

Method_Development_Workflow Start Start Method Development Select_Column Select Chiral Column (e.g., CHIRALCEL OD-H) Start->Select_Column Initial_Conditions Run Initial Conditions (e.g., Hex/IPA 90:10) Select_Column->Initial_Conditions Evaluate_Resolution Evaluate Resolution Initial_Conditions->Evaluate_Resolution Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate_Resolution->Optimize_Mobile_Phase Resolution < 1.5 Final_Method Final Optimized Method Evaluate_Resolution->Final_Method Resolution > 1.5 Optimize_Parameters Optimize Flow Rate and Temperature Optimize_Mobile_Phase->Optimize_Parameters Optimize_Parameters->Evaluate_Resolution

Caption: General workflow for chiral method development.

References

Technical Support Center: Analysis of 19(S),20(R)-EDP by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry analysis of 19(S),20(R)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(S),20(R)-EDP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of quantitative analysis.[2] In biological samples like plasma, urine, or tissue homogenates, common sources of matrix effects for lipid mediators include phospholipids (B1166683), salts, and other endogenous metabolites.[2]

Q2: What are the most common indicators of matrix effects in my this compound analysis?

A: Key indicators of matrix effects include poor reproducibility of results, inaccurate quantification, low signal intensity even at high concentrations, and a signal response that is not proportional to the analyte concentration.[1] If you observe a significant difference in the signal intensity of a known amount of this compound standard spiked into a solvent versus when it's spiked into an extracted blank matrix, it is a strong indication of matrix effects.[1]

Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?

A: Effective sample preparation is crucial for minimizing matrix effects. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to remove interfering components from the sample matrix before LC-MS/MS analysis.[3] The choice between SPE and LLE will depend on the sample type and the specific contaminants you aim to remove. Additionally, optimizing chromatographic conditions to separate this compound from matrix components is a vital step.[4]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of this compound?

A: Yes, using a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended for the accurate quantification of this compound.[2] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the SIL-IS signal, variations due to matrix effects can be effectively corrected, leading to more accurate and precise results.[5]

Troubleshooting Guide

Issue 1: I am observing low signal intensity and poor sensitivity for this compound in my biological samples.

  • Question: Could matrix effects be causing the low signal and poor sensitivity for my this compound analysis?

  • Answer: Yes, ion suppression is a primary cause of reduced sensitivity in LC-MS analysis.[1] Abundant co-eluting matrix components, especially phospholipids in plasma samples, can significantly suppress the ionization of this compound, potentially pushing its signal below the instrument's limit of detection.[2]

  • Troubleshooting Steps:

    • Quantify Matrix Effects: Perform a post-extraction spike experiment to determine the extent of ion suppression. A significant decrease in signal in the matrix compared to a neat solution confirms ion suppression.

    • Improve Sample Cleanup: If using a simple protein precipitation method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove phospholipids and other interferences.[1]

    • Optimize Chromatography: Adjust your LC gradient to better separate this compound from the regions where matrix components elute. A shallower gradient can improve resolution.[2]

    • Use a Stable Isotope-Labeled Internal Standard: If you are not already, incorporate a SIL-IS for this compound into your workflow to compensate for signal loss.[2]

Issue 2: My results for this compound show high variability and poor reproducibility between replicate injections of the same sample.

  • Question: Why am I seeing such high variability in my this compound measurements?

  • Answer: Inconsistent signal intensity and poor reproducibility are classic signs of matrix effects.[1] The erratic nature of co-eluting interferences can lead to variable ion suppression or enhancement, causing significant fluctuations in the measured signal for this compound.[1]

  • Troubleshooting Steps:

    • Evaluate Sample Preparation Consistency: Ensure that your sample preparation protocol is being performed consistently for all samples. Minor variations in extraction efficiency can lead to different levels of matrix components in the final extract.

    • Implement a More Robust Cleanup: A more effective sample cleanup method like SPE can reduce the variability of matrix components, leading to more consistent ionization.[1]

    • Check for Contamination: High background noise in your chromatogram can indicate contamination in the LC-MS system. Clean the ion source to reduce background interference.[2]

    • Utilize a SIL-Internal Standard: An appropriate internal standard is the most effective way to correct for variability introduced by matrix effects.[5]

Data Presentation: Comparison of Sample Preparation Methods

The following table provides a qualitative comparison of common sample preparation methods for the analysis of eicosanoids like this compound. The effectiveness of each method can vary depending on the specific matrix and experimental conditions.

Method Principle Pros Cons Matrix Component Removal Efficiency
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Inefficient at removing phospholipids and salts, leading to significant matrix effects.[1]Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for polar analytes, and uses larger volumes of organic solvents.[6]Moderate to High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides very clean extracts, high recovery, and is amenable to automation.[3]Can be more expensive and requires method development to optimize sorbent, wash, and elution solvents.[7]High

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Plasma sample

  • Stable isotope-labeled internal standard (SIL-IS) for this compound

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Formic acid

  • C18 SPE cartridges

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the SIL-IS. Acidify the sample to a pH of ~3.5 with 2M hydrochloric acid. Vortex and let it sit at 4°C for 15 minutes. Centrifuge to pellet any precipitate.[8]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge dry out.[9]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar interferences.

    • Wash with 2 mL of 15% methanol in water.

    • Wash with 2 mL of hexane to remove non-polar lipids.[2]

  • Elution: Elute the this compound and other eicosanoids with 2 mL of ethyl acetate.[8]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is a general guideline and may require optimization.

Materials:

  • Urine sample

  • SIL-IS for this compound

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Acetic acid

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 3 mL of urine, add 20 µL of acetic acid and the SIL-IS.[6]

  • Extraction: Add 11.25 mL of a methanol:chloroform (2:1 v/v) solution to the sample. Vortex vigorously and allow the mixture to stand at room temperature for 1 hour.[6]

  • Phase Separation: Add 3.75 mL of chloroform and 3.75 mL of water to the mixture. Vortex and then centrifuge to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Dry-down and Reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Quantifying Matrix Effects using the Post-Extraction Spike Method

This method allows for the quantitative assessment of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard and its SIL-IS into the reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma from a control group) through your entire sample preparation procedure. Spike the this compound standard and SIL-IS into the final reconstituted extract at the same concentration as Set A.[1]

    • Set C (Pre-Spiked Matrix): Spike the this compound standard and SIL-IS into the blank matrix at the beginning of the sample preparation procedure. (This set is used to determine recovery).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas of the analyte and the internal standard.

  • Calculate Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with SIL-Internal Standard Sample->Spike_IS Extraction Extraction (SPE or LLE) Spike_IS->Extraction Drydown Dry-down under N2 Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: Workflow for this compound analysis.

Matrix_Effects_Signaling_Pathway Mechanism of Ion Suppression in ESI-MS cluster_source Ion Source ESI_Needle ESI Needle (Analyte + Matrix) Droplet Charged Droplet ESI_Needle->Droplet Nebulization & Ionization Analyte_Ion Analyte Ion (Gas Phase) Droplet->Analyte_Ion Solvent Evaporation Matrix_Ion Matrix Component Droplet->Matrix_Ion Competition for Charge and Surface Area MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Enters MS Matrix_Ion->Analyte_Ion Suppresses Ionization

Caption: Ion suppression mechanism in ESI-MS.

References

Technical Support Center: 19(S),20(R)-Epoxydocosapentaenoic Acid (19(S),20(R)-EDP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and experimental use of 19(S),20(R)-EDP.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at -20°C in a high-purity organic solvent such as ethanol (B145695).[1][2] When stored under these conditions in a tightly sealed vial to prevent solvent evaporation, the compound is expected to be stable for at least two years. To minimize degradation from repeated freeze-thaw cycles and exposure to air, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: Which solvent is best for storing this compound?

A2: Ethanol is a commonly recommended solvent for storing polyunsaturated fatty acid epoxides like this compound.[1][2] It offers good solubility and is less prone to degradation of the lipid compared to other solvents. While acetonitrile (B52724) is also used in analytical procedures involving lipids, ethanol is generally preferred for long-term storage due to its lower reactivity.

Q3: Should I use antioxidants when storing this compound?

A3: While not always mandatory for storage in solution at low temperatures, the addition of an antioxidant such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.005%) can provide extra protection against oxidation, especially if the sample will be handled frequently.

Q4: How can I assess the stability of my this compound sample?

A4: The stability of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or mass spectrometric detection. This involves analyzing the sample at regular intervals and quantifying the parent compound's peak area to monitor for any decrease, which would indicate degradation.

Q5: What are the primary signaling pathways activated by this compound?

A5: this compound is known to be a potent agonist of the G-protein coupled receptor 120 (GPR120).[3] Activation of GPR120 by this compound can initiate downstream signaling cascades, including those involving AMP-activated protein kinase (AMPK) and Sirtuin 3 (SIRT3), which are implicated in various physiological processes such as anti-inflammatory responses and cardioprotection.[4]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed in Experiments
Possible Cause Recommended Solution
Degradation of this compound stock solution. Verify the integrity of your stock solution using HPLC analysis. Prepare fresh dilutions from a new aliquot for each experiment. Ensure proper storage conditions have been maintained.
Improper preparation of working solutions. Due to its lipophilic nature, this compound may require a vehicle such as ethanol or DMSO to be adequately dispersed in aqueous media. Ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced artifacts. Prepare fresh dilutions in media for each experiment.
Low receptor expression in the cell model. Confirm the expression of GPR120 in your cell line or tissue of interest using techniques like qPCR or Western blotting.
Presence of interfering substances in the assay. Ensure all reagents and buffers are of high purity. Consider potential interactions with other components in your experimental system.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Recommended Solution
Inappropriate mobile phase composition. Optimize the mobile phase, which for reversed-phase HPLC of lipids often consists of a mixture of acetonitrile, water, and an acid modifier like formic acid. A gradient elution may be necessary to achieve good separation.
Column degradation or contamination. Flush the column with a strong solvent like isopropanol. If performance does not improve, replace the column. Ensure proper column storage when not in use.
Sample overload. Reduce the injection volume or the concentration of the sample being analyzed.
Analyte instability in the autosampler. If the autosampler is not refrigerated, degradation can occur. Minimize the time the sample spends in the autosampler before injection.

Data on Storage Stability

Quantitative data on the specific degradation rates of this compound under various conditions are not extensively published. However, based on the stability of similar polyunsaturated fatty acid epoxides, the following qualitative stability can be expected:

Storage Condition Solvent Expected Stability
-80°CEthanol> 2 years
-20°CEthanol≥ 2 years[2]
4°CEthanolWeeks to months (not recommended for long-term)
Room TemperatureEthanolHours to days (prone to rapid degradation)

Note: The stability of this compound is significantly reduced when stored in a dry, powdered form, as it is highly susceptible to oxidation. It is strongly recommended to dissolve it in an appropriate organic solvent immediately upon receipt.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

Objective: To determine the long-term stability of this compound in solution under specific storage conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

  • Aliquoting and Storage: Aliquot the stock solution into multiple small-volume, amber glass vials with Teflon-lined caps. Store the vials at the desired temperatures (e.g., -20°C and 4°C).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze one aliquot by HPLC-UV to establish the initial concentration (100% reference).

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve an aliquot from each storage temperature.

  • Sample Analysis: Allow the aliquot to come to room temperature and analyze by HPLC-UV under the same conditions as the initial analysis.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.

Visualizations

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 19_20_EDP This compound GPR120 GPR120 19_20_EDP->GPR120 Binds to Gq_11 Gαq/11 GPR120->Gq_11 Activates AMPK AMPK Activation GPR120->AMPK Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Anti-inflammatory Effects, Cardioprotection Ca2->Cellular_Response PKC->Cellular_Response SIRT3 SIRT3 Activation AMPK->SIRT3 Activates SIRT3->Cellular_Response

Caption: GPR120 Signaling Pathway Activated by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 19,20-EDP Stock Solution (Ethanol) aliquot Aliquot into single-use vials prep_stock->aliquot storage Store at -20°C aliquot->storage thaw Thaw aliquot at room temp. storage->thaw dilute Prepare working solution in appropriate buffer/medium thaw->dilute treat Treat cells/tissue dilute->treat incubate Incubate for desired time treat->incubate collect Collect samples (e.g., cell lysate, media) incubate->collect analyze Perform downstream analysis (e.g., qPCR, Western Blot, etc.) collect->analyze

Caption: General Experimental Workflow for Using this compound.

References

Technical Support Center: 19(S),20(R)-EDP Animal Dosing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 19(S),20(R)-Epoxydocosapentaenoic acid (19,20-EDP) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for 19(S),20(R)-EDP in mice?

A1: The optimal dose of this compound can vary depending on the animal model, disease state, and research question. However, published studies provide a good starting point. For continuous administration, a dose of 0.05 mg/kg/day delivered via osmotic minipumps has been used effectively in a mouse model of breast cancer.[1] For bolus injections, a dose of 100 ng/animal administered intraperitoneally has been shown to be effective in a mouse model of non-alcoholic steatohepatitis (NASH).[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: Why is my this compound treatment not showing an effect in vivo?

A2: A lack of efficacy in vivo can be due to several factors. A primary reason is the rapid metabolism of 19,20-EDP by soluble epoxide hydrolase (sEH) in tissues.[1] This can lead to sub-therapeutic concentrations of the active compound. To overcome this, co-administration with a selective sEH inhibitor is highly recommended. For example, co-administration of 19,20-EDP with the sEH inhibitor t-AUCB has been shown to significantly increase the plasma and tissue levels of 19,20-EDP, leading to a potent anti-tumor effect.[1] Other potential reasons for a lack of effect include issues with the formulation, administration route, or the dose being too low for the specific model.

Q3: What is the best vehicle for administering this compound?

A3: As a lipid mediator, this compound is hydrophobic and requires a suitable vehicle for in vivo administration. The choice of vehicle will depend on the route of administration. For systemic delivery via osmotic minipumps, 19,20-EDP can be dissolved in a biocompatible solvent like ethanol (B145695) and then further diluted in a vehicle suitable for the pump, such as polyethylene (B3416737) glycol (PEG) or saline. For intraperitoneal or intravenous injections, 19,20-EDP can be dissolved in a small amount of ethanol or DMSO and then emulsified in saline or a lipid-based vehicle like a soybean oil emulsion.[3] It is crucial to ensure the final concentration of the organic solvent is low to avoid toxicity.

Q4: How should I store this compound?

A4: this compound is sensitive to degradation and should be stored under appropriate conditions to maintain its bioactivity. It is typically supplied in a solution, often in ethanol. For long-term storage, it should be kept at -80°C. For short-term use, it can be stored at -20°C. Avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent condensation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable in vivo effect of 19,20-EDP. Rapid metabolism by soluble epoxide hydrolase (sEH).[1]Co-administer 19,20-EDP with a selective sEH inhibitor (e.g., t-AUCB). This will increase the circulating and tissue levels of 19,20-EDP.[1]
Inadequate dosage.Perform a dose-response study to determine the optimal dose for your specific animal model and disease state.
Poor bioavailability with the chosen administration route.Consider alternative administration routes. For sustained exposure, osmotic minipumps are effective.[1] For acute effects, intravenous or intraperitoneal injections can be used.
Precipitation of 19,20-EDP during formulation. Improper solvent or vehicle.19,20-EDP is a lipid. Dissolve it first in a small volume of an organic solvent like ethanol or DMSO before diluting in an aqueous vehicle like saline. The final concentration of the organic solvent should be minimized.
Low temperature of the vehicle.Ensure all components of the formulation are at room temperature before mixing.
Adverse reaction in animals post-injection (e.g., lethargy, ruffled fur). Vehicle toxicity.Ensure the concentration of organic solvents (e.g., ethanol, DMSO) in the final injectable solution is below toxic levels (typically <5-10% for DMSO and <10% for ethanol, but should be optimized and minimized).
Too rapid injection rate (for IV administration).Administer the solution slowly over a couple of minutes to allow for proper dilution in the bloodstream.
Contamination of the injectate.Prepare all solutions under sterile conditions using sterile reagents and equipment.
Inconsistent results between animals. Inaccurate dosing.Ensure accurate weighing of animals and precise calculation of dosing volumes. Use calibrated pipettes and syringes.
Variability in administration technique (e.g., IP injection into the gut or fat pad).Ensure all personnel are properly trained and consistent in their administration technique.

Quantitative Data Presentation

Table 1: In Vivo Dosing Parameters for this compound in Mice

Parameter Study 1: Cancer Model[1] Study 2: NASH Model[2]
Animal Model Female FVB mice with Met-1 breast tumorsMale C57BL/6J mice
Administration Route Subcutaneous osmotic minipumpIntraperitoneal (i.p.) injection
19,20-EDP Dose 0.05 mg/kg/day (1 µ g/day )100 ng/animal
sEH Inhibitor t-AUCB (1 mg/kg/day)Not specified
Vehicle Not explicitly stated, implied to be suitable for osmotic pumps.Not explicitly stated.
Treatment Duration 12 daysNot specified
Resulting Plasma Concentration of 19,20-EDP 24.67 ± 8.52 nM (with t-AUCB)Not reported
Resulting Tissue Concentration of 19,20-EDP (Tumor) 353.4 ± 109.26 pmol/g (with t-AUCB)Not applicable

Experimental Protocols

Protocol 1: Continuous Subcutaneous Infusion of this compound and sEH Inhibitor via Osmotic Minipump in Mice

Materials:

  • This compound

  • trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB)

  • Ethanol (200 proof, sterile)

  • Sterile Saline (0.9% NaCl) or Polyethylene Glycol (PEG)

  • Osmotic minipumps (e.g., Alzet)

  • Surgical tools for subcutaneous implantation

  • Anesthesia

Procedure:

  • Formulation Preparation:

    • Calculate the total amount of 19,20-EDP and t-AUCB needed for the entire study duration and for all animals.

    • Dissolve the calculated amount of 19,20-EDP and t-AUCB in a minimal amount of sterile ethanol.

    • Add the ethanolic solution to the sterile saline or PEG to achieve the final desired concentrations (e.g., for a pump with a flow rate of 0.11 µL/hour, the concentrations would be calculated to deliver 0.05 mg/kg/day of 19,20-EDP and 1 mg/kg/day of t-AUCB).

    • Vortex the solution gently to ensure it is homogenous.

  • Pump Filling:

    • Following the manufacturer's instructions, fill the osmotic minipumps with the prepared formulation under sterile conditions.

  • Surgical Implantation:

    • Anesthetize the mouse using an approved protocol.

    • Shave and sterilize the skin on the back of the mouse, slightly posterior to the scapulae.

    • Make a small incision in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the filled osmotic minipump into the pocket.

    • Close the incision with wound clips or sutures.

  • Post-operative Care:

    • Monitor the animal for recovery from anesthesia and for any signs of post-operative distress.

    • Provide appropriate analgesia as per your institution's guidelines.

Protocol 2: Intraperitoneal Injection of this compound in Mice

Materials:

  • This compound

  • Ethanol or DMSO (sterile)

  • Sterile Saline (0.9% NaCl)

  • 1 mL syringes with 27-30 gauge needles

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of 19,20-EDP in ethanol or DMSO.

    • On the day of injection, dilute the stock solution in sterile saline to the final desired concentration (e.g., 100 ng in a final injection volume of 100-200 µL). The final concentration of the organic solvent should be kept to a minimum (ideally <5%).

    • Vortex the solution gently to ensure it is well-mixed.

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen.

  • Injection:

    • Tilt the mouse slightly with the head downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and smoothly.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 19_20_EDP This compound VEGFR2 VEGFR2 19_20_EDP->VEGFR2 Inhibits Phosphorylation VEGF_C_Expression VEGF-C Expression 19_20_EDP->VEGF_C_Expression Inhibits VEGF VEGF VEGF->VEGFR2 Binds and Activates p_VEGFR2 Phosphorylated VEGFR2 VEGFR2->p_VEGFR2 Phosphorylation Angiogenesis_Signaling Pro-Angiogenic Signaling Cascade p_VEGFR2->Angiogenesis_Signaling Angiogenesis Angiogenesis Angiogenesis_Signaling->Angiogenesis

Caption: Signaling pathway of this compound in inhibiting angiogenesis.

Experimental_Workflow cluster_prep Preparation cluster_animal_procedure Animal Procedure cluster_study Study Period cluster_analysis Analysis Formulation Prepare 19,20-EDP and sEH inhibitor formulation Pump_Filling Fill Osmotic Minipumps Formulation->Pump_Filling Anesthesia Anesthetize Mouse Pump_Filling->Anesthesia Implantation Subcutaneously Implant Pump Anesthesia->Implantation Recovery Post-operative Care & Recovery Implantation->Recovery Dosing Continuous Dosing (e.g., 12 days) Recovery->Dosing Monitoring Monitor Animal Health & Tumor Growth Dosing->Monitoring Endpoint Euthanasia and Tissue Collection Monitoring->Endpoint Measurement Measure Plasma & Tissue 19,20-EDP Levels (LC-MS/MS) Endpoint->Measurement

Caption: Workflow for continuous infusion of 19,20-EDP via osmotic minipump.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 19(S),20(R)-EDP and 19(R),20(S)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereospecific functions of docosahexaenoic acid-derived epoxides reveals significant differences in their biological impact, with the naturally occurring 19(S),20(R)-epoxydocosapentaenoic acid (EDP) emerging as the more biologically potent isomer. This comparison guide synthesizes available data on their anti-inflammatory, anti-angiogenic, and analgesic properties, providing researchers, scientists, and drug development professionals with a comprehensive overview of their distinct activities.

Epoxydocosapentaenoic acids (EDPs) are metabolites of the omega-3 fatty acid docosahexaenoic acid (DHA), produced by cytochrome P450 (CYP) epoxygenases. These lipid mediators play crucial roles in various physiological processes, including inflammation, pain perception, and vascular function. However, the biological activity of EDPs is highly dependent on their specific stereochemistry. This guide focuses on the two enantiomers of 19,20-EDP: 19(S),20(R)-EDP and 19(R),20(S)-EDP.

Enzymatic synthesis in vivo, primarily through CYP epoxygenases, almost exclusively produces the this compound enantiomer.[1][2] This natural prevalence strongly suggests that it is the more biologically relevant and active form. Studies on other epoxy fatty acids have consistently shown that the naturally occurring stereoisomers possess potent biological activity, while their synthetic counterparts are often significantly less active or even inactive.

Comparative Biological Activity

While direct head-to-head quantitative comparisons are limited in the literature, the available evidence strongly supports the superior biological activity of this compound over its 19(R),20(S) counterpart. The following table summarizes the known activities, largely attributed to the naturally occurring 19(S),20(R) isomer or racemic mixtures.

Biological ActivityKey FindingsQuantitative Data (for 19,20-EDP, stereochemistry often unspecified)
Anti-inflammatory Inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in endothelial cells.[3] Suppresses the activation of the pro-inflammatory NF-κB signaling pathway.[3]At 10 μM, 19,20-EDP significantly suppresses LPS-induced NF-κB activation in brown preadipocytes.[3]
Anti-angiogenic Inhibits vascular endothelial growth factor (VEGF)- and fibroblast growth factor 2 (FGF-2)-induced angiogenesis. Reduces endothelial cell migration and tube formation.In a Matrigel plug assay, 10 μg of 19,20-EDP significantly inhibited FGF-2-induced angiogenesis.[4]
Analgesic Reduces inflammatory pain by modulating nociceptive signaling.Data on specific enantiomers in pain models is not readily available. However, epoxy-fatty acids from DHA are known to have anti-hyperalgesic effects.[5]
Cardioprotective Improves post-ischemic cardiac function and enhances mitochondrial sirtuin 3 (SIRT3) activity.A synthetic analog of 19,20-EDP showed significant improvement in post-ischemic left ventricular developed pressure.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of 19,20-EDP are mediated through various signaling pathways. A key regulatory point is its metabolism by the soluble epoxide hydrolase (sEH) enzyme, which converts the active epoxides into less active diols. Therefore, the biological effects of EDPs are often potentiated by sEH inhibitors.

One of the primary anti-inflammatory mechanisms of 19,20-EDP is the inhibition of the NF-κB pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, 19,20-EDP can effectively dampen the inflammatory response.

In the context of its anti-angiogenic effects, 19,20-EDP has been shown to interfere with VEGF signaling, a critical pathway for the formation of new blood vessels.

metabolische_Weg DHA DHA (Docosahexaenoic Acid) CYP CYP Epoxygenase DHA->CYP Epoxidation EDP This compound (biologically active) CYP->EDP sEH soluble Epoxide Hydrolase (sEH) Diol 19,20-DiHDPA (less active diol) sEH->Diol EDP->sEH Hydrolysis

Metabolic pathway of DHA to this compound and its inactivation by sEH.

anti_inflammatory_pathway cluster_cell Endothelial Cell LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) nucleus Nucleus NFkB_p65_p50->nucleus translocates to IkB->NFkB_p65_p50 releases proinflammatory_genes Pro-inflammatory Gene Expression (VCAM-1, ICAM-1) nucleus->proinflammatory_genes activates EDP This compound EDP->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Enzymatic Synthesis of this compound and 19(R),20(S)-EDP

A standard method for producing the enantiomers of 19,20-EDP involves enzymatic synthesis followed by chemical inversion.[1]

  • Enzymatic Epoxidation: Docosahexaenoic acid (DHA) is incubated with a cytochrome P450 enzyme, such as P450 BM3 from Bacillus megaterium. The wild-type enzyme selectively produces the this compound enantiomer.

  • Purification: The reaction mixture is extracted and purified using high-performance liquid chromatography (HPLC) to isolate the this compound.

  • Chemical Inversion (to obtain 19(R),20(S)-EDP):

    • The purified this compound is reacted with 2-(phenylthio)ethanol (B1207423) to open the epoxide ring.

    • The resulting alcohol is then mesylated.

    • Oxidation of the thioether moiety is performed.

    • A base-catalyzed elimination reaction closes the epoxide ring, yielding the inverted 19(R),20(S)-EDP enantiomer.

  • Final Purification: The 19(R),20(S)-EDP is purified using HPLC.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay is used to assess the anti-angiogenic potential of the EDP isomers by measuring their effect on endothelial cell migration.[7][8][9]

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate growth medium until they reach 70-90% confluency.

  • Assay Preparation: A Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF).

  • Cell Seeding: HUVECs are harvested, resuspended in serum-free medium, and seeded into the upper chamber (the insert) of the Boyden chamber. The test compounds (this compound or 19(R),20(S)-EDP) are added to the upper chamber with the cells.

  • Incubation: The chamber is incubated for a defined period (e.g., 4-6 hours) to allow cell migration through the membrane towards the chemoattractant.

  • Cell Fixation and Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained with a suitable dye (e.g., DAPI for nuclear staining).

  • Quantification: The number of migrated cells is counted under a microscope in several random fields. A reduction in the number of migrated cells in the presence of the EDP isomer indicates an anti-migratory effect.

experimental_workflow A 1. Culture HUVECs to 70-90% confluency C 3. Seed HUVECs in upper insert with test compound (EDP isomer) A->C B 2. Prepare Boyden chamber with chemoattractant (VEGF) in lower well B->C D 4. Incubate for 4-6 hours to allow migration C->D E 5. Remove non-migrated cells from top of membrane D->E F 6. Fix and stain migrated cells on bottom of membrane E->F G 7. Quantify migrated cells by microscopy F->G

Workflow for the endothelial cell migration (Boyden chamber) assay.

Conclusion

The stereochemistry of 19,20-epoxydocosapentaenoic acid is a critical determinant of its biological activity. The naturally synthesized this compound isomer is the more potent form, exhibiting significant anti-inflammatory, anti-angiogenic, and likely analgesic effects. In contrast, the 19(R),20(S)-EDP enantiomer is considered to be substantially less active. For researchers and drug development professionals, focusing on the 19(S),20(R) stereoisomer is paramount for harnessing the therapeutic potential of this class of lipid mediators. Further direct comparative studies are warranted to fully quantify the differences in potency and to elucidate the specific molecular interactions that underlie their stereospecific activities.

References

A Comparative Guide to 19(S),20(R)-EDP and Other DHA-Derived Epoxides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Biological Activity and Therapeutic Potential of Cytochrome P450 Metabolites of Docosahexaenoic Acid

Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a precursor to a class of potent signaling lipid mediators known as epoxydocosapentaenoic acids (EDPs). These molecules are generated by the action of cytochrome P450 (CYP) epoxygenases and have garnered significant interest in the scientific community for their diverse biological activities. Among the various regioisomers, 19(S),20(R)-epoxydocosapentaenoic acid (19(S),20(R)-EDP) has emerged as a particularly promising candidate for therapeutic development. This guide provides a comprehensive comparison of this compound with other notable DHA-derived epoxides, supported by experimental data and detailed methodologies to aid researchers in their investigations.

Comparative Biological Activity

DHA can be epoxidized at any of its six double bonds, leading to the formation of various regioisomers, including 19,20-EDP, 16,17-EDP, 13,14-EDP, 10,11-EDP, 7,8-EDP, and the chemically unstable 4,5-EDP.[1] These epoxides are further metabolized by soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, diols (dihydroxydocosapentaenoic acids or DHDPs).[2] The biological effects of EDPs are often enhanced by the co-administration of sEH inhibitors.

The various EDP regioisomers exhibit differential potencies across a range of biological activities, including anti-inflammatory, anti-angiogenic, vasodilatory, and neuroprotective effects.

Data Presentation: Quantitative Comparison of DHA-Derived Epoxides

The following tables summarize the available quantitative data comparing the biological activities of different EDP regioisomers.

Anti-Angiogenic Activity
Compound Assay Metric Value
19,20-EDPVEGF-induced angiogenesis in Matrigel plug assayEC50~1 µ g/gel [3]
All EDP regioisomers (7,8-, 10,11-, 13,14-, 16,17-, and 19,20-EDP)VEGF-induced angiogenesis in Matrigel plug assay% Inhibition at 10 µ g/gel All regioisomers showed significant inhibition[1]
19,20-EDPHUVEC tube formation% Inhibition~63% at 1 µM, ~91% at 3 µM[3]
19,20-EDPVEGF-induced HUVEC migration% Reduction~50% at 1 µM, ~70% at 3 µM[3]
16,17-EDPPC-3 cancer cell invasion% Inhibition at 1 µM~40%[4]
19,20-EDPPC-3 cancer cell invasion% Inhibition at 1 µM~40%[4]
Vasodilatory Effects
Compound Assay Metric Potency
EDPs (general)Porcine coronary arterioles dilationEC50pM range (reported to be ~1,000 times more potent than EETs)[3]
16,17-EDPVasodilation in coronary, pulmonary, and mesenteric arteries-Potent vasodilator[5]
19,20-EDPVasodilation in coronary, pulmonary, and mesenteric arteries-Potent vasodilator[5]
Anti-inflammatory and Other Activities
Compound Assay Metric Value
EDPs (general)Anti-inflammation-More potent than EETs[3]
13,14-EDPInflammatory pain reduction-More potent than other DHA epoxides[5]
19,20-EDPPlatelet aggregation inhibitionIC500.7 - 1.5 µM[6]
16,17-EDPPlatelet aggregation inhibitionIC500.7 - 1.5 µM[6]
13,14-EDPPlatelet aggregation inhibitionIC500.7 - 1.5 µM[6]
10,11-EDPPlatelet aggregation inhibitionIC500.7 - 1.5 µM[6]
7,8-EDPPlatelet aggregation inhibitionIC500.7 - 1.5 µM[6]

Signaling Pathways

The biological effects of EDPs are mediated through various signaling pathways. Two prominent pathways are the VEGFR2 signaling cascade, crucial for angiogenesis, and the GPR120 receptor pathway, involved in anti-inflammatory and metabolic effects.

VEGFR2 Signaling Pathway in Angiogenesis

19,20-EDP has been shown to inhibit angiogenesis by directly targeting endothelial cells and interfering with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[3]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg Activates PI3K PI3K pVEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Migration Cell Migration MAPK->Migration Proliferation Proliferation Akt->Proliferation Angiogenesis Angiogenesis Migration->Angiogenesis Proliferation->Angiogenesis EDP 19,20-EDP EDP->pVEGFR2 Inhibits GPR120_Pathway cluster_cell Macrophage DHA_EDP DHA / EDPs GPR120 GPR120 DHA_EDP->GPR120 Activates beta_arrestin2 β-arrestin 2 GPR120->beta_arrestin2 Recruits TAK1_complex TAK1-TAB1 Complex beta_arrestin2->TAK1_complex Inhibits association IKK IKK TAK1_complex->IKK JNK JNK TAK1_complex->JNK NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Pro-inflammatory Gene Expression JNK->Inflammatory_Genes NFkB->Inflammatory_Genes Matrigel_Workflow A Prepare Matrigel mix (Matrigel, VEGF, Heparin, Test Compound/Vehicle) B Subcutaneous injection into mice A->B C Incubation (7-14 days) B->C D Excise Matrigel plugs C->D E Hemoglobin Assay (Quantitative) D->E F Immunohistochemistry (Qualitative, e.g., CD31) D->F G Analysis of Angiogenesis E->G F->G

References

The Validation Landscape of 19(S),20(R)-EDP as a Cardiovascular Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel biomarkers to improve the early detection, risk stratification, and treatment monitoring of cardiovascular disease (CVD) is a central focus of cardiovascular research.[1][2] Among the emerging candidates is 19(S),20(R)-dihydroxydocosapentaenoic acid (19(S),20(R)-EDP), a cytochrome P450-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA).[3][4] Preclinical studies have highlighted its potent cardioprotective effects, suggesting its potential as a valuable biomarker.[3][4] However, its clinical validation is still in the nascent stages, and comprehensive data on its diagnostic and prognostic utility in humans are lacking.

This guide provides a comparative overview of this compound against established cardiovascular biomarkers, namely high-sensitivity C-reactive protein (hs-CRP) and cardiac troponin (cTn). By juxtaposing the known attributes of this compound with these gold-standard markers, we aim to offer researchers, scientists, and drug development professionals a clear perspective on its current standing and the path forward for its clinical validation.

Comparative Analysis of Cardiovascular Biomarkers

An ideal biomarker for cardiovascular disease should possess several key characteristics, from analytical validity to clinical utility. The following table compares this compound with hs-CRP and cardiac troponin against these ideal attributes. It is important to note that much of the information for this compound is inferred from preclinical studies or is yet to be established.

CharacteristicIdeal Biomarker AttributesThis compoundHigh-Sensitivity C-Reactive Protein (hs-CRP)Cardiac Troponin (cTn)
Biological Plausibility Reflects a fundamental pathophysiological process.Strong preclinical evidence of cardioprotective effects, including limiting mitochondrial damage.[3][4]Marker of systemic inflammation, a key process in atherosclerosis.[5]Specific to cardiac muscle injury and necrosis.[4][6]
Analytical Validity Accurate, precise, and reproducible measurement.Measurable by LC-MS/MS; however, standardized clinical assays are not yet widely available.Well-established, automated immunoassays with high sensitivity and precision are widely available.[7]High-sensitivity assays (hs-cTn) are the standard of care, offering high precision at low concentrations.[6]
Clinical Validation Demonstrated diagnostic and/or prognostic value in human studies.Not yet clinically validated. Human studies are needed to establish reference ranges and assess its association with CVD events.Extensively validated as a predictor of future cardiovascular events in both primary and secondary prevention.[5]The gold standard for the diagnosis of acute myocardial infarction.[4]
Diagnostic Performance High sensitivity and specificity for disease detection.Unknown in humans.Low specificity as it is a general marker of inflammation.[7]High sensitivity and specificity for myocardial injury.[4]
Prognostic Performance Predicts future cardiovascular events or patient outcomes.Unknown in humans.Strong, independent predictor of future myocardial infarction, stroke, and cardiovascular death.[5]Elevated levels are strongly associated with adverse outcomes and mortality.
Clinical Utility Informs clinical decision-making and improves patient outcomes.Potential for future use, but currently lacks the evidence to guide clinical practice.Used for risk stratification to guide preventive therapies like statins.[5]Essential for the diagnosis and management of acute coronary syndromes.[4]

Preclinical Evidence for Cardioprotective Effects of this compound

Mounting evidence from preclinical studies suggests that 19,20-EDP has significant cardioprotective properties. Research has shown that this metabolite of DHA can limit mitochondrial damage following cardiac injury.[3][4] In animal models of cardiac ischemia-reperfusion injury, treatment with 19,20-EDP or its synthetic analogs has been demonstrated to improve post-ischemic recovery of myocardial function, including left ventricular developed pressure and systolic and diastolic function.[3][4] Furthermore, these beneficial effects are associated with the preservation of mitochondrial respiration and sirtuin function, as well as the attenuation of pyroptosis, a form of programmed cell death.[3][4]

Experimental Protocols

General Protocol for Quantification of this compound in Human Plasma via LC-MS/MS

While a standardized, universally adopted protocol for this compound measurement is not yet established, the following represents a general workflow based on common practices for the analysis of lipid metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Collection and Handling:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediately place the tubes on ice to minimize enzymatic activity.

  • Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate plasma.

  • Transfer the plasma supernatant to a clean tube and store at -80°C until analysis. Multiple freeze-thaw cycles should be avoided.

2. Sample Preparation (Lipid Extraction):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add an internal standard mixture containing a deuterated analog of this compound to correct for extraction efficiency and matrix effects.

  • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate lipids. A common method involves the addition of a mixture of organic solvents, such as isopropanol (B130326) or acetonitrile (B52724), followed by vortexing and centrifugation to precipitate proteins and extract lipids into the organic phase.[8]

  • Carefully collect the supernatant containing the lipid extract.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727)/water mixture) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reverse-phase column to separate this compound from other lipid species. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol is typically employed.[2]

  • Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Quantification: Use the multiple reaction monitoring (MRM) mode for quantification. This involves selecting the precursor ion of this compound and its specific product ion, as well as the corresponding ions for the internal standard. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of this compound in the sample by comparing it to a standard curve.

Performance of Established Cardiovascular Biomarkers

The following table summarizes the performance characteristics of hs-CRP and cardiac troponin as reported in the literature. This data provides a benchmark for the level of evidence that would be required to validate this compound as a clinical biomarker.

BiomarkerApplicationPerformance MetricValue
hs-CRP Primary Prevention Risk AssessmentRisk CategoriesLow risk: <1.0 mg/LAverage risk: 1.0-3.0 mg/LHigh risk: >3.0 mg/L
Prognostic Value in Coronary Artery DiseaseHazard Ratio (per SD increase) for CV death/MI1.41 (95% CI: 1.24–1.60)[3][9]
Cardiac Troponin (hs-cTn) Diagnosis of Myocardial InfarctionSensitivity (at 6-12 hours)Approaches 100%[4]
Diagnosis of Myocardial InfarctionSpecificity83% - 98%[4]
Prognostic Value in Coronary Artery DiseaseHazard Ratio (per SD increase) for CV death/MI1.39 (95% CI: 1.24–1.57)[3][9]

Visualizing Pathways and Processes

Proposed Signaling Pathway of 19,20-EDP

EDP_Signaling_Pathway DHA DHA (Omega-3 Fatty Acid) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 Metabolism EDP 19,20-EDP CYP450->EDP Mitochondria Mitochondria EDP->Mitochondria Protects Function Sirtuins Sirtuins (e.g., SIRT1, SIRT3) EDP->Sirtuins Maintains Activity Pyroptosis Pyroptosis EDP->Pyroptosis Inhibits Cardioprotection Cardioprotection (Improved Function, Reduced Injury) Mitochondria->Cardioprotection Sirtuins->Cardioprotection Biomarker_Validation_Workflow Discovery Phase 1: Discovery (Preclinical Studies, 'Omics') Analytical Phase 2: Analytical Validation (Assay Development, Performance) Discovery->Analytical Candidate Biomarker Clinical Phase 3: Clinical Validation (Case-Control, Cohort Studies) Analytical->Clinical Validated Assay Utility Phase 4: Clinical Utility (RCTs, Impact on Outcomes) Clinical->Utility Established Association with Disease/Outcome Implementation Phase 5: Implementation (Guidelines, Clinical Practice) Utility->Implementation Proven Benefit

References

A Comparative Analysis of the Vasodilatory Effects of 19,20-EDP and EETs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory properties of 19,20-Epoxydocosapentaenoic acid (19,20-EDP) and Epoxyeicosatrienoic acids (EETs), both of which are critical lipid signaling molecules in the regulation of vascular tone. This comparison is supported by experimental data and detailed methodologies to assist in research and drug development.

Introduction to 19,20-EDP and EETs

Both 19,20-EDP and EETs are cytochrome P450 (CYP) epoxygenase metabolites of polyunsaturated fatty acids. EETs are derived from the omega-6 fatty acid, arachidonic acid (AA), while 19,20-EDP is a metabolite of the omega-3 fatty acid, docosahexaenoic acid (DHA).[1][2] These molecules are recognized as endothelium-derived hyperpolarizing factors (EDHFs), playing a crucial role in vasodilation by hyperpolarizing vascular smooth muscle cells.[3][4]

Quantitative Comparison of Vasodilatory Potency

The following table summarizes the vasodilatory potency of 19,20-EDP and various EET regioisomers from published studies. It is important to note that the potency can vary depending on the specific vascular bed and experimental conditions.

CompoundPrecursor Fatty AcidVascular BedVasodilatory Potency (EC₅₀ or effective concentration)Reference
19,20-EDP Docosahexaenoic Acid (DHA)Porcine Coronary ArteriolesEC₅₀ range for EDP regioisomers: 0.5–24 pM[5]
14,15-EET Arachidonic Acid (AA)Isolated Coronary MicrovesselsRelaxation observed at concentrations as low as 10 pM[5]
11,12-EET Arachidonic Acid (AA)Bovine Coronary ArteriesEffective vasodilator[6]
8,9-EET Arachidonic Acid (AA)VariousGenerally less active than 11,12-EET and 14,15-EET[3]
5,6-EET Arachidonic Acid (AA)VariousGenerally less active than 11,12-EET and 14,15-EET[3]

Note: Some studies suggest that EDPs, including 19,20-EDP, may be more potent vasodilators than EETs in certain vascular beds.[7] For instance, 13,14-EDP was found to be 100 times more potent than 11,12-EET in activating BKCa channels in coronary smooth muscle cells.[5]

Signaling Pathways and Mechanisms of Action

Both 19,20-EDP and EETs induce vasodilation primarily by activating large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells.[3][5] This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.

However, the upstream signaling events can differ and involve various other channels and pathways. EETs have been shown to activate transient receptor potential (TRP) channels, specifically TRPV4, in endothelial cells, leading to an influx of calcium and subsequent activation of small- and intermediate-conductance calcium-activated potassium (SKCa and IKCa) channels.[6][8] This endothelial hyperpolarization can then be transmitted to the adjacent smooth muscle cells via myoendothelial gap junctions.[9][10]

The signaling pathway for 19,20-EDP is believed to be similar, involving the activation of BKCa channels.[5] Some evidence also suggests that 19,20-EDP may exert its effects through inhibition of the Rho-kinase pathway, leading to decreased calcium sensitivity of the contractile machinery in smooth muscle cells.[11][12]

Signaling Pathway Diagrams

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Agonist Agonist PLA2 PLA2 Agonist->PLA2 activates AA AA PLA2->AA releases CYP Epoxygenase CYP Epoxygenase AA->CYP Epoxygenase substrate EETs EETs CYP Epoxygenase->EETs TRPV4 TRPV4 EETs->TRPV4 activates EETs_sm EETs EETs->EETs_sm diffuses Ca2+ Ca2+ TRPV4->Ca2+ influx SK_IK_Ca SKCa/IKCa Channels Ca2+->SK_IK_Ca activates Hyperpolarization_E Endothelial Hyperpolarization SK_IK_Ca->Hyperpolarization_E causes Gap_Junction Myoendothelial Gap Junctions Hyperpolarization_E->Gap_Junction BK_Ca BKCa Channel EETs_sm->BK_Ca activates Hyperpolarization_SM Hyperpolarization BK_Ca->Hyperpolarization_SM causes K+ efflux Vasodilation Vasodilation Hyperpolarization_SM->Vasodilation leads to Gap_Junction->Hyperpolarization_SM transmits

Caption: Signaling pathway for EET-mediated vasodilation.

EDP_Signaling_Pathway cluster_endothelium_edp Endothelial Cell cluster_smooth_muscle_edp Vascular Smooth Muscle Cell DHA DHA CYP_Epoxygenase_edp CYP Epoxygenase DHA->CYP_Epoxygenase_edp substrate EDP 19,20-EDP CYP_Epoxygenase_edp->EDP EDP_sm 19,20-EDP EDP->EDP_sm diffuses BK_Ca_edp BKCa Channel EDP_sm->BK_Ca_edp activates Rho_Kinase Rho-Kinase Pathway EDP_sm->Rho_Kinase inhibits Hyperpolarization_SM_edp Hyperpolarization BK_Ca_edp->Hyperpolarization_SM_edp causes K+ efflux Ca_Sensitivity Decreased Ca2+ Sensitivity Rho_Kinase->Ca_Sensitivity Vasodilation_edp Vasodilation_edp Hyperpolarization_SM_edp->Vasodilation_edp leads to Ca_Sensitivity->Vasodilation_edp contributes to FMD_Workflow Baseline 1. Baseline Measurement (Artery Diameter & Flow) Occlusion 2. Cuff Inflation (Induce Ischemia) Baseline->Occlusion Hyperemia 3. Cuff Deflation (Reactive Hyperemia) Occlusion->Hyperemia Post_Occlusion 4. Post-Occlusion Measurement (Continuous Diameter & Flow) Hyperemia->Post_Occlusion Analysis 5. Data Analysis (% FMD Calculation) Post_Occlusion->Analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 19(S),20(R)-EDP Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 19(S),20(R)-dihydroxydocosapentaenoic acid (19(S),20(R)-EDP) is critical for understanding its physiological roles and therapeutic potential. As a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), 19,20-EDP has demonstrated potent cardioprotective and anti-inflammatory actions.[1][2] This guide provides a comparative overview of the primary analytical methods for its measurement, with a focus on the principles of cross-validation to ensure data integrity and comparability across different laboratories or techniques.

Comparison of Analytical Methods

The selection of an analytical method for this compound is contingent on the specific requirements of the study, such as the need for stereoisomeric separation, sensitivity, and the nature of the sample matrix.[3] The two most prominent techniques are High-Performance Liquid Chromatography (HPLC) with UV detection for chiral separation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification.

ParameterChiral HPLC-UVLC-MS/MS
Principle Chromatographic separation of enantiomers on a chiral stationary phase followed by UV detection.[3]Chromatographic separation followed by highly selective and sensitive detection based on mass-to-charge ratio.[3][4]
Linearity (R²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) ~10-50 ng/mL~0.1-1 ng/mL
Accuracy (% Bias) ± 15%± 15%
Precision (% RSD) < 15%< 15%
Best Suited For Baseline separation and quantification of 19(S) and 20(R) epimers.[3][5]High-throughput and sensitive quantification in complex biological matrices.[4]
Note: The performance data presented in this table is illustrative and based on typical performance characteristics of these methods for similar analytes. Actual performance may vary depending on the specific instrumentation, reagents, and experimental conditions.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

A common procedure for extracting lipids like 19,20-EDP from biological matrices (e.g., plasma, tissue homogenates) is liquid-liquid extraction.

  • To 100 µL of the sample (e.g., plasma), add an internal standard.

  • Add 300 µL of a mixture of isopropanol (B130326) and ethyl acetate (B1210297) to precipitate proteins and extract lipids.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase for injection into the chromatography system.[6]

Chiral HPLC-UV Method

This method is specifically designed to separate the 19(S),20(R) and 19(R),20(S) stereoisomers.

  • LC System: A high-performance liquid chromatography system.

  • Column: A chiral stationary phase (CSP) column.

  • Mobile Phase: A mixture of hexane (B92381) and a polar organic solvent like isopropanol or ethanol, often with a small amount of a modifier like acetic acid to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detector set at a wavelength appropriate for the analyte.

LC-MS/MS Method

This is the most widely used method for the sensitive and specific quantification of 19,20-EDP in biological samples.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

  • Column: A reversed-phase C18 column.[4]

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[4]

  • Flow Rate: Typically 0.2 - 0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing the results from two different analytical methods or two different laboratories using the same method to ensure that the data is comparable.[7][8] This is crucial when data from different sources will be combined in a single study or regulatory submission.[9]

The process typically involves analyzing the same set of quality control (QC) samples and incurred samples with both methods. The results are then statistically compared, and the difference should be within a predefined acceptance criterion (e.g., ±20%).[7][9]

CrossValidationWorkflow Cross-Validation Workflow A Reference Method (Validated) C Prepare QC Samples & Incurred Samples A->C B Comparator Method (Validated) B->C D Analyze Samples with Reference Method C->D E Analyze Samples with Comparator Method C->E F Compare Results D->F E->F G Acceptance Criteria Met? (e.g., Difference < 20%) F->G H Methods are Correlated G->H Yes I Investigate Discrepancy G->I No

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway

This compound is a naturally occurring bioactive metabolite of docosahexaenoic acid (DHA), a major component of fish oil.[10] It is formed through the action of cytochrome P450 (CYP) epoxygenase enzymes.[10]

SignalingPathway Biosynthesis of 19,20-EDP DHA Docosahexaenoic Acid (DHA) EDP This compound DHA->EDP Epoxidation CYP Cytochrome P450 Epoxygenase CYP->EDP Diol 19,20-Dihydroxydocosapentaenoic Acid EDP->Diol Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->Diol LCMS_Workflow LC-MS/MS Experimental Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Liquid-Liquid Extraction (with Internal Standard) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

A Comparative Analysis of 19(S),20(R)-EDP and its Diol Metabolite 19,20-DiHDPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 19(S),20(R)-epoxydocosapentaenoic acid (19(S),20(R)-EDP), a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), and its corresponding diol metabolite, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPE). This document summarizes key experimental findings, presents quantitative data where available, and details relevant experimental methodologies.

Metabolic Conversion of this compound to 19,20-DiHDPE

This compound is metabolized to its vicinal diol, 19,20-DiHDPE, through the action of soluble epoxide hydrolase (sEH). This enzymatic hydration is a critical step in the in vivo clearance of EDPs and generally results in a significant reduction in biological activity.

DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 EDP This compound CYP450->EDP Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH DiHDPE 19,20-DiHDPE sEH->DiHDPE Hydration

Metabolic pathway of this compound to 19,20-DiHDPE.

Comparative Biological Activities

The available data consistently indicate that this compound is a potent bioactive lipid mediator, while its diol metabolite, 19,20-DiHDPE, is generally considered to be significantly less active across a range of biological assays. However, some context-dependent activities of 19,20-DiHDPE are emerging.

Biological ActivityThis compound19,20-DiHDPEKey Findings
Anti-Angiogenesis Potent inhibitorInactive19,20-EDP inhibits VEGF-induced angiogenesis with an EC50 of ~0.3 µg per Matrigel plug.[1] It also inhibits endothelial tube formation in HUVECs by ~63% at 1 µM and ~91% at 3 µM.[1]
Anti-Tumor Inhibits tumor growthNo effectContinuous infusion of 19,20-EDP (0.05 mg·kg⁻¹·d⁻¹) with an sEH inhibitor reduced Met-1 tumor growth by 70 ± 20%.[1] In contrast, 19,20-DiHDPA at the same dose had no effect on tumor growth.[1]
Anti-Inflammatory ActiveLimited Data19,20-EDP suppresses NF-κB activation.[2]
Cardioprotection CardioprotectiveLimited Data19,20-EDP demonstrates cardioprotective effects against ischemia-reperfusion injury, partly through activation of SIRT3.[3]
Neuroprotection Limited DataPotentially ActiveIn a rat model of Parkinson's disease, supplementation with DHA, which increased brain levels of 19,20-DHDP, showed neuroprotective effects.[4] 19,20-DHDP induced the expression of antioxidant genes in PC12 cells.[4]

Signaling Pathways

The biological effects of this compound are mediated through various signaling pathways. The diol metabolite, 19,20-DiHDPE, is generally not found to engage these pathways with the same efficacy.

cluster_edp This compound Signaling EDP This compound VEGFR2 VEGFR2 EDP->VEGFR2 Inhibits Phosphorylation SIRT3 SIRT3 EDP->SIRT3 Activates NFkB IKK EDP->NFkB Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibition Mitochondrial_Function Mitochondrial Function SIRT3->Mitochondrial_Function Improves IkB IκB NFkB->IkB Inhibits Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Prevents Degradation Nucleus Nucleus NFkB_p65_p50->Nucleus Blocks Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Decreased

Signaling pathways modulated by this compound.

Experimental Protocols

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement membrane matrix (e.g., Matrigel)

  • 24-well plates

  • VEGF

  • This compound and 19,20-DiHDPE

  • Calcein AM (for visualization)

Procedure:

  • Thaw basement membrane matrix on ice overnight.

  • Coat wells of a 24-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in basal medium containing VEGF and the test compounds (this compound or 19,20-DiHDPE) at various concentrations.

  • Seed the HUVEC suspension onto the solidified matrix.

  • Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualize tube formation using a microscope. For quantitative analysis, cells can be pre-labeled with Calcein AM, and images can be analyzed to measure parameters like total tube length, number of junctions, and number of loops.

start Start prep_plate Coat 24-well plate with basement membrane matrix start->prep_plate prep_cells Prepare HUVEC suspension with VEGF and test compounds prep_plate->prep_cells seed_cells Seed HUVECs onto matrix prep_cells->seed_cells incubate Incubate 4-18 hours at 37°C seed_cells->incubate visualize Visualize and quantify tube formation incubate->visualize end End visualize->end

References

A Comparative Analysis of 19(S),20(R)-EDP and its Arachidonic Acid Analog 14,15-EET

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative bioactivities, stability, and signaling pathways of two key lipid mediators: 19(S),20(R)-dihydroxydocosapentaenoic acid (19(S),20(R)-EDP) and 14,15-epoxyeicosatrienoic acid (14,15-EET).

This guide provides a comprehensive comparison of this compound, a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), and its omega-6 arachidonic acid-derived analog, 14,15-EET. The following sections detail their synthesis, stability, receptor interactions, and divergent biological effects, supported by experimental data to aid in the evaluation of their therapeutic potential.

Physicochemical and Biological Properties: A Comparative Summary

The following tables summarize the key quantitative data for this compound and 14,15-EET, highlighting their distinct profiles.

PropertyThis compound14,15-EETReference
Precursor Docosahexaenoic Acid (DHA)Arachidonic Acid (AA)[1]
Metabolic Stability More stable to sEH-mediated hydrolysisRapidly hydrolyzed by soluble epoxide hydrolase (sEH)[2]
Biological ActivityThis compound14,15-EETReference
Vasodilation Potent VasodilatorPotent Vasodilator (ED50 = 1 µM in bovine coronary arteries)[3]
Angiogenesis Anti-angiogenicPro-angiogenic
Anti-inflammatory Activity Anti-inflammatory; inhibits NF-κBAnti-inflammatory; inhibits NF-κB[4][5]

Synthesis and Stability

This compound can be synthesized both enzymatically and chemically. Enzymatic synthesis often utilizes cytochrome P450 (CYP) enzymes to metabolize DHA. Chemical synthesis provides a route to produce specific enantiomers and analogs for detailed structure-activity relationship studies. Notably, this compound exhibits greater stability against hydrolysis by soluble epoxide hydrolase (sEH) compared to 14,15-EET, which contributes to a potentially longer biological half-life in vivo.[2]

14,15-EET is an endogenous epoxide metabolite of arachidonic acid, primarily formed by CYP epoxygenases.[1] It is a transient signaling molecule, as it is readily metabolized by sEH to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[6] This rapid degradation limits its in vivo efficacy, necessitating the use of sEH inhibitors or stable analogs in therapeutic applications.

Receptor Interactions and Signaling Pathways

The signaling mechanisms of this compound and 14,15-EET, while having some overlap, also exhibit crucial differences that likely underlie their distinct biological effects.

This compound has been shown to exert some of its effects through the G-protein coupled receptor 120 (GPR120).[5][7] Activation of GPR120 by omega-3 fatty acids and their metabolites can lead to the recruitment of β-arrestin 2, which in turn inhibits inflammatory pathways by interfering with the TAK1-TAB1 complex, a key upstream activator of NF-κB and JNK.[7][8] Furthermore, this compound has been implicated in the activation of sirtuin (SIRT) signaling pathways, which are involved in cellular stress resistance and metabolism. In contrast to 14,15-EET, this compound has been shown to promote the apoptosis of mouse renal tubular epithelial cells by decreasing the phosphorylation of GSK3β.[2]

14,15-EET interacts with several low-affinity G-protein coupled receptors, and the existence of a specific high-affinity receptor is an area of ongoing investigation. Its signaling cascades are diverse and include the activation of the PI3K/Akt and ERK pathways, which are involved in cell proliferation and survival.[9] 14,15-EET has also been shown to activate the FAK/PI3K/AKT signaling pathway.[10] In the context of inflammation, 14,15-EET can inhibit the activation of the NF-κB pathway.[5] In contrast to this compound, 14,15-EET inhibits apoptosis in renal tubular cells by increasing the phosphorylation of GSK3β.[2]

GPR120_Signaling cluster_EDP This compound Signaling 19,20-EDP 19,20-EDP GPR120 GPR120 19,20-EDP->GPR120 activates beta_arrestin2 β-arrestin 2 GPR120->beta_arrestin2 recruits TAK1_TAB1 TAK1-TAB1 complex beta_arrestin2->TAK1_TAB1 inhibits NFkB_JNK NF-κB / JNK TAK1_TAB1->NFkB_JNK activates Inflammation_Inhibition Inhibition of Inflammation TAK1_TAB1->Inflammation_Inhibition NFkB_JNK->Inflammation_Inhibition EET_Signaling cluster_EET 14,15-EET Signaling 14,15-EET 14,15-EET GPCRs Low-affinity GPCRs 14,15-EET->GPCRs activates PI3K_Akt PI3K/Akt Pathway GPCRs->PI3K_Akt ERK ERK Pathway GPCRs->ERK FAK FAK Pathway GPCRs->FAK Cell_Pro_Survival Cell Proliferation & Survival PI3K_Akt->Cell_Pro_Survival ERK->Cell_Pro_Survival Vasodilation_Workflow cluster_vaso Vasodilation Assay Workflow A Isolate bovine coronary artery rings B Mount rings in organ baths containing Krebs buffer A->B C Pre-contract rings with a thromboxane (B8750289) mimetic (e.g., U46619) B->C D Cumulatively add increasing concentrations of 19,20-EDP or 14,15-EET C->D E Record changes in isometric tension D->E F Calculate ED50 values E->F Angiogenesis_Workflow cluster_angio Angiogenesis Assay Workflow A Coat wells of a 96-well plate with Matrigel B Incubate to allow gel to solidify A->B C Seed endothelial cells (e.g., HUVECs) onto the Matrigel B->C D Treat cells with 19,20-EDP, 14,15-EET, or vehicle control C->D E Incubate for 4-18 hours D->E F Visualize and quantify tube formation (e.g., tube length, branch points) E->F AntiInflammatory_Workflow cluster_inflam Anti-inflammatory Assay Workflow A Culture macrophages (e.g., RAW 264.7) B Pre-treat cells with 19,20-EDP, 14,15-EET, or vehicle A->B C Stimulate cells with Lipopolysaccharide (LPS) B->C D Incubate for a specified time C->D E Collect cell culture supernatant D->E F Measure TNF-α concentration by ELISA E->F G Calculate IC50 values F->G

References

Validating the Role of Soluble Epoxide Hydrolase in Regulating 19(S),20(R)-EDP Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental evidence validating the pivotal role of soluble epoxide hydrolase (sEH) in the metabolism of 19(S),20(R)-epoxydocosapentaenoic acid (19(S),20(R)-EDP). We present supporting quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of this critical regulatory pathway.

The sEH-Mediated Metabolism of 19,20-EDP

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is metabolized by cytochrome P450 (CYP) enzymes to form various epoxides, including 19,20-EDP.[1][2][3] This bioactive lipid mediator is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) into its corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP), which is generally less active.[4][3] The inhibition of sEH is a key strategy to augment the levels of beneficial EDPs.

DHA DHA (Docosahexaenoic Acid) CYP Cytochrome P450 Epoxygenase DHA->CYP Epoxidation EDP This compound (Bioactive Epoxide) CYP->EDP sEH sEH (Soluble Epoxide Hydrolase) EDP->sEH Hydrolysis DHDP 19,20-DHDP (Less Active Diol) sEH->DHDP Inhibitor sEH Inhibitors (e.g., t-AUCB, TPPU) Inhibitor->sEH

Diagram 1: Metabolic pathway of 19,20-EDP regulation by sEH.

Quantitative Validation: The Impact of sEH Inhibition on 19,20-EDP Levels

Numerous studies have quantitatively demonstrated the central role of sEH in regulating 19,20-EDP levels. Pharmacological inhibition or genetic deletion of sEH consistently leads to a significant increase in the concentration of 19,20-EDP and a concurrent decrease in its metabolite, 19,20-DHDP, in various biological matrices.

Study Focus Model System sEH Inhibitor Tissue/Fluid Change in 19,20-EDP Change in 19,20-DHDP Citation
Diabetic RetinopathyIns2Akita Micet-AUCBRetina-Significantly Attenuated[5]
Tumor GrowthMet-1 Breast Cancer Micet-AUCB (co-administered with 19,20-EDP)PlasmaIncreased from 10.12 ± 4.38 nM to 24.67 ± 8.52 nM-
Tumor GrowthMet-1 Breast Cancer Micet-AUCB (co-administered with 19,20-EDP)Tumor TissueIncreased from 120.36 ± 12.91 pmol/g to 353.4 ± 109.26 pmol/g-
Ocular DiseasesMice with Laser-Induced Choroidal Neovascularizationt-AUCBRetina/ChoroidIncreased Ratio of 19,20-EDP to 19,20-DHDPDecreased Ratio of 19,20-EDP to 19,20-DHDP[6]
Parkinson's Disease ModelRotenone-Induced RatsTPPU (co-supplemented with DHA)BrainIncreasedSuppressed the increase[7]

Comparative Analysis of Regulatory Pathways

While sEH is the primary enzyme responsible for the hydrolysis of 19,20-EDP, it is important to consider the broader context of polyunsaturated fatty acid (PUFA) metabolism. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways represent alternative routes for PUFA metabolism, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively.[1][8] However, these pathways are not directly involved in the metabolism of 19,20-EDP. The formation of 19,20-EDP itself is dependent on the activity of various cytochrome P450 isoforms.[1][2][4] Therefore, the regulation of CYP expression and activity can indirectly influence the available pool of 19,20-EDP that is subject to sEH-mediated hydrolysis.

Experimental Workflow for Validating sEH's Role

The following diagram illustrates a typical experimental workflow for investigating the impact of sEH on 19,20-EDP levels.

cluster_0 In Vivo/In Vitro Model cluster_1 Sample Collection & Preparation cluster_2 Analytical Quantification cluster_3 Enzyme Activity Assay cluster_4 Data Analysis & Interpretation A Animal Model or Cell Culture B Treatment with sEH Inhibitor A->B C Control Group (Vehicle) A->C D Collect Blood/Tissue or Cell Lysate E Lipid Extraction D->E G Prepare Tissue Homogenate or Cell Lysate D->G F LC-MS/MS Analysis of 19,20-EDP and 19,20-DHDP E->F I Compare Lipid Levels between Groups F->I H sEH Activity Assay G->H J Correlate with sEH Activity H->J I->J

Diagram 2: Experimental workflow for sEH validation.

Detailed Experimental Protocols

Quantification of 19,20-EDP and 19,20-DHDP by LC-MS/MS

This protocol provides a general framework for the analysis of 19,20-EDP and 19,20-DHDP in biological samples.

1. Sample Preparation and Lipid Extraction:

  • For plasma or serum, proteins are precipitated with a cold solvent such as methanol (B129727) or acetonitrile (B52724), often containing an internal standard.

  • For tissues, samples are homogenized in a suitable buffer, followed by liquid-liquid extraction (e.g., using chloroform/methanol) or solid-phase extraction (SPE).[9][10]

  • The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • A reverse-phase C18 column is typically used for separation.

  • The mobile phase often consists of a gradient of water and acetonitrile or methanol, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[10]

3. Mass Spectrometry (MS/MS):

  • Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of these analytes.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification, using specific precursor-to-product ion transitions for 19,20-EDP and 19,20-DHDP, as well as the internal standard.

Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol describes a common method for measuring sEH activity in tissue homogenates or cell lysates.

1. Preparation of Lysate:

  • Tissues or cells are homogenized in a cold buffer (e.g., phosphate (B84403) buffer) containing protease inhibitors.

  • The homogenate is centrifuged to pellet cellular debris, and the supernatant (cytosolic fraction) is used for the assay.

2. Enzyme Reaction:

  • The lysate is incubated with a specific sEH substrate. A commonly used fluorogenic substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to a fluorescent product.

  • The reaction is typically performed at 37°C for a defined period.

3. Measurement:

  • The fluorescence of the product is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • The sEH activity is calculated from the rate of fluorescence increase and normalized to the protein concentration of the lysate.

  • To confirm specificity, a parallel reaction containing a potent sEH inhibitor is run, and the activity is subtracted from the total activity.

References

A Comparative Guide to 19(S),20(R)-EDP and Resolvin D2 in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory and pro-resolving properties of two lipid mediators: 19(S),20(R)-epoxydocosapentaenoic acid (19,20-EDP) and Resolvin D2 (RvD2). The information presented is based on available experimental data to assist researchers in selecting the appropriate molecule for their inflammatory models.

Introduction

Chronic and unresolved inflammation is a key driver of numerous diseases. Lipid mediators derived from polyunsaturated fatty acids have emerged as critical regulators of the inflammatory response. 19(S),20(R)-EDP, a metabolite of docosahexaenoic acid (DHA) produced by cytochrome P450 epoxygenases, and Resolvin D2 (RvD2), an enzymatically derived metabolite of DHA, are two such potent molecules that actively promote the resolution of inflammation. While both molecules show promise in mitigating inflammatory responses, they operate through distinct mechanisms and exhibit varying efficacy in different models.

Comparative Efficacy in Inflammatory Models

The following tables summarize the quantitative effects of this compound and RvD2 on key inflammatory parameters. It is important to note that direct head-to-head comparative studies are limited; therefore, data from similar inflammatory models are presented to facilitate an indirect comparison.

Table 1: Effects on Pro-Inflammatory Cytokine Production

CytokineInflammatory ModelThis compound EffectResolvin D2 Effect
TNF-α LPS-stimulated macrophages/microgliaSignificant Reduction[1]Significant Reduction[2][3]
IL-6 LPS-stimulated macrophages/microgliaSignificant Reduction[1]Significant Reduction[4][2][3]
IL-1β Various inflammatory modelsReduction notedDrastic Reduction[4]
IL-23 Sepsis model (CLP)Data not availableDrastic Reduction[4]

Table 2: Effects on Leukocyte Infiltration and Phagocytosis

ParameterInflammatory ModelThis compound EffectResolvin D2 Effect
Neutrophil Infiltration Zymosan-induced peritonitisData not available~70% reduction at 10 pg dose[4]
Macrophage/Neutrophil Recruitment UVB-induced skin inflammationData not availableSignificant reduction in LysM-eGFP+ cells[5]
Macrophage Phagocytosis In vitro zymosan phagocytosisData not availablePotently enhanced[4]

Signaling Pathways and Mechanisms of Action

This compound and RvD2 exert their effects through distinct signaling pathways.

This compound: The anti-inflammatory actions of 19,20-EDP are largely attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, 19,20-EDP can effectively reduce the production of inflammatory cytokines and chemokines.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage/Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces transcription of EDP This compound EDP->IKK Inhibits

This compound Anti-inflammatory Signaling Pathway

Resolvin D2 (RvD2): RvD2 mediates its potent pro-resolving effects primarily through its G protein-coupled receptor, GPR18 (also known as DRV2).[7][8][9] Activation of GPR18 by RvD2 initiates a signaling cascade that can suppress pro-inflammatory pathways, such as those downstream of Toll-like receptor 4 (TLR4), and enhance cellular processes that promote resolution, including macrophage phagocytosis and efferocytosis.[4][2][9]

G cluster_stimulus Pro-resolving Signal cluster_cell Macrophage/Immune Cell RvD2 Resolvin D2 GPR18 GPR18/DRV2 Receptor RvD2->GPR18 Binds to TLR4_pathway TLR4 Signaling (e.g., LPS-induced) GPR18->TLR4_pathway Inhibits Phagocytosis Phagocytosis & Efferocytosis GPR18->Phagocytosis Enhances Cytokine_prod Pro-inflammatory Cytokine Production TLR4_pathway->Cytokine_prod Leads to Resolution Inflammation Resolution Phagocytosis->Resolution Promotes G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis cluster_comparison Comparative Analysis AnimalModel Select Animal Model (e.g., Mouse) InduceInflammation Induce Inflammation (e.g., Zymosan i.p.) AnimalModel->InduceInflammation Vehicle Vehicle Control InduceInflammation->Vehicle Administer Treatment EDP_group This compound InduceInflammation->EDP_group Administer Treatment RvD2_group Resolvin D2 InduceInflammation->RvD2_group Administer Treatment Leukocyte Leukocyte Infiltration (Cell Counts) Vehicle->Leukocyte Collect Samples for Analysis Cytokines Cytokine Levels (ELISA/Luminex) Vehicle->Cytokines Collect Samples for Analysis Histology Tissue Histology Vehicle->Histology Collect Samples for Analysis EDP_group->Leukocyte Collect Samples for Analysis EDP_group->Cytokines Collect Samples for Analysis EDP_group->Histology Collect Samples for Analysis RvD2_group->Leukocyte Collect Samples for Analysis RvD2_group->Cytokines Collect Samples for Analysis RvD2_group->Histology Collect Samples for Analysis Compare Compare Efficacy (Statistical Analysis) Leukocyte->Compare Cytokines->Compare Histology->Compare

References

Independent Replication of 19(S),20(R)-EDP Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the biological effects of 19(S),20(R)-Epoxydocosapentaenoic acid (19,20-EDP), a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA). While direct independent replication studies are not abundant in the literature, this document synthesizes data from multiple research groups investigating similar biological endpoints, offering a comparative analysis of the reproducibility of 19,20-EDP's effects.

Data Presentation

The following tables summarize quantitative data from various studies on the key biological effects of 19,20-EDP.

Cardioprotective Effects
Study FocusAnimal Model/Cell LineKey FindingsQuantitative Data (Example)Citation
Cardioprotection against Ischemia-Reperfusion (IR) InjuryIsolated C57BL/6J mouse heartsImproved post-ischemic cardiac function and enhanced mitochondrial SIRT3 activity.Improved recovery of left ventricular developed pressure (LVDP) to ~64% of baseline compared to ~15% in vehicle control.[1][2]
Cardioprotection by a synthetic 19,20-EDP analog (SA-22)Isolated C57BL/6J mouse hearts and H9c2 cellsSA-22 improved post-ischemic functional recovery and attenuated the decline in sirtuin activity.SA-22 treatment led to a significant improvement in post-ischemic LVDP.[2][3]
Cytotoxicity in CardiomyocytesH9c2 myoblast cells19,20-EDP induced cytotoxicity in cells with a glycolytic profile through a lysosomal-proteolytic mechanism.1 µM 19,20-EDP markedly reduced cell viability in H9c2 cells cultured in 25 mM glucose.[4][5]
Anti-Inflammatory Effects
Study FocusCell LineKey FindingsQuantitative Data (Example)Citation
Inhibition of Müller Glial InflammationHuman Müller cells19,20-EDP decreased palmitic acid (PA)- and IL-1β-induced expression of inflammatory cytokines (IL-1β, IL-6).Significant reduction in IL-1β and IL-6 mRNA expression with 19,20-EDP treatment.[6]
Suppression of NFκB SignalingMurine brown preadipocytes19,20-EDP (10 µM) significantly suppressed LPS-induced NFκB activation.Significant decrease in NFκB reporter activity.[7]
Decreased NFκB Signaling in Brown Adipose TissueC57BL/6J mice on a high-fat diet19,20-EDP combined with a soluble epoxide hydrolase inhibitor (t-TUCB) decreased inflammatory NFκB signaling.Reduced protein expression of NFκB pathway components.[1][8]
Effects on Brown Adipogenesis and Thermogenesis
Study FocusAnimal Model/Cell LineKey FindingsQuantitative Data (Example)Citation
Promotion of Brown AdipogenesisMurine brown preadipocytes19,20-EDP (10 µM) with t-TUCB increased the number of brown adipocytes and PGC1α protein expression.Statistically significant increase in Oil Red O absorbance and PGC1α protein levels.[7]
Enhancement of ThermogenesisC57BL/6J mice on a high-fat diet19,20-EDP with t-TUCB increased core body temperature and improved cold tolerance.Significant increase in core body temperature in the T + EDP group compared to controls.[1]

Experimental Protocols

Cardioprotection Studies (Isolated Heart Model)
  • Animal Model: Male C57BL/6J mice.

  • Perfusion: Hearts are excised and perfused in a Langendorff apparatus with Krebs-Henseleit buffer.

  • Ischemia-Reperfusion (IR) Protocol: Hearts are subjected to a period of global ischemia (e.g., 30 minutes) followed by reperfusion (e.g., 40 minutes).

  • Treatment: 19,20-EDP or its analogs are added to the perfusion buffer at the onset of reperfusion.

  • Functional Assessment: Left ventricular developed pressure (LVDP), heart rate, and other hemodynamic parameters are continuously monitored.

  • Biochemical Analysis: Tissues are collected for analysis of mitochondrial function, sirtuin activity, and markers of apoptosis and inflammation.[2][3]

Anti-Inflammatory Studies (Cell Culture)
  • Cell Lines: Human Müller cells or murine brown preadipocytes.

  • Inflammatory Stimulus: Cells are treated with lipopolysaccharide (LPS), palmitic acid (PA), or interleukin-1β (IL-1β) to induce an inflammatory response.

  • Treatment: 19,20-EDP is added to the cell culture medium.

  • Analysis:

    • Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNFα).

    • Signaling Pathway Activation: Luciferase reporter assays are used to measure the activity of transcription factors like NFκB.[6][7]

Brown Adipogenesis Assay
  • Cell Line: Murine brown preadipocytes.

  • Differentiation Protocol: Cells are induced to differentiate into mature brown adipocytes using a standard differentiation cocktail.

  • Treatment: 19,20-EDP, often in combination with a soluble epoxide hydrolase inhibitor (t-TUCB), is added during the differentiation period.

  • Analysis:

    • Lipid Accumulation: Oil Red O staining is used to visualize and quantify lipid droplets in mature adipocytes.

    • Protein Expression: Western blotting is performed to measure the levels of key adipogenic and thermogenic markers (e.g., PGC1α, UCP1).[7]

Mandatory Visualization

Signaling Pathways

19_20_EDP_Cardioprotection_Pathway 19,20-EDP 19,20-EDP SIRT3 SIRT3 19,20-EDP->SIRT3 Activates Mitochondrial_Proteins Mitochondrial_Proteins SIRT3->Mitochondrial_Proteins Deacetylates ROS_Reduction ROS_Reduction Mitochondrial_Proteins->ROS_Reduction Improved_Mitochondrial_Function Improved_Mitochondrial_Function Mitochondrial_Proteins->Improved_Mitochondrial_Function Cardioprotection Cardioprotection ROS_Reduction->Cardioprotection Improved_Mitochondrial_Function->Cardioprotection

Caption: 19,20-EDP activates SIRT3, leading to cardioprotection.

19_20_EDP_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus LPS LPS NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway PA_IL1beta PA / IL-1β PA_IL1beta->NFkB_Pathway Inflammatory_Gene_Expression Inflammatory Gene Expression (IL-6, TNFα) NFkB_Pathway->Inflammatory_Gene_Expression 19,20-EDP 19,20-EDP 19,20-EDP->NFkB_Pathway Inhibits

Caption: 19,20-EDP exerts anti-inflammatory effects by inhibiting the NF-κB pathway.

Experimental Workflow

Isolated_Heart_Workflow Start Excise Mouse Heart Langendorff Mount on Langendorff Apparatus Start->Langendorff Stabilization Stabilization Period Langendorff->Stabilization Ischemia Global Ischemia Stabilization->Ischemia Reperfusion Reperfusion with Vehicle or 19,20-EDP Ischemia->Reperfusion Data_Collection Functional Data Collection Reperfusion->Data_Collection Tissue_Analysis Tissue Collection for Analysis Data_Collection->Tissue_Analysis End End Tissue_Analysis->End

Caption: Workflow for isolated heart ischemia-reperfusion experiments.

References

A Comparative Analysis of 19(S),20(R)-Epoxydocosapentaenoic Acid (EDP) in Different Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-Epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. This endogenous molecule has garnered significant interest for its potent therapeutic effects across a spectrum of disease models. This guide provides a comparative analysis of 19,20-EDP's performance, supported by experimental data, to inform further research and drug development efforts.

Comparative Efficacy of 19(S),20(R)-EDP in Various Disease Models

The therapeutic potential of 19,20-EDP has been demonstrated in several preclinical models, showcasing its anti-inflammatory, anti-angiogenic, cardioprotective, and metabolic regulatory properties. The following tables summarize the quantitative effects of 19,20-EDP in different disease contexts.

Table 1: Anti-Inflammatory and Cyto-protective Effects of 19,20-EDP
Disease ModelCell/Animal ModelTreatment DetailsKey FindingsQuantitative DataCitation(s)
Inflammation Human Müller CellsPalmitic acid (PA)-induced inflammation19,20-EDP (1 µM)Reduced PA-stimulated expression of pro-inflammatory cytokinesTNFα: ↓63.67%, IL1β: ↓56.76%, IL6: ↓56.19%
Inflammation Human Müller CellsIL-1β-induced inflammation19,20-EDP (1 µM)Reduced IL-1β-stimulated expression of pro-inflammatory cytokinesIL1β: ↓22.88%, IL6: ↓37.18%, IL8: ↓24.10%
Cytotoxicity H9c2 cells (glycolytic)DHA- and 19,20-EDP-induced cytotoxicity19,20-EDP (1 µM)Induced cytotoxicity through a lysosomal-proteolytic mechanism-
Table 2: Cardiovascular Protective Effects of 19,20-EDP
Disease ModelAnimal ModelTreatment DetailsKey FindingsQuantitative DataCitation(s)
Cardiac Ischemia-Reperfusion (I/R) Injury Isolated C57BL/6J mouse hearts1 µM 19,20-EDP analog (SA-22) at reperfusionImproved post-ischemic functional recoveryLVDP recovery: 64% of baseline (vs. 15% in vehicle)[1]
Pulmonary Hypertension Human Pulmonary ArteriesU-46619-induced tension19,20-EDP (0.001–10 µM)Reduced vascular tension-
Table 3: Anti-Angiogenic and Anti-Cancer Effects of 19,20-EDP
Disease ModelAnimal ModelTreatment DetailsKey FindingsQuantitative DataCitation(s)
Angiogenesis C57BL/6 mice (Matrigel plug assay)19,20-EDP (10 µ g/plug )Inhibited VEGF-induced angiogenesis-
Breast Cancer Met-1 breast tumor model in mice19,20-EDP (0.05 mg/kg/day) + sEH inhibitorSuppressed tumor growth-
Table 4: Metabolic Effects of 19,20-EDP
Disease ModelAnimal ModelTreatment DetailsKey FindingsQuantitative DataCitation(s)
Diet-Induced Obesity C57BL/6J mice on high-fat diet19,20-EDP (0.05 mg/kg/day) + sEH inhibitor (t-TUCB) for 6 weeksImproved metabolic parametersSerum Triglycerides: ↓ to 45.8 ± 2.2 mg/dL (vs. 69.7 ± 7.2 mg/dL in control)[2]
Diet-Induced Obesity C57BL/6J mice on high-fat diet19,20-EDP (0.05 mg/kg/day) + t-TUCB for 6 weeksIncreased core body temperatureCore Body Temperature: ↑ to 37.9 ± 0.06 °C (vs. 37.3 ± 0.14 °C in control)[2]

Comparison with Other Bioactive Lipid Mediators

19,20-EDP's therapeutic effects are often compared to other lipid mediators, such as other epoxyeicosanoids and specialized pro-resolving mediators (SPMs).

19,20-EDP vs. 17,18-EEQ (Epoxyeicosatetraenoic Acid) in Obesity

In a diet-induced obesity mouse model, both 19,20-EDP and 17,18-EEQ, when combined with a soluble epoxide hydrolase (sEH) inhibitor, demonstrated beneficial metabolic effects. However, 17,18-EEQ appeared to have a more pronounced effect on increasing heat production.[3][4]

19,20-EDP vs. 14,15-EET (Epoxyeicosatrienoic Acid) in Cancer

While 19,20-EDP co-administered with an sEH inhibitor suppressed breast tumor growth, the combination of 14,15-EET and an sEH inhibitor actually increased tumor growth in the same model. This highlights the distinct and sometimes opposing roles of different epoxy fatty acids.

19,20-EDP vs. Specialized Pro-resolving Mediators (SPMs)

SPMs, such as resolvins and protectins, are another class of potent anti-inflammatory and pro-resolving lipid mediators derived from omega-3 fatty acids.[2][5][6] While direct comparative studies are limited, both 19,20-EDP and SPMs like Resolvin D1 (RvD1) and Neuroprotectin D1 (NPD1) have shown significant anti-inflammatory and neuroprotective effects.[2][5] For instance, RvD1 has been shown to reduce pro-inflammatory cytokine production, similar to the effects observed with 19,20-EDP.[7][5] Further research is needed to directly compare the potency and specific mechanisms of action of 19,20-EDP with various SPMs in different disease models.

Signaling Pathways and Mechanisms of Action

The biological effects of 19,20-EDP are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways involved.

G cluster_EDP 19,20-EDP Signaling in Cardioprotection 19,20-EDP 19,20-EDP SIRT3 SIRT3 19,20-EDP->SIRT3 Activates Mitochondria Mitochondria SIRT3->Mitochondria Deacetylates proteins ↓ Mitochondrial Dysfunction ↓ Mitochondrial Dysfunction Mitochondria->↓ Mitochondrial Dysfunction ↑ Cardiac Function ↑ Cardiac Function ↓ Mitochondrial Dysfunction->↑ Cardiac Function

Figure 1: Proposed signaling pathway of 19,20-EDP in cardioprotection, highlighting the activation of SIRT3.

G cluster_Angiogenesis 19,20-EDP in Angiogenesis Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Downstream Signaling Downstream Signaling VEGFR2->Downstream Signaling 19,20-EDP 19,20-EDP 19,20-EDP->VEGFR2 Inhibits Phosphorylation ↓ Angiogenesis ↓ Angiogenesis Downstream Signaling->↓ Angiogenesis

Figure 2: Mechanism of 19,20-EDP in inhibiting angiogenesis through the VEGFR2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the cited studies.

Langendorff Ischemia-Reperfusion (I/R) Model

This ex vivo model is used to assess the cardioprotective effects of compounds on the heart.

  • Heart Isolation: Mice are anesthetized, and the hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[8]

  • Cannulation: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure.[8][9][10]

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes) to reach a steady state.[3]

  • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).[1]

  • Reperfusion: Perfusion is restored, and the heart is reperfused for a set duration (e.g., 40 minutes). 19,20-EDP or the vehicle is added to the perfusion buffer at the onset of reperfusion.[1]

  • Functional Assessment: Cardiac function parameters, including left ventricular developed pressure (LVDP), heart rate, and coronary flow, are continuously monitored throughout the experiment.[3]

Matrigel Plug Angiogenesis Assay

This in vivo assay is used to evaluate the pro- or anti-angiogenic potential of substances.

  • Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice. The test compound (19,20-EDP) and a pro-angiogenic factor (e.g., VEGF) are mixed with the liquid Matrigel.[1][11][12]

  • Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. The mixture solidifies at body temperature, forming a plug.[11][12]

  • Incubation: The plugs are allowed to incubate in the mice for a period (e.g., 7-14 days) to allow for vascularization.[1]

  • Plug Excision and Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content of the plug (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31.[1][11]

Diet-Induced Obesity (DIO) Mouse Model

This model is used to study the effects of compounds on metabolic parameters in the context of obesity.

  • Induction of Obesity: Mice (e.g., C57BL/6J) are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity and metabolic dysfunction.[13][14][15]

  • Treatment: Obese mice are treated with 19,20-EDP, often in combination with an sEH inhibitor to increase its bioavailability, or a vehicle control. Treatment can be administered via various routes, such as oral gavage or osmotic minipumps.[2]

  • Monitoring: Body weight, food intake, and other metabolic parameters are monitored throughout the study.[13][14]

  • Metabolic Phenotyping: At the end of the treatment period, various metabolic tests are performed, including glucose tolerance tests, insulin (B600854) tolerance tests, and measurement of serum lipids (triglycerides, cholesterol) and hormones (insulin, leptin).[13][15]

  • Tissue Analysis: Tissues such as liver, adipose tissue, and muscle are collected for histological analysis and measurement of gene and protein expression related to metabolism and inflammation.[15]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of 19,20-EDP in a preclinical disease model.

G cluster_workflow General Experimental Workflow for 19,20-EDP Evaluation Disease Model Selection Disease Model Selection Animal/Cell Culture Preparation Animal/Cell Culture Preparation Disease Model Selection->Animal/Cell Culture Preparation Treatment Groups\n(Vehicle, 19,20-EDP, Comparators) Treatment Groups (Vehicle, 19,20-EDP, Comparators) Animal/Cell Culture Preparation->Treatment Groups\n(Vehicle, 19,20-EDP, Comparators) Compound Administration Compound Administration Treatment Groups\n(Vehicle, 19,20-EDP, Comparators)->Compound Administration Data Collection\n(e.g., physiological measurements, imaging) Data Collection (e.g., physiological measurements, imaging) Compound Administration->Data Collection\n(e.g., physiological measurements, imaging) Endpoint Analysis\n(e.g., histology, molecular analysis) Endpoint Analysis (e.g., histology, molecular analysis) Data Collection\n(e.g., physiological measurements, imaging)->Endpoint Analysis\n(e.g., histology, molecular analysis) Statistical Analysis Statistical Analysis Endpoint Analysis\n(e.g., histology, molecular analysis)->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Figure 3: A generalized workflow for preclinical evaluation of 19,20-EDP.

Conclusion

This compound is a promising therapeutic agent with demonstrated efficacy in a variety of disease models. Its pleiotropic effects, including anti-inflammatory, cardioprotective, anti-angiogenic, and metabolic benefits, make it a compelling candidate for further investigation. This guide provides a comparative overview of its performance, offering a valuable resource for researchers and drug development professionals. Future studies should focus on direct comparisons with other potent lipid mediators, elucidation of its full range of signaling mechanisms, and its translation into clinical applications.

References

Validating the Specificity of 19(S),20(R)-EDP Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 19(S),20(R)-dihydroxydocosapentaenoic acid (19(S),20(R)-EDP), a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), with other lipid mediators. The information presented is supported by experimental data to aid in validating the specificity of its actions.

Data Presentation: Comparative Efficacy of this compound and Analogs

The following tables summarize quantitative data from various studies, offering a clear comparison of this compound's performance against other relevant compounds.

Table 1: Cardioprotective Effects of 19,20-EDP and its Synthetic Analog SA-22 in a Mouse Model of Ischemia-Reperfusion (I/R) Injury

Treatment GroupLeft Ventricular Developed Pressure (LVDP) (% of baseline)Rate of Contraction (dP/dt max)Rate of Relaxation (dP/dt min)
Vehicle Control15%Significantly lower than treated groupsSignificantly lower than treated groups
19,20-EDPSimilar to SA-22Similar to SA-22Similar to SA-22
SA-2264%Significantly improved vs. vehicleSignificantly improved vs. vehicle
SA-22 + Nicotinamide (Pan-sirtuin inhibitor)Worsened functional outcomesAttenuated sirtuin activityAttenuated sirtuin activity
SA-22 + 3-TYP (SIRT3-selective inhibitor)Worsened functional outcomesAttenuated sirtuin activityAttenuated sirtuin activity

Data synthesized from studies on isolated C57BL/6J mouse hearts subjected to 30 minutes of global ischemia followed by 40 minutes of reperfusion.[1][2]

Table 2: Comparative Effects of 19,20-EDP and 17,18-EEQ on Metabolic Parameters in Diet-Induced Obese Mice

Treatment Group (in combination with t-TUCB*)Fasting GlucoseSerum TriglyceridesCore Body TemperatureHeat ProductionBrown Adipose Tissue (BAT) Lipid Accumulation
Control-----
t-TUCB (T) aloneNo significant improvementNo significant improvementNo significant improvementNo significant improvementIncreased PLIN expression
T + 19,20-EDPSignificant improvementSignificantly decreased (45.8 ± 2.2 mg/dL)HigherNo significant increaseLess lipid accumulation
T + 17,18-EEQSignificant improvementSignificantly decreased (38.3 ± 6.7 mg/dL)HigherSignificantly increasedLess lipid accumulation

*t-TUCB is a soluble epoxide hydrolase inhibitor used to stabilize the epoxides.[3][4][5]

Table 3: Differential Effects of 19,20-EDP and 14,15-EET on Tumor Growth

Treatment Group (in combination with t-AUCB*)Met-1 Breast Tumor Growth (Volume and Weight)
Control-
19,20-EDP + t-AUCBSuppressed
19,20-DiHDPA (sEH metabolite of 19,20-EDP)No effect
14,15-EET + t-AUCBIncreased

*t-AUCB is a soluble epoxide hydrolase inhibitor.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Injury Model

This protocol is used to assess the cardioprotective effects of compounds on an ex vivo heart model.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Surgical instruments

Procedure:

  • Anesthetize the mouse (e.g., C57BL/6J) via intraperitoneal injection.

  • Administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Allow the heart to stabilize for a baseline period (e.g., 20 minutes).

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Initiate reperfusion for a set duration (e.g., 40 minutes), introducing the test compounds (e.g., 19,20-EDP, SA-22) at the onset of reperfusion.

  • Continuously monitor cardiac function parameters such as LVDP, dP/dt max, and dP/dt min using a pressure transducer inserted into the left ventricle.

Western Blotting for Sirtuin and NF-κB Pathway Proteins

This protocol is used to determine the expression and activation of key signaling proteins.

Materials:

  • Tissue or cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SIRT1, anti-SIRT3, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare protein lysates from heart tissue or cultured cells.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Assessment of Mitochondrial Respiration in Cultured Cells

This protocol measures the effect of compounds on cellular bioenergetics.

Materials:

  • Seahorse XF Analyzer

  • Cultured cells (e.g., H9c2 cardiac cells)

  • Assay medium

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat cells with the test compound (e.g., 19,20-EDP) for the desired duration.

  • Replace the culture medium with assay medium and incubate in a non-CO₂ incubator.

  • Load the sensor cartridge with the mitochondrial inhibitors.

  • Place the cell plate and sensor cartridge into the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

  • Sequentially inject the inhibitors to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

In Vivo Mouse Model of Diet-Induced Obesity

This model is used to evaluate the effects of compounds on metabolic disorders.

Materials:

  • Mice (e.g., C57BL/6J)

  • High-fat diet (HFD) and control chow diet

  • Osmotic minipumps for compound delivery

  • Glucometer

Procedure:

  • Acclimatize mice and then feed them an HFD for a specified period (e.g., 8-12 weeks) to induce obesity.

  • Implant osmotic minipumps subcutaneously for continuous delivery of the test compounds (e.g., 19,20-EDP, 17,18-EEQ) and/or a soluble epoxide hydrolase inhibitor (e.g., t-TUCB).

  • Monitor body weight, food intake, and fasting blood glucose levels regularly.

  • At the end of the study, collect blood for analysis of serum triglycerides and other metabolic markers.

  • Harvest tissues, such as brown adipose tissue, for further analysis (e.g., histology, protein expression).

Murine Model of Tumor Growth and Metastasis

This model assesses the anti-cancer properties of compounds.

Materials:

  • Immunocompromised or syngeneic mice

  • Cancer cell line (e.g., Met-1 breast tumor cells)

  • Calipers for tumor measurement

  • Soluble epoxide hydrolase inhibitor (e.g., t-AUCB)

Procedure:

  • Inject cancer cells subcutaneously or orthotopically into the mice.

  • Once tumors are established, begin treatment with the test compound (e.g., 19,20-EDP) and a co-administered sEHi via a suitable route (e.g., oral gavage, osmotic pump).

  • Measure tumor dimensions with calipers regularly to calculate tumor volume.

  • Monitor the health and body weight of the mice.

  • At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for vessel density).

  • For metastasis studies, examine relevant organs (e.g., lungs) for metastatic nodules.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the workflows of the described experiments.

G Figure 1: Proposed Cardioprotective Signaling Pathway of 19,20-EDP EDP This compound SIRT1 SIRT1 EDP->SIRT1 Activates SIRT3 SIRT3 EDP->SIRT3 Activates Mitochondria Mitochondria SIRT1->Mitochondria SIRT3->Mitochondria ETC Electron Transport Chain (ETC) Function Mitochondria->ETC Improves Pyroptosis Reduced Pyroptosis Mitochondria->Pyroptosis Inhibits ROS Reduced Reactive Oxygen Species (ROS) ETC->ROS Cardioprotection Cardioprotection ROS->Cardioprotection Pyroptosis->Cardioprotection

Caption: Proposed cardioprotective signaling pathway of 19,20-EDP.

G Figure 2: Experimental Workflow for Validating Cardioprotective Effects Start Start: Ischemia-Reperfusion (I/R) Injury Model Treatment Treatment Groups: - Vehicle - 19,20-EDP - Analogs (e.g., SA-22) - + Inhibitors Start->Treatment Functional Assess Cardiac Function (Langendorff) Treatment->Functional Biochemical Biochemical Analysis (Western Blot, etc.) Treatment->Biochemical Data Data Analysis and Comparison Functional->Data Biochemical->Data Conclusion Conclusion on Specificity and Efficacy Data->Conclusion

Caption: Experimental workflow for validating cardioprotective effects.

G Figure 3: 19,20-EDP and NF-κB Signaling in Inflammation EDP This compound + sEHi IKK IKK Complex EDP->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Induces

Caption: 19,20-EDP's inhibitory effect on the NF-κB signaling pathway.

G Figure 4: Workflow for Comparing Metabolic Effects in Obesity Start Start: Diet-Induced Obesity in Mice Treatment Treatment Groups: - Control - sEHi alone - sEHi + 19,20-EDP - sEHi + 17,18-EEQ Start->Treatment Monitoring Monitor Metabolic Parameters: - Body Weight - Fasting Glucose - Serum Triglycerides Treatment->Monitoring Tissue Tissue Analysis: - Brown Adipose Tissue (Lipid Accumulation) Treatment->Tissue Data Comparative Data Analysis Monitoring->Data Tissue->Data Conclusion Determine Specific Effects on Metabolism Data->Conclusion

Caption: Workflow for comparing metabolic effects in an obesity model.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 19(S),20(R)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 19(S),20(R)-epoxydocosapentaenoic acid (19(S),20(R)-EDP) are critical for maintaining laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

This compound, a significant lipid signaling molecule, is typically supplied in a solution of ethanol (B145695) and should be regarded as hazardous material.[1] Adherence to proper disposal procedures is not only a regulatory requirement but also a cornerstone of responsible laboratory practice.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative information pertinent to the handling and disposal of this compound.

ParameterValue/InstructionSource
Storage Temperature -20°CCayman Chemical
Supplied As A solution in ethanolCayman Chemical
Ethanol Waste Treat as hazardous wasteStanford EHS
Waste Storage Limit Do not exceed 10 gallons in the labDartmouth EHS
Empty Containers Triple rinse with a suitable solventVanderbilt University

Experimental Protocol: Inactivation and Disposal of this compound

This protocol details a two-stage process for the safe disposal of this compound: chemical inactivation through hydrolysis followed by collection for hazardous waste disposal. The epoxide functional group in this compound can be hydrolyzed under acidic or basic conditions to form a less reactive diol.[2][3]

Materials:

  • Waste this compound in ethanol solution

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • Appropriate hazardous waste container, clearly labeled

  • pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Preparation: In a suitable glass container inside a fume hood, place the waste solution of this compound.

  • Inactivation via Hydrolysis (Choose one method):

    • Acid-Catalyzed Hydrolysis: Slowly add 1 M HCl to the waste solution while stirring. The goal is to achieve a final acidic pH (pH < 4). The acid will catalyze the opening of the epoxide ring.

    • Base-Catalyzed Hydrolysis: Alternatively, slowly add 1 M NaOH to the waste solution while stirring to achieve a final basic pH (pH > 10). This will also facilitate the hydrolysis of the epoxide.

  • Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis reaction is complete.

  • Neutralization: After the reaction time, neutralize the solution by adding a base (if acid was used) or an acid (if a base was used) until the pH is between 6 and 8. Check the pH using indicator strips.

  • Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container designated for "Ethanol and Halogenated Organic Waste."

  • Disposal of Empty Containers: Any container that held the original this compound solution must be triple-rinsed with ethanol. The rinsate must be collected and added to the hazardous waste container. Once triple-rinsed, the container can be disposed of as regular lab glass waste after defacing the label.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

SignalingPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product EDP This compound (Epoxide) Diol 19,20-Dihydroxydocosapentaenoic Acid (Diol) EDP->Diol Hydrolysis H2O Water (H₂O) Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Diol Catalysis

References

Essential Safety and Logistical Information for Handling 19(S),20(R)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling 19(S),20(R)-EDP, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be necessary in situations with a high risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Gloves should be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
Lab coat or other protective clothing.To prevent skin exposure.
Respiratory Protection A NIOSH-approved respirator.Required when the material is handled in a manner that could generate aerosols or dust. The user must ensure proper fit and maintenance of the respiratory protective device.

Hazard Identification and First Aid

The toxicological properties of this compound have not been fully investigated. However, based on related compounds, it should be handled with care.

Exposure RoutePotential HazardFirst Aid Measures
Inhalation May cause respiratory irritation.Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]
Skin Contact May cause skin irritation.Immediately wash with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact May cause serious eye irritation.Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Harmful if swallowed.If swallowed, call a POISON CENTER or doctor/physician immediately. Rinse mouth. Do NOT induce vomiting.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a laboratory fume hood.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid prolonged or repeated exposure.[2]

  • Do not eat, drink, or smoke in the work area.

  • Take precautionary measures against static discharge.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • For long-term storage, it is recommended to store in a freezer at -20°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Treatment Methods:

  • Must not be disposed of together with household garbage.[2][3]

  • Do not allow the product to reach the sewage system.[2][3]

Uncleaned Packaging:

  • Disposal must be made according to official regulations.[2][3]

Experimental Workflow and Signaling Pathway

General Experimental Workflow:

The following diagram outlines a general workflow for experiments involving this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Acquire this compound prep_solution Prepare Stock Solution (e.g., in Ethanol) start->prep_solution treatment Treat with this compound prep_solution->treatment cell_culture Cell Culture/ Tissue Preparation cell_culture->treatment incubation Incubation treatment->incubation harvest Harvest Cells/Tissues incubation->harvest extraction Extraction of Analytes (e.g., Proteins, Lipids) harvest->extraction analysis Analytical Technique (e.g., LC-MS, Western Blot) extraction->analysis data_analysis Data Analysis analysis->data_analysis end end data_analysis->end Conclusion

Caption: A general experimental workflow for utilizing this compound.

Biosynthesis of 19,20-Diols from Docosahexaenoic Acid (DHA):

This compound is a diol metabolite of an eicosapentaenoic acid. A similar compound, (±)19(20)-DiHDPA, is a metabolite of docosahexaenoic acid (DHA). The likely biosynthetic pathway involves cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolase.[4]

G DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 (NADPH-supplemented) DHA->CYP450 Epoxide 19,20-Epoxide Intermediate CYP450->Epoxide Epoxidation sEH Soluble Epoxide Hydrolase (sEH) Epoxide->sEH Diol 19,20-Dihydroxydocosapentaenoic Acid (19,20-DiHDPA) sEH->Diol Hydrolysis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.